Product packaging for Epinine 4-O-sulfate(Cat. No.:CAS No. 101910-86-5)

Epinine 4-O-sulfate

Cat. No.: B011631
CAS No.: 101910-86-5
M. Wt: 247.27 g/mol
InChI Key: MFXXSSJHUUFWLX-UHFFFAOYSA-N
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Description

Epinine 4-O-sulfate, also known as this compound, is a useful research compound. Its molecular formula is C9H13NO5S and its molecular weight is 247.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Biogenic Amines - Biogenic Monoamines - Dopamine - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO5S B011631 Epinine 4-O-sulfate CAS No. 101910-86-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

101910-86-5

Molecular Formula

C9H13NO5S

Molecular Weight

247.27 g/mol

IUPAC Name

[2-hydroxy-4-[2-(methylamino)ethyl]phenyl] hydrogen sulfate

InChI

InChI=1S/C9H13NO5S/c1-10-5-4-7-2-3-9(8(11)6-7)15-16(12,13)14/h2-3,6,10-11H,4-5H2,1H3,(H,12,13,14)

InChI Key

MFXXSSJHUUFWLX-UHFFFAOYSA-N

SMILES

CNCCC1=CC(=C(C=C1)OS(=O)(=O)O)O

Canonical SMILES

CNCCC1=CC(=C(C=C1)OS(=O)(=O)O)O

Other CAS No.

101910-86-5

Synonyms

epinine 4-O-sulfate
N-methyldopamine 4-O-sulfate

Origin of Product

United States

Foundational & Exploratory

The Role of Epinine 4-O-Sulfate in Dopamine Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epinine (N-methyldopamine), the primary active metabolite of the cardiac stimulant ibopamine, undergoes extensive phase II metabolism, primarily through sulfation. This guide delves into the role of one of its major metabolites, Epinine 4-O-sulfate, in the broader context of dopamine metabolism. Through a review of existing literature, this document outlines the formation, receptor interaction, and pharmacokinetics of this compound. It is demonstrated that sulfation, a metabolic pathway catalyzed by sulfotransferase 1A3 (SULT1A3), represents a significant route for epinine's disposition. Crucially, the available evidence strongly indicates that this compound is a pharmacologically inactive metabolite at dopamine receptors, suggesting that sulfation is a key detoxification and clearance pathway, terminating the dopaminergic activity of epinine. This guide provides a consolidated resource of quantitative data, detailed experimental methodologies, and pathway visualizations to support further research in this area.

Introduction

Dopamine, a critical catecholamine neurotransmitter, is central to numerous physiological processes, including motor control, motivation, reward, and cognitive function. Its metabolism is a tightly regulated process involving multiple enzymatic pathways designed to terminate its signaling and facilitate its excretion. The primary routes of dopamine metabolism include oxidation by monoamine oxidase (MAO), methylation by catechol-O-methyltransferase (COMT), and conjugation reactions, notably sulfation by sulfotransferases (SULTs).

Epinine (N-methyldopamine) is a synthetic catecholamine that acts as an agonist at dopamine receptors. It is also the active metabolite of the prodrug ibopamine, which has been used in the management of congestive heart failure. Similar to dopamine, epinine is subject to extensive metabolism. Following the administration of ibopamine, the sulfated conjugates of epinine, including this compound, are found in plasma at higher and more sustained concentrations than the parent compound. This observation underscores the importance of understanding the physiological role of these sulfated metabolites. This technical guide focuses specifically on this compound, aiming to elucidate its role in the metabolic fate of epinine and its impact, or lack thereof, on dopaminergic signaling.

Biosynthesis of this compound

The formation of this compound is a phase II metabolic reaction catalyzed by cytosolic sulfotransferases. The primary enzyme responsible for the sulfation of dopamine and other catecholamines is Sulfotransferase 1A3 (SULT1A3) , also known as monoamine-sulfating phenol sulfotransferase.[1][2] Given the structural similarity between dopamine and epinine (N-methyldopamine), SULT1A3 is the key enzyme in the biosynthesis of this compound.

The reaction involves the transfer of a sulfonate group from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group at the 4-position of the catechol ring of epinine. While SULT1A3 can also catalyze the formation of Epinine 3-O-sulfate, studies on dopamine have shown a regioselective preference for the 3-position.[3]

Enzyme Kinetics

Table 1: Enzyme Kinetic Parameters for the Sulfation of Dopamine by Human SULT1A3 [3]

ProductApparent Km (μM)Vmax (nmol/min/mg protein)
Dopamine-3-O-sulfate2.59 ± 1.06344 ± 139
Dopamine-4-O-sulfate2.21 ± 0.76445.4 ± 16.5

Data are presented as mean ± standard deviation.

The significantly higher Vmax for the formation of the 3-O-sulfate isomer indicates that this is the preferred site of sulfation for dopamine, a finding that is consistent with the relative abundance of these isomers in human plasma.[3]

Metabolic Pathway

The metabolic pathway from epinine to its sulfated metabolites is a critical route for its inactivation and clearance.

Epinine Epinine (N-methyldopamine) SULT1A3 SULT1A3 Epinine->SULT1A3 PAPS PAPS (3'-phosphoadenosine-5'- phosphosulfate) PAPS->SULT1A3 PAP PAP (3'-phosphoadenosine-5'- phosphate) SULT1A3->PAP Epinine4OS This compound SULT1A3->Epinine4OS 4-O-sulfation Epinine3OS Epinine 3-O-sulfate SULT1A3->Epinine3OS 3-O-sulfation (Major pathway)

Figure 1: Biosynthesis of this compound.

Interaction with Dopamine Receptors

A crucial aspect of understanding the role of this compound is its affinity for dopamine receptors. Dopamine receptors are G-protein coupled receptors classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). Agonism at these receptors mediates the physiological effects of dopamine and dopaminergic drugs.

While direct quantitative binding data for this compound at dopamine receptors is not available in the published literature, studies on the structurally analogous dopamine sulfates provide a strong basis for inference. Research on the binding of dopamine-3-O-sulfate and dopamine-4-O-sulfate to dopamine D2 receptors in rat striatal membranes has shown a highly reduced binding affinity .

Further supporting this, it has been reported that dopamine sulfate does not bind to either D1 or D2 dopamine receptors. This lack of affinity suggests that the addition of a bulky, negatively charged sulfate group to the catechol ring sterically hinders the interaction with the receptor's binding pocket.

Pharmacokinetics of Epinine Sulfates

Following oral administration of ibopamine, epinine is rapidly formed and then extensively metabolized. The sulfated conjugates of epinine are the major metabolites found in human plasma, with concentrations significantly exceeding that of free epinine. This indicates that sulfation is a rapid and efficient metabolic pathway for epinine.

While a detailed pharmacokinetic profile for this compound is not available, studies on dopamine sulfates have shown that these compounds can cross the blood-brain barrier, albeit to a very small extent. This suggests a limited potential for central nervous system exposure of this compound.

Experimental Protocols

In Vitro Sulfation of Epinine by SULT1A3

This protocol is adapted from methods used for the in vitro sulfation of dopamine and other catecholamines.[4]

Objective: To determine the kinetic parameters of this compound formation by recombinant human SULT1A3.

Materials:

  • Recombinant human SULT1A3 enzyme

  • Epinine hydrochloride

  • 3'-phosphoadenosine-5'-phosphosulfate (PAPS)

  • Tris-HCl buffer (pH 7.4)

  • Dithiothreitol (DTT)

  • Magnesium chloride (MgCl₂)

  • [³⁵S]PAPS (for radiolabeling studies) or a suitable HPLC-UV/MS system for non-radioactive detection

  • Thin-layer chromatography (TLC) plates or HPLC column for product separation

  • Scintillation counter (for radiolabeling studies)

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, DTT, and MgCl₂.

  • Add a known concentration of recombinant human SULT1A3 to the reaction mixture.

  • Initiate the reaction by adding varying concentrations of epinine and a fixed concentration of PAPS (containing a tracer amount of [³⁵S]PAPS if using the radiometric method).

  • Incubate the reaction mixture at 37°C for a predetermined time, ensuring the reaction is in the linear range.

  • Terminate the reaction by adding a suitable solvent (e.g., ice-cold acetonitrile).

  • Separate the sulfated epinine products from the unreacted substrates using TLC or HPLC.

  • Quantify the amount of this compound formed. For the radiometric method, this involves excising the corresponding spot from the TLC plate and measuring the radioactivity using a scintillation counter. For the HPLC method, quantification is achieved by integrating the peak area corresponding to the this compound standard.

  • Calculate the reaction velocity at each substrate concentration and determine the Km and Vmax values using non-linear regression analysis (e.g., Michaelis-Menten plot).

cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Prep_Buffer Prepare Reaction Buffer (Tris-HCl, DTT, MgCl2) Add_Enzyme Add SULT1A3 Prep_Buffer->Add_Enzyme Add_Substrates Add Epinine and PAPS Add_Enzyme->Add_Substrates Incubate Incubate at 37°C Add_Substrates->Incubate Terminate Terminate Reaction Incubate->Terminate Separate Separate Products (TLC or HPLC) Terminate->Separate Quantify Quantify Epinine-4-O-Sulfate Separate->Quantify Kinetics Calculate Kinetic Parameters (Km, Vmax) Quantify->Kinetics

Figure 2: Experimental workflow for in vitro sulfation assay.

Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This protocol describes a general method for determining the binding affinity of a test compound (e.g., this compound) to the dopamine D2 receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the dopamine D2 receptor.

Materials:

  • Cell membranes expressing human dopamine D2 receptors

  • A suitable radioligand for the D2 receptor (e.g., [³H]spiperone or [³H]raclopride)

  • This compound (test compound)

  • A known non-specific binding agent (e.g., unlabeled haloperidol or sulpiride)

  • Assay buffer (e.g., Tris-HCl with physiological salts)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of this compound.

  • In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and either buffer (for total binding), the non-specific agent (for non-specific binding), or a dilution of this compound.

  • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Measure the radioactivity in each vial using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

  • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound is a major metabolite of epinine, formed through the catalytic action of SULT1A3. The sulfation of epinine serves as a primary mechanism for its metabolic clearance and detoxification. Based on strong evidence from studies on the structurally analogous dopamine sulfates, this compound is considered to be devoid of significant pharmacological activity at dopamine receptors. Therefore, its role in dopamine metabolism is primarily that of an inactive end-product destined for excretion. This understanding is critical for drug development professionals working with catecholaminergic compounds, as it highlights the importance of considering sulfation as a key metabolic pathway that can significantly influence the pharmacokinetic and pharmacodynamic profiles of these agents. Further research to directly quantify the binding affinity of this compound at dopamine receptors and to delineate its specific pharmacokinetic parameters would provide a more complete picture of its physiological role.

References

The Endogenous Function of Epinine 4-O-Sulfate in Mammals: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epinine (N-methyldopamine), an endogenous catecholamine, and its sulfated metabolite, Epinine 4-O-sulfate, represent components of mammalian monoamine metabolism. While epinine itself exhibits pharmacological activity at dopaminergic and adrenergic receptors, current evidence strongly suggests that its sulfated conjugate, this compound, is a pharmacologically inactive metabolite. This whitepaper provides a comprehensive technical overview of the endogenous function of this compound, focusing on its biosynthesis, metabolism, and physiological role. Drawing parallels with the well-studied dopamine sulfate, it is hypothesized that the primary function of this compound is to serve as a readily transportable, inactive reservoir of epinine and as a key molecule in the detoxification of both endogenous and exogenous epinine, particularly within the gastrointestinal tract. This document details the enzymatic pathways governing its formation and potential reactivation, presents available quantitative data on related compounds, outlines detailed experimental protocols for its analysis, and provides visual representations of the key pathways.

Introduction

Catecholamine signaling, involving key neurotransmitters such as dopamine, norepinephrine, and epinephrine, is fundamental to a vast array of physiological processes. The synthesis, release, and metabolism of these monoamines are tightly regulated. Sulfation, a critical phase II metabolic reaction, represents a major pathway for the inactivation and clearance of catecholamines. Epinine (N-methyldopamine) is an endogenous catecholamine found in plants, insects, and animals, including mammals.[1] It is structurally related to dopamine and epinephrine and can be formed through the N-methylation of dopamine. While the pharmacological effects of epinine are well-characterized, the physiological role of its major metabolite, this compound, has remained largely unexplored. This document aims to synthesize the current understanding of the endogenous function of this compound, providing a technical resource for researchers in pharmacology, neuroscience, and drug development.

Biosynthesis and Metabolism of this compound

The metabolic lifecycle of this compound involves its formation from the parent catecholamine, epinine, and its potential deconjugation back to the active form.

Formation of Epinine

Endogenous epinine is synthesized from dopamine via the action of the enzyme Phenylethanolamine N-methyltransferase (PNMT) . This enzyme is most famously known for converting norepinephrine to epinephrine in the adrenal medulla and in certain neurons.[2] While the primary substrate for PNMT is norepinephrine, it can also methylate other phenylethanolamine and phenylethylamine derivatives, including dopamine, to form epinine.

Sulfation of Epinine

The addition of a sulfonate group to epinine, forming this compound, is catalyzed by the cytosolic enzyme Sulfotransferase 1A3 (SULT1A3) . SULT1A3 has a high affinity for dopamine and other phenolic monoamines.[3][4] The sulfonate donor in this reaction is 3'-phosphoadenosine-5'-phosphosulfate (PAPS). SULT1A3 is highly expressed in the gastrointestinal tract, particularly the small intestine and colon, as well as in the liver and platelets.[5] This tissue distribution suggests a primary role in the "first-pass" metabolism of ingested amines and the inactivation of circulating catecholamines.

Deconjugation of this compound

The potential for this compound to be reactivated to epinine lies in the action of arylsulfatase enzymes, which catalyze the hydrolysis of sulfate esters. Several arylsulfatases exist in mammals, with varying substrate specificities and tissue distributions.

  • Arylsulfatase A (ARSA) and Arylsulfatase B (ARSB) are lysosomal enzymes. ARSA's primary substrates are sulfated glycolipids,[6] while ARSB acts on glycosaminoglycans like chondroitin-4-sulfate.[2][7] Their ability to deconjugate small molecule sulfates like this compound is not well-established.

  • Arylsulfatase C (ARSC) , also known as steroid sulfatase, is a microsomal enzyme that escapes X-inactivation.[1] While its primary role is in steroid metabolism, its substrate specificity for other small molecules warrants further investigation.

The deconjugation of this compound back to epinine would likely be a regulated process, potentially providing a mechanism for the localized regeneration of the active catecholamine.

Signaling Pathways and Physiological Function

The available evidence points towards this compound being a pharmacologically inactive molecule at the primary receptors for its parent compound.

Interaction with Adrenergic and Dopaminergic Receptors

A key study in 1987 investigated the pharmacological activity of chemically synthesized epinine 3-O-sulfate and this compound. The study found that these compounds were devoid of any significant pharmacodynamic activity both in vivo (on hemodynamic parameters in dogs and on diuresis in rats) and in vitro (on cat papillary muscle and rabbit ear artery).[8] This suggests that this compound does not act as an agonist at the adrenergic and dopaminergic receptors that mediate the effects of epinine.

The "Detoxification and Transport" Hypothesis

The most compelling hypothesis for the endogenous function of this compound is drawn from the well-established role of dopamine sulfate. Dopamine sulfate circulates in human plasma at concentrations 50- to 100-fold higher than free dopamine. The majority of this dopamine sulfate is generated by SULT1A3 in the gastrointestinal tract, where it serves two main purposes:

  • Detoxification: It inactivates dietary and endogenously produced dopamine in the gut, preventing its systemic effects.

  • Transport: It acts as a stable, inactive reservoir of dopamine that can be transported in the bloodstream and potentially reactivated by sulfatases in target tissues.

By analogy, this compound is likely a key metabolite in the detoxification of epinine, whether from endogenous production or from dietary sources. Its high polarity facilitates renal excretion, providing an efficient clearance mechanism.

Quantitative Data

To date, there is a lack of published data on the specific endogenous concentrations of this compound in mammalian tissues and plasma. However, data from related sulfated catecholamines in healthy human subjects provide a valuable reference point.

Analyte Matrix Age Group Concentration Range Citation
Dopamine SulfatePlasmaAdults~5-20 nmol/L
Norepinephrine SulfatePlasmaAdults~2-10 nmol/L
Epinephrine SulfatePlasmaAdults~0.5-2 nmol/L
Free NorepinephrinePlasmaChildren (<2 years)Up to 3x adult levels[9]
Free EpinephrinePlasmaChildren (<2 years)Up to 3x adult levels[9]
Free DopaminePlasmaAll age groupsWithin adult range[9]

Note: The concentration ranges for adult plasma sulfate conjugates are approximate and can vary based on analytical methodology and patient populations. Data for this compound is not currently available in the literature.

Experimental Protocols

The analysis of this compound requires sensitive and specific analytical techniques, typically involving liquid chromatography coupled with mass spectrometry (LC-MS/MS). The following protocol is a representative method for the extraction and quantification of sulfated catecholamines from plasma, which can be adapted for this compound.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: To 250 µL of plasma, add an equal volume of 50 mM ammonium acetate containing a suitable internal standard (e.g., deuterated this compound).

  • SPE Cartridge Conditioning: Condition a mixed-mode weak cation exchange (WCX) SPE cartridge with 1 mL of methanol followed by 1 mL of 50 mM ammonium acetate.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 50 mM ammonium acetate, followed by 1 mL of methanol to remove interfering substances.

  • Elution: Elute the sulfated catecholamines with two 50 µL aliquots of methanol containing 2% formic acid.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 50 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatography:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 2% to 50% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would need to be determined by direct infusion of the synthesized compound. For this compound (C9H12NO5S-), the precursor ion would be m/z 246.0. Product ions would likely include fragments corresponding to the loss of SO3 (m/z 80) and other characteristic fragments.

    • Quantification: Generate a calibration curve using known concentrations of this compound standard and calculate the concentration in unknown samples based on the peak area ratio to the internal standard.

Visualizations of Key Pathways

Biosynthesis and Metabolism of this compound

Epinine_Metabolism Dopamine Dopamine PNMT PNMT Dopamine->PNMT Epinine Epinine (N-methyldopamine) SULT1A3 SULT1A3 (PAPS) Epinine->SULT1A3 Epinine_Sulfate This compound Arylsulfatase Arylsulfatase? Epinine_Sulfate->Arylsulfatase PNMT->Epinine N-methylation SULT1A3->Epinine_Sulfate Sulfation Arylsulfatase->Epinine Deconjugation (Reactivation)

Caption: Biosynthesis and metabolism of this compound.

Experimental Workflow for Analysis

Analysis_Workflow Start Plasma Sample (+ Internal Standard) SPE Solid-Phase Extraction (WCX) Start->SPE Wash Wash (remove interferences) SPE->Wash Elute Elute (collect analyte) Wash->Elute Dry_Reconstitute Evaporate and Reconstitute Elute->Dry_Reconstitute LC_MS LC-MS/MS Analysis Dry_Reconstitute->LC_MS Data Data Acquisition and Quantification LC_MS->Data

Caption: Workflow for the analysis of this compound.

Conclusion and Future Directions

While direct research into the endogenous function of this compound is limited, a strong inferential case can be made for its role as a pharmacologically inactive metabolite primarily involved in the detoxification and transport of its parent compound, epinine. This is analogous to the well-understood physiology of dopamine sulfate. The key enzyme for its synthesis is SULT1A3, which is highly expressed in the gastrointestinal tract, underscoring its likely role in first-pass metabolism. The potential for reactivation via arylsulfatases presents an intriguing area for future research, as it could imply a role for this compound as a circulating reservoir for epinine.

For researchers and drug development professionals, understanding the sulfation of epinine and related compounds is crucial for predicting pharmacokinetic profiles and potential drug-drug interactions. Future research should focus on:

  • Developing sensitive analytical methods to quantify endogenous levels of this compound in various tissues and disease states.

  • Characterizing the substrate specificity of mammalian arylsulfatases for this compound to determine the likelihood and location of its reactivation.

  • Investigating the potential for this compound to interact with other biological targets beyond the classical adrenergic and dopaminergic receptors.

A deeper understanding of the complete metabolic pathway of epinine will provide valuable insights into catecholamine homeostasis and the broader role of sulfation in mammalian physiology.

References

Epinine 4-O-Sulfate: A Potential Biomarker for Catecholamine Turnover

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide explores the potential of epinine 4-O-sulfate as a biomarker for catecholamine turnover. Catecholamines, including dopamine, norepinephrine, and epinephrine, are crucial neurotransmitters and hormones involved in a myriad of physiological processes. Accurate assessment of their turnover—the rate at which they are synthesized, released, and metabolized—is critical in neuroscience research and the development of therapeutics for a wide range of disorders. While direct measurement of catecholamines can be challenging due to their rapid degradation, their metabolites can offer a more stable and integrated window into neurochemical activity. This document details the biochemical basis for the formation of this compound, outlines experimental protocols for its quantification, and discusses its potential utility as a stable, long-term indicator of catecholamine dynamics.

Introduction: The Challenge of Measuring Catecholamine Turnover

The catecholamines—dopamine, norepinephrine, and epinephrine—are central to the regulation of mood, cognition, movement, and the body's stress response.[1] Dysregulation of catecholaminergic systems is implicated in numerous pathologies, including Parkinson's disease, schizophrenia, depression, and cardiovascular disorders. Consequently, the ability to accurately monitor the turnover of these neurotransmitters is of paramount importance in both basic research and clinical drug development.

Direct measurement of catecholamine levels in accessible biological fluids like plasma and urine can be misleading. These levels are often low, fluctuate rapidly in response to stimuli, and are quickly cleared from circulation. Therefore, researchers frequently turn to the measurement of their metabolites, which are present in higher concentrations and have longer half-lives, offering a more integrated picture of catecholamine turnover.

While metabolites such as homovanillic acid (HVA) and vanillylmandelic acid (VMA) are well-established biomarkers, they represent the end-products of enzymatic degradation by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[1] Sulfation represents an alternative and significant pathway in catecholamine metabolism, and the resulting sulfate conjugates may offer unique advantages as biomarkers. This guide focuses on this compound, a sulfated metabolite of epinine (N-methyldopamine), and its potential as a reliable indicator of catecholamine turnover.

Biochemical Rationale: The Metabolic Pathway of this compound

Epinine, or N-methyldopamine, is an endogenous trace amine that is structurally and metabolically related to dopamine. It can be formed through the N-methylation of dopamine. The subsequent metabolism of epinine, like other catecholamines, can proceed through several enzymatic pathways. One such pathway is sulfation, a phase II metabolic reaction catalyzed by sulfotransferase enzymes (SULTs).

The formation of this compound is hypothesized to occur as follows:

  • Dopamine Synthesis: Tyrosine is converted to L-DOPA, which is then decarboxylated to form dopamine.

  • Epinine Formation: Dopamine is N-methylated by phenylethanolamine N-methyltransferase (PNMT) or other N-methyltransferases to form epinine.

  • Sulfation: Epinine undergoes sulfation at the 4-hydroxyl position of the catechol ring, catalyzed by a sulfotransferase, likely SULT1A3 (also known as dopamine-preferring sulfotransferase), to form this compound.

Sulfate conjugates are generally more water-soluble than their parent compounds and are readily excreted in urine. The measurement of this compound in plasma and urine could therefore provide a cumulative index of dopamine that has been N-methylated and subsequently sulfated.

Below is a diagram illustrating the proposed metabolic pathway leading to the formation of this compound.

Catecholamine_Metabolism Dopamine Dopamine Epinine Epinine (N-methyldopamine) Dopamine->Epinine N-methylation Epinine_4_O_Sulfate This compound Epinine->Epinine_4_O_Sulfate Sulfation Excretion Urinary Excretion Epinine_4_O_Sulfate->Excretion PNMT PNMT / N-methyltransferases SULT1A3 SULT1A3

Proposed metabolic pathway for the formation of this compound.

Quantitative Data Presentation

While direct quantitative data on this compound as a specific biomarker for catecholamine turnover is not extensively available in peer-reviewed literature, we can present representative data for related catecholamine metabolites to provide context for expected concentration ranges and variability. The following tables summarize typical concentrations of key catecholamines and their metabolites in human plasma and urine.

Table 1: Reference Ranges of Catecholamines and Metabolites in Human Plasma

AnalyteReference RangeUnits
Epinephrine< 10 - 100pg/mL
Norepinephrine70 - 750pg/mL
Dopamine< 30pg/mL
Metanephrine< 90pg/mL
Normetanephrine< 190pg/mL
3-Methoxytyramine< 30pg/mL

Table 2: 24-Hour Urinary Excretion of Catecholamines and Metabolites

AnalyteReference RangeUnits
Epinephrine< 20µ g/24h
Norepinephrine15 - 80µ g/24h
Dopamine65 - 400µ g/24h
Metanephrine24 - 96µ g/24h
Normetanephrine75 - 375µ g/24h
Vanillylmandelic Acid (VMA)< 7mg/24h
Homovanillic Acid (HVA)< 8mg/24h

Note: Reference ranges can vary between laboratories and methodologies.

Experimental Protocols: Quantification of this compound

The quantification of this compound in biological matrices such as plasma and urine is best achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to the high sensitivity and specificity of this technique. Below is a detailed, generalized protocol for the analysis of this compound.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Collection: Collect plasma in EDTA-containing tubes and urine samples without preservatives. Store immediately at -80°C until analysis.

  • Internal Standard Spiking: Thaw samples on ice. To 500 µL of plasma or urine, add an internal standard (e.g., a stable isotope-labeled analog of this compound) to correct for extraction losses and matrix effects.

  • Protein Precipitation (for plasma): Add 1 mL of ice-cold acetonitrile to the plasma sample. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant to a clean tube.

  • Solid-Phase Extraction:

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the pre-treated sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove interfering substances.

    • Elute the analyte with 1 mL of 5% formic acid in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for retaining the analyte.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% mobile phase B over several minutes.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI+) mode.

  • MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for this compound and its internal standard. The precursor ion will be the protonated molecule [M+H]+, and the product ions will be characteristic fragments.

The following diagram outlines the experimental workflow for the quantification of this compound.

Experimental_Workflow Sample Plasma or Urine Sample Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (for plasma) Spike->Precipitate SPE Solid-Phase Extraction Precipitate->SPE Evaporate Evaporation SPE->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Analysis LCMS->Data

Workflow for this compound quantification.

Validation of this compound as a Biomarker

For this compound to be established as a robust biomarker of catecholamine turnover, a series of validation studies are necessary. The following logical relationship diagram illustrates the key components of this validation process.

Biomarker_Validation Analytical Analytical Validation Correlation Correlation with Catecholamine Turnover Analytical->Correlation Clinical Clinical Validation Clinical->Correlation Utility Clinical Utility Correlation->Utility Accuracy Accuracy Precision Precision Sensitivity Sensitivity Specificity Specificity Disease Disease Models Pharmacological Pharmacological Intervention Human Human Studies

Logical steps for biomarker validation.

Analytical Validation: The LC-MS/MS method must be rigorously validated for accuracy, precision, sensitivity, and specificity according to regulatory guidelines.

Clinical Validation:

  • Preclinical Models: Studies in animal models with known alterations in catecholamine turnover (e.g., genetic knockout models, neurotoxin-induced models of Parkinson's disease) should be conducted to correlate changes in this compound with changes in dopamine levels and turnover in the brain.

  • Pharmacological Studies: Administration of drugs that modulate catecholamine synthesis (e.g., alpha-methyl-p-tyrosine), release (e.g., amphetamine), or metabolism (e.g., MAO or COMT inhibitors) should be followed by measurement of this compound to establish a dynamic relationship.

  • Human Studies: Correlational studies in patient populations with known catecholaminergic dysfunction and in response to therapeutic interventions are essential.

Conclusion and Future Directions

This compound holds promise as a novel biomarker for catecholamine turnover. Its formation via the sulfation of N-methyldopamine suggests it may reflect a specific metabolic pool of dopamine. The stability of sulfate conjugates and their presence in easily accessible biological fluids like plasma and urine make them attractive candidates for clinical monitoring.

However, significant research is required to validate its utility. Future studies should focus on developing and validating a sensitive and specific LC-MS/MS assay for this compound. Subsequently, preclinical and clinical studies are needed to establish a clear and quantitative relationship between the levels of this metabolite and the dynamic state of catecholamine systems in health and disease. If validated, this compound could become a valuable tool for researchers, scientists, and drug development professionals in the ongoing effort to understand and treat disorders of the catecholaminergic systems.

References

A Comparative Analysis of the Pharmacological Activities of Epinine and its Metabolite, Epinine 4-O-sulfate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Epinine (N-methyldopamine), a synthetic sympathomimetic amine, is the primary active metabolite of the orally active inotropic agent ibopamine. It exerts its pharmacological effects through interactions with dopamine and adrenergic receptor systems, leading to a complex cardiovascular response. In contrast, its sulfated metabolite, Epinine 4-O-sulfate, represents a major product of epinine's phase II metabolism. This technical guide provides a comprehensive comparison of the pharmacological activities of epinine and this compound, focusing on their receptor interactions, downstream signaling pathways, and physiological effects. This document is intended to serve as a detailed resource for researchers and professionals involved in pharmacology and drug development.

Pharmacological Activity Profile

Epinine: A Dopamine and Adrenergic Agonist

Epinine is recognized as a potent agonist at both dopamine and adrenergic receptors. Its activity profile is characterized by a dose-dependent engagement of different receptor subtypes, leading to varied physiological responses.

  • Dopamine Receptor Activity : Epinine is an agonist at D1-like (D1 and D5) and D2-like (D2, D3, and D4) dopamine receptors. Activation of D1-like receptors, which are coupled to Gs proteins, leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic adenosine monophosphate (cAMP). Conversely, activation of D2-like receptors, coupled to Gi proteins, inhibits adenylyl cyclase and reduces cAMP levels.[1][2][3]

  • Adrenergic Receptor Activity : Epinine also demonstrates significant activity at β-adrenergic receptors, particularly β2-receptors, and to a lesser extent, α-adrenergic receptors. Its interaction with β-adrenergic receptors, which are predominantly Gs-coupled, also results in the stimulation of adenylyl cyclase.[4][5] The agonism at β2-receptors contributes to its vasodilatory effects.

This compound: An Inactive Metabolite

In stark contrast to its parent compound, this compound is pharmacologically inactive.[6] The addition of a sulfate group to the 4-hydroxyl position of the catechol ring, a process mediated by sulfotransferase enzymes (SULTs), effectively abolishes the compound's ability to bind to and activate dopamine and adrenergic receptors.[6]

A key study by Ferrini et al. (1987) investigated the pharmacological activity of both Epinine 3-O-sulfate and this compound. The research found that these sulfated metabolites were "devoid of any pharmacodynamic activity both in vivo on the main hemodynamic parameters in dog and on diuresis in rat, and in vitro on cat papillary muscle and rabbit ear artery."[6] This indicates that sulfation is a primary mechanism for the detoxification and inactivation of epinine, facilitating its excretion from the body.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for the pharmacological activity of epinine. No quantitative data for the activity of this compound is presented, as it is considered inactive.

Receptor SubtypeParameterValueSpecies/TissueReference
β2-Adrenergic EC50 (cAMP production)~10-fold higher than epinephrineHuman lymphocytes[4]
Dopamine (General) Agonist ActivityDemonstratedVarious[1]
Adrenergic (General) Agonist ActivityDemonstratedVarious[4]

Note: Specific Ki and a broader range of EC50 values for epinine across all relevant receptor subtypes are not consistently available in the public literature.

Signaling Pathways

The pharmacological effects of epinine are mediated through its interaction with G protein-coupled receptors (GPCRs), leading to the modulation of intracellular second messenger systems.

Epinine-Activated Signaling Pathways

Epinine_Signaling Epinine Epinine D1R D1 Receptor Epinine->D1R D2R D2 Receptor Epinine->D2R BetaR β-Adrenergic Receptor Epinine->BetaR Gs Gs Protein D1R->Gs activates Gi Gi Protein D2R->Gi activates BetaR->Gs activates AC Adenylyl Cyclase Gs->AC stimulates Gi->AC inhibits Response_Inhib Cellular Response (Inhibitory) Gi->Response_Inhib leads to cAMP cAMP AC->cAMP converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Response_Stim Cellular Response (Stimulatory) PKA->Response_Stim phosphorylates targets Epinine_Metabolism Epinine Epinine (Active) SULT Sulfotransferase (e.g., SULT1A3) Epinine->SULT EpinineSulfate This compound (Inactive) SULT->EpinineSulfate catalyzes sulfation PAPS PAPS (Sulfate Donor) PAPS->SULT Excretion Excretion EpinineSulfate->Excretion Binding_Assay_Workflow start Start prep Prepare Receptor Membranes start->prep incubate Incubate Membranes with Radioligand and Epinine prep->incubate separate Separate Bound and Unbound Ligands incubate->separate quantify Quantify Radioactivity separate->quantify analyze Calculate IC50 and Ki quantify->analyze end End analyze->end AC_Assay_Workflow start Start culture Culture Receptor-Expressing Cells start->culture treat Treat Cells with Epinine culture->treat lyse Lyse Cells treat->lyse measure Measure cAMP Levels lyse->measure analyze Calculate EC50 measure->analyze end End analyze->end

References

In Vivo Formation and Distribution of Epinine 4-O-Sulfate: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the in vivo formation and distribution of Epinine 4-O-sulfate, a significant metabolite of the orally active dopamine agonist, ibopamine. While extensive research details the pharmacodynamics of ibopamine, specific quantitative data on the tissue distribution and detailed experimental protocols for its sulfated metabolites, including this compound, are limited in the public domain. This document synthesizes the available information, outlines the metabolic pathways, and describes the analytical methodologies pertinent to its study.

Introduction to Epinine and its Metabolism

Epinine (N-methyldopamine) is the primary active metabolite of the pro-drug ibopamine, which is used in the management of congestive heart failure.[1] Upon oral administration, ibopamine undergoes rapid hydrolysis by esterases to form epinine.[1] Epinine itself is a cardiovascular agent with dopaminergic and adrenoreceptor agonist properties.[2] However, its therapeutic effects are transient as it is quickly metabolized.

One of the major metabolic pathways for epinine is sulfation, which leads to the formation of Epinine 3-O-sulfate and this compound.[3] Plasma levels of these sulfated conjugates are observed to be higher and more sustained compared to the parent compound, epinine.[3] Despite their prolonged presence in circulation, these sulfated metabolites are considered to be pharmacologically inactive.[3]

In Vivo Formation of this compound

The formation of this compound is a Phase II metabolic reaction catalyzed by sulfotransferase (SULT) enzymes. While the specific SULT isoform responsible for the sulfation of epinine has not been definitively identified in the available literature, it is known that SULT1A family enzymes are primarily responsible for the sulfation of many xenobiotics and endogenous compounds.[4]

The general pathway for the formation of this compound is as follows:

  • Activation of Sulfate: Inorganic sulfate is activated to 3'-phosphoadenosine-5'-phosphosulfate (PAPS), the universal sulfate donor, in an ATP-dependent reaction.

  • Sulfoconjugation: A sulfotransferase enzyme catalyzes the transfer of the sulfonate group from PAPS to the 4-hydroxyl group of the epinine catechol ring, forming this compound.

Ibopamine Ibopamine Epinine Epinine (N-methyldopamine) Ibopamine->Epinine Esterase Hydrolysis Epinine_4_O_sulfate This compound Epinine->Epinine_4_O_sulfate Sulfotransferase (SULT) + PAPS

Caption: Metabolic conversion of Ibopamine to this compound.

Distribution of this compound

Due to the lack of specific data, a quantitative summary table for the distribution of this compound cannot be provided at this time.

Experimental Protocols for the Study of this compound

The study of the in vivo formation and distribution of this compound would involve a combination of sample collection from animal models or human subjects, followed by analytical quantification.

Sample Collection and Preparation
  • Biological Matrices: Plasma, urine, and various tissues (e.g., liver, kidney, heart) would be collected at multiple time points after administration of ibopamine or epinine.

  • Sample Preparation: To quantify total epinine sulfates, samples typically undergo enzymatic or chemical hydrolysis to convert the sulfated conjugates back to epinine.

    • Enzymatic Hydrolysis: Use of a sulfatase enzyme preparation.[2][5]

    • Acid Hydrolysis: Treatment with an acid, such as perchloric acid, at elevated temperatures.[5]

  • Extraction: Epinine and its metabolites are often extracted and concentrated from the biological matrix using solid-phase extraction (SPE) or alumina adsorption procedures.[2]

cluster_workflow Analytical Workflow A Biological Sample (Plasma, Urine, Tissue) B Hydrolysis (Enzymatic or Acid) A->B C Extraction & Cleanup (e.g., SPE) B->C D Analytical Quantification (e.g., HPLC-ECD, LC-MS/MS) C->D

Caption: General workflow for the analysis of this compound.

Analytical Quantification

Several analytical techniques can be employed for the sensitive and specific quantification of epinine and its metabolites.

  • High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD): This has been a widely used method for the analysis of catecholamines and their metabolites, including epinine.[2] It offers high sensitivity for electrochemically active compounds.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly specific and sensitive method that can be used for the direct quantification of this compound without the need for hydrolysis, as well as for the quantification of epinine and other metabolites.

Note on Quantitative Data: Despite the availability of these analytical methods, published studies with specific quantitative data on the concentration of this compound in different tissues and at various time points are lacking in the provided search results.

Conclusion and Future Directions

This compound is a major, albeit pharmacologically inactive, metabolite of epinine, which is derived from the pro-drug ibopamine. While the general metabolic pathway involving sulfation is understood, there is a notable gap in the literature regarding the specific enzymes involved, the quantitative distribution of this compound in various tissues, and detailed, validated experimental protocols for its study.

Future research in this area would be beneficial for a more complete understanding of the pharmacokinetics of ibopamine and its metabolites. Such studies would likely involve pharmacokinetic modeling in animal models, followed by confirmation in human studies, utilizing advanced analytical techniques like LC-MS/MS to provide a comprehensive profile of the formation and distribution of this compound. This information would be valuable for drug development professionals in optimizing drug delivery and understanding the complete metabolic fate of related compounds.

References

The Biological Significance of N-Methyldopamine Sulfation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyldopamine (epinine), an endogenous catecholamine and a metabolite of the antihypertensive drug methyldopa, undergoes extensive sulfation in the body. This biotransformation, primarily catalyzed by sulfotransferase 1A3 (SULT1A3), represents a critical pathway in its metabolism. While traditionally viewed as a detoxification mechanism facilitating excretion, the sulfation of N-methyldopamine has broader implications for its bioavailability, potential physiological activity, and the interpretation of its roles in both pharmacology and neurobiology. This technical guide provides an in-depth exploration of the biological significance of N-methyldopamine sulfation, summarizing current knowledge on its metabolic pathway, the enzymes involved, and its physiological relevance. It also presents detailed experimental protocols for the study of this process and quantitative data on metabolite levels, offering a comprehensive resource for researchers in pharmacology, neuroscience, and drug development.

Introduction

N-methyldopamine, also known as epinine, is a methylated derivative of the neurotransmitter dopamine. It is found endogenously as a precursor to adrenaline in the adrenal medulla and also functions as a metabolite of the widely prescribed antihypertensive medication, methyldopa.[1] The metabolic fate of N-methyldopamine is of significant interest due to its potential to exert biological effects. One of the primary routes of its metabolism is sulfation, a phase II biotransformation reaction that adds a sulfonate group to the molecule.

This conjugation reaction, catalyzed by sulfotransferase enzymes (SULTs), dramatically increases the water solubility of N-methyldopamine, thereby facilitating its renal excretion.[2] While this process effectively terminates the biological activity of the parent compound, the resulting metabolite, N-methyldopamine sulfate, becomes a prominent analyte in biological fluids. Understanding the nuances of this sulfation process is crucial for accurately characterizing the pharmacokinetics of N-methyldopamine and its parent compounds, as well as for elucidating its potential, albeit likely indirect, biological significance.

The Metabolic Pathway of N-Methyldopamine Sulfation

The sulfation of N-methyldopamine is a key step in its metabolic clearance. The process involves the transfer of a sulfonate group from the universal sulfonate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a hydroxyl group on the catechol ring of N-methyldopamine.

cluster_reaction Sulfation Reaction NMDA N-Methyldopamine SULT1A3 SULT1A3 NMDA->SULT1A3 PAPS PAPS (3'-phosphoadenosine-5'-phosphosulfate) PAPS->SULT1A3 NMDA_S N-Methyldopamine-Sulfate SULT1A3->NMDA_S PAP PAP (3'-phosphoadenine-5'-phosphate) SULT1A3->PAP Excretion Renal Excretion NMDA_S->Excretion

Figure 1: Metabolic pathway of N-methyldopamine sulfation.

The primary enzyme responsible for this reaction is the human cytosolic sulfotransferase SULT1A3.[3] This enzyme exhibits a high affinity for dopamine and other catecholamines, including N-methyldopamine. The resulting N-methyldopamine sulfate is a highly water-soluble and biologically inactive metabolite that is readily eliminated from the body via the kidneys.

Quantitative Data on N-Methyldopamine and its Sulfated Metabolite

The quantification of N-methyldopamine and its sulfated metabolite is essential for pharmacokinetic and metabolic studies. The following table summarizes available data on their concentrations in biological fluids, primarily in the context of methyldopa administration.

AnalyteMatrixConcentration RangeStudy PopulationReference
α-methyldopamineSerumElevated in renal dysfunctionHypertensive children[4]
α-methyldopamine-sulfateSerumMarkedly elevated in renal diseaseHypertensive children[4]
Methyldopa sulfatePlasmaVariable (Ratio to free methyldopa: 0.83-3.73)Hypertensive patients[3]
Methyldopa metabolites (including α-methyldopamine and its sulfate)Urine17-27% of administered doseHealthy volunteers[5]

Note: Data for endogenous N-methyldopamine and its sulfate are scarce. The presented data are from studies investigating the metabolism of methyldopa, where α-methyldopamine is a key metabolite.

Experimental Protocols

Quantification of N-Methyldopamine and its Metabolites in Plasma

This protocol is based on methods used for the analysis of methyldopa and its metabolites, which can be adapted for the specific quantification of N-methyldopamine and its sulfate.

Principle: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and specific quantification of these analytes in complex biological matrices.

Methodology:

  • Sample Preparation:

    • To 200 µL of plasma, add an internal standard (e.g., a deuterated analog of the analyte).

    • Precipitate proteins by adding 50 µL of 10% perchloric acid.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • HPLC-MS/MS Analysis:

    • HPLC System: A standard HPLC system with a C18 reversed-phase column.

    • Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., methanol or acetonitrile).

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • MRM Transitions: Specific precursor-to-product ion transitions for N-methyldopamine, N-methyldopamine sulfate, and the internal standard are monitored.

  • Data Analysis:

    • Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a blank matrix.

start Plasma Sample add_is Add Internal Standard start->add_is protein_precip Protein Precipitation (Perchloric Acid) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation (C18 column) supernatant->hplc msms MS/MS Detection (MRM mode) hplc->msms quant Quantification msms->quant

Figure 2: Workflow for quantification of N-methyldopamine in plasma.

In Vitro Sulfotransferase Activity Assay

Principle: This assay measures the activity of sulfotransferases (e.g., recombinant SULT1A3 or cell lysates) in catalyzing the sulfation of N-methyldopamine.

Methodology:

  • Reaction Mixture:

    • Prepare a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0).

    • Add N-methyldopamine (substrate) at a desired concentration.

    • Add PAPS (co-substrate).

    • Add the enzyme source (e.g., recombinant SULT1A3 or cell lysate).

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes).

  • Reaction Termination and Analysis:

    • Stop the reaction by adding a quenching solution (e.g., acetonitrile or perchloric acid).

    • Analyze the formation of N-methyldopamine sulfate using HPLC-MS/MS as described in the previous protocol.

  • Data Analysis:

    • Enzyme activity is calculated based on the rate of product formation and can be used to determine kinetic parameters such as Km and Vmax.

Biological Significance and Implications

The primary biological significance of N-methyldopamine sulfation is its role in detoxification and elimination . By converting the biologically active N-methyldopamine into an inactive, water-soluble sulfate conjugate, the body can efficiently remove it. This process is crucial in several contexts:

  • Pharmacokinetics of Methyldopa: For patients taking methyldopa, sulfation of its metabolite, α-methyldopamine (a stereoisomer of N-methyldopamine), is a major determinant of its clearance.[1] Variations in SULT1A3 activity could potentially influence the efficacy and side-effect profile of the drug.

  • Endogenous Catecholamine Regulation: Although present at lower levels than dopamine, endogenous N-methyldopamine's activity is also modulated by sulfation. This pathway helps maintain low circulating levels of the active amine.

  • Drug Development: For new chemical entities that are structurally similar to catecholamines, understanding their susceptibility to sulfation by SULT1A3 is a critical aspect of preclinical drug metabolism and pharmacokinetic (DMPK) studies. High susceptibility to sulfation may lead to rapid clearance and low oral bioavailability.

Currently, there is no strong evidence to suggest that N-methyldopamine sulfate possesses significant biological activity of its own. It is generally considered an inactive metabolite. However, its high concentration in plasma relative to the parent compound makes it an important analyte for monitoring exposure and metabolism.

NMDA N-Methyldopamine (Active) Sulfation Sulfation (SULT1A3) NMDA->Sulfation NMDA_S N-Methyldopamine Sulfate (Inactive, Water-Soluble) Sulfation->NMDA_S Detox Detoxification & Inactivation NMDA_S->Detox Excretion Enhanced Renal Excretion NMDA_S->Excretion

Figure 3: Logical relationship of N-methyldopamine sulfation.

Conclusion

The sulfation of N-methyldopamine is a pivotal metabolic process primarily serving to inactivate and facilitate the excretion of this catecholamine. Catalyzed predominantly by SULT1A3, this pathway is central to the pharmacokinetic profile of N-methyldopamine, whether it originates from endogenous synthesis or as a metabolite of therapeutic drugs like methyldopa. While N-methyldopamine sulfate itself appears to be biologically inert, its formation and quantification are of high importance for researchers in pharmacology and drug development. A thorough understanding of this metabolic route is essential for the rational design of drugs targeting catecholaminergic systems and for the accurate interpretation of metabolic data in both preclinical and clinical settings. Future research may explore potential, yet undiscovered, roles of sulfated catecholamines, but current evidence firmly establishes sulfation as a key clearance mechanism.

References

Epinine 4-O-Sulfate: A Comprehensive Technical Guide to its Role in Neurotransmitter Inactivation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epinine (N-methyldopamine), a metabolite of dopamine, is a biologically active catecholamine. Its signaling is terminated, in part, through metabolic inactivation. A key pathway in this process is sulfation, leading to the formation of epinine 4-O-sulfate. This technical guide provides an in-depth analysis of the role of this compound in neurotransmitter inactivation, focusing on the enzymatic processes, kinetics, and regulatory mechanisms involved. This document synthesizes available data to offer a comprehensive resource for researchers in neurobiology, pharmacology, and drug development.

Introduction: The Sulfation Pathway in Catecholamine Metabolism

The biological activity of catecholamine neurotransmitters, such as dopamine and its metabolite epinine, is tightly regulated. Inactivation mechanisms are crucial for maintaining synaptic homeostasis and preventing receptor overstimulation. While reuptake and enzymatic degradation by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) are well-established pathways, sulfation has emerged as a significant contributor to catecholamine inactivation.

Sulfation is a phase II metabolic reaction catalyzed by sulfotransferase (SULT) enzymes. These enzymes transfer a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a substrate. In the context of catecholamines, sulfation increases their water solubility, facilitating their excretion, and, critically, renders them biologically inactive by preventing their binding to adrenergic and dopaminergic receptors.

The Central Role of SULT1A3 in Epinine Sulfation

The primary enzyme responsible for the sulfation of dopamine and other phenolic monoamines in humans is Sulfotransferase 1A3 (SULT1A3). Given that epinine is N-methyldopamine, SULT1A3 is the key enzyme in the formation of this compound. SULT1A3 exhibits a high affinity for dopamine and related compounds.

The sulfation of epinine can occur at either the 3-O- or 4-O- position of the catechol ring. However, studies on the regioselectivity of SULT1A3 for dopamine have shown a preference for the 3-O- position. Despite this, the formation of the 4-O-sulfate conjugate is a significant metabolic fate.

Quantitative Data: Enzyme Kinetics of Catecholamine Sulfation

SubstrateProductApparent Km (μM)Vmax (nmol/min/mg protein)
DopamineDopamine-4-O-sulfate2.21 ± 0.76445.4 ± 16.5
DopamineDopamine-3-O-sulfate2.59 ± 1.06344 ± 139

Data from Ruikar et al., 2007. The reactions followed Michaelis-Menten kinetics up to a 50 µM dopamine concentration, with strong substrate inhibition observed at higher concentrations[1].

Experimental Protocols

Sulfotransferase Activity Assay for Epinine

This protocol is adapted from established methods for measuring SULT1A3 activity using dopamine as a substrate and can be applied to epinine.

Materials:

  • Recombinant human SULT1A3 enzyme

  • Epinine hydrochloride

  • 3'-phosphoadenosine-5'-phosphosulfate (PAPS), [³⁵S]-labeled or unlabeled

  • Potassium phosphate buffer (50 mM, pH 7.4)

  • Dithiothreitol (DTT)

  • Ice-cold acetonitrile

  • Scintillation fluid and counter (for radiolabeled assay)

  • HPLC system with a suitable column (e.g., C18) and detector (UV or MS) (for non-radiolabeled assay)

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing potassium phosphate buffer, DTT, and the SULT1A3 enzyme in a microcentrifuge tube.

  • Substrate Addition: Add varying concentrations of epinine to the reaction mixture.

  • Initiation of Reaction: Start the reaction by adding PAPS. For kinetic studies, a range of epinine concentrations should be used.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time, ensuring the reaction remains in the linear range.

  • Termination of Reaction: Stop the reaction by adding two volumes of ice-cold acetonitrile.

  • Centrifugation: Centrifuge the mixture to pellet the precipitated protein.

  • Analysis:

    • Radiolabeled Assay: Separate the sulfated product from unreacted [³⁵S]PAPS using thin-layer chromatography (TLC) or HPLC. Quantify the radioactivity of the product spot/peak using a scintillation counter.

    • Non-radiolabeled Assay: Analyze the supernatant by HPLC-UV or LC-MS/MS to separate and quantify the epinine-4-O-sulfate formed. A standard curve of epinine-4-O-sulfate is required for quantification.

Quantification of Epinine and Epinine-4-O-Sulfate by LC-MS/MS

Instrumentation:

  • Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%) to improve ionization.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

Mass Spectrometric Conditions:

  • Ionization Mode: Positive ESI.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Epinine: Precursor ion (m/z) → Product ion (m/z)

    • Epinine-4-O-sulfate: Precursor ion (m/z) → Product ion (m/z)

    • An internal standard (e.g., a deuterated analog) should be used for accurate quantification.

Specific m/z transitions need to be optimized for the instrument used.

Signaling Pathways and Regulation of Epinine Sulfation

The inactivation of epinine via sulfation is not a static process but is subject to regulation at the transcriptional level of the SULT1A3 gene.

Transcriptional Regulation of SULT1A3

The expression of the SULT1A3 gene is influenced by several factors, leading to changes in the capacity for epinine sulfation.

  • Glucocorticoid Induction: Glucocorticoids, such as dexamethasone, can induce the expression of SULT1A3. This induction is mediated by the glucocorticoid receptor (GR), which binds to a glucocorticoid response element (GRE) in the promoter region of the SULT1A3 gene, enhancing its transcription.[2][3]

  • Dopamine-mediated Induction: Dopamine itself can induce the expression of SULT1A3 in neuronal cells. This process involves the activation of the D1 dopamine receptor and the NMDA receptor, leading to the activation of the ERK1/2 and calcineurin signaling pathways.[4] The transcription factor GABP is implicated in this induction.[4]

Signaling Pathway Diagrams

Epinine_Metabolism cluster_synthesis Epinine Synthesis cluster_inactivation Inactivation Pathways Dopamine Dopamine Epinine Epinine Dopamine->Epinine  N-methylation Epinine_active Epinine (Active) Epinine_sulfate This compound (Inactive) Epinine_active->Epinine_sulfate  SULT1A3 Other_metabolites Other Inactive Metabolites Epinine_active->Other_metabolites  MAO/COMT

Figure 1. Overview of Epinine Synthesis and Inactivation Pathways.

SULT1A3_Regulation cluster_dopamine Dopamine Signaling cluster_glucocorticoid Glucocorticoid Signaling Dopamine Dopamine D1R D1 Receptor Dopamine->D1R NMDAR NMDA Receptor D1R->NMDAR coupling ERK12 ERK1/2 NMDAR->ERK12 Calcineurin Calcineurin NMDAR->Calcineurin GABP GABP ERK12->GABP Calcineurin->GABP SULT1A3_Gene SULT1A3 Gene GABP->SULT1A3_Gene  Transcription Glucocorticoid Glucocorticoid GR Glucocorticoid Receptor Glucocorticoid->GR GRE GRE GR->GRE binding GRE->SULT1A3_Gene  Transcription SULT1A3_Protein SULT1A3 Protein SULT1A3_Gene->SULT1A3_Protein  Translation

Figure 2. Transcriptional Regulation of the SULT1A3 Gene.

Conclusion

The sulfation of epinine to form this compound, primarily catalyzed by SULT1A3, is a critical pathway for its inactivation. This process effectively terminates the neurotransmitter's biological activity, contributing to the precise regulation of catecholaminergic signaling. The transcriptional regulation of SULT1A3 by glucocorticoids and dopamine itself highlights a dynamic system for controlling the metabolic capacity for epinine inactivation. A thorough understanding of this pathway, including its kinetics and regulation, is essential for researchers in neuropharmacology and for the development of therapeutic agents that may interact with or be metabolized by this system. This guide provides a foundational resource to support these endeavors.

References

Methodological & Application

Application Note & Protocol: Quantification of Epinine 4-O-Sulfate in Human Plasma using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Epinine (N-methyldopamine) is a sympathomimetic amine and an important metabolite of dopamine. In humans, it undergoes extensive phase II metabolism, including sulfation, to form conjugates such as Epinine 4-O-sulfate. The quantification of this sulfated metabolite in plasma is crucial for pharmacokinetic and metabolic studies. This application note provides a detailed protocol for the determination of this compound in human plasma using a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting small molecules like this compound from plasma.[1][2]

Materials:

  • Human plasma (collected in K2-EDTA tubes)

  • Acetonitrile (HPLC grade), chilled at -20°C

  • Internal Standard (IS) working solution (e.g., Metanephrine-d3, 100 ng/mL in 50% methanol)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge (capable of 14,000 x g)

Procedure:

  • Thaw frozen plasma samples on ice.

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution to each plasma sample.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant (approximately 350 µL) to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 98% Mobile Phase A, 2% Mobile Phase B).

  • Vortex for 15 seconds and centrifuge at 1,000 x g for 2 minutes.

  • Inject 10 µL of the reconstituted sample into the HPLC-MS/MS system.

HPLC-MS/MS Analysis

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions: Based on methods for related catecholamines, a reversed-phase C18 column is suitable.

ParameterRecommended Condition
HPLC Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Gradient Program Time (min)

Mass Spectrometry Conditions: The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). The following MRM transitions are proposed based on the chemical structures and known fragmentation patterns of sulfated compounds. Note: These transitions should be optimized experimentally.

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)
This compound248.1151.1Optimize (e.g., 20-30)
This compound (Qualifier)248.197.0Optimize (e.g., 35-45)
Metanephrine-d3 (IS)201.1169.1Optimize (e.g., 15-25)

Rationale for MRM transitions:

  • This compound: The precursor ion corresponds to [M+H]+. The primary product ion (151.1 m/z) is proposed to result from the neutral loss of the sulfate group (SO3, 80 Da). A characteristic fragment for sulfated compounds is also the bisulfate ion [HSO4]-, which would appear at m/z 97.0.

  • Metanephrine-d3 (IS): This is a commercially available deuterated analog of a related catecholamine metabolite and can serve as a suitable internal standard. Its fragmentation should be optimized similarly.

Data Presentation

The following table summarizes the expected quantitative parameters for a validated method. These values are illustrative and must be determined experimentally.

ParameterExpected Value
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) < 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (%RE) Within ±15%
Recovery > 85%

Visualizations

Experimental Workflow

experimental_workflow plasma Plasma Sample (100 µL) is_add Add Internal Standard (10 µL) plasma->is_add ppt Protein Precipitation (300 µL Acetonitrile) is_add->ppt centrifuge Centrifuge (14,000 x g, 10 min) ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute (100 µL Mobile Phase) dry->reconstitute hplc HPLC-MS/MS Analysis reconstitute->hplc data Data Acquisition & Quantification hplc->data

Caption: Workflow for plasma sample preparation and analysis.

Proposed Fragmentation Pathway of this compound

fragmentation_pathway cluster_qualifier Characteristic Sulfate Fragment parent This compound [M+H]+ (m/z 248.1) product1 [Epinine+H]+ (m/z 151.1) parent->product1 Collision-Induced Dissociation loss1 -SO3 (80 Da) product2 [HSO4]- (m/z 97.0)

Caption: Proposed MS/MS fragmentation of this compound.

References

Application Notes and Protocols for the In Vitro Enzymatic Synthesis of Epinine 4'-O-sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epinine, the N-methylated derivative of dopamine, is a sympathomimetic amine that undergoes metabolism through various pathways, including sulfation. The sulfated metabolites of epinine are of significant interest in drug metabolism and pharmacokinetic studies. The in vitro enzymatic synthesis of Epinine 4'-O-sulfate provides a means to produce this metabolite for use as an analytical standard, for characterization in toxicological studies, and for investigating its biological activity. This document provides detailed application notes and protocols for the synthesis of Epinine 4'-O-sulfate using sulfotransferases, with a particular focus on the human sulfotransferase SULT1A3, which is known to sulfate dopamine and other catecholamines.

Principle of the Method

The in vitro synthesis of Epinine 4'-O-sulfate is achieved through an enzymatic reaction catalyzed by a sulfotransferase (SULT). The enzyme transfers a sulfonate group from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the 4-hydroxyl group of epinine. The reaction can be monitored and the product quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Key Reagents and Equipment

  • Enzyme: Recombinant human sulfotransferase SULT1A3

  • Substrate: Epinine hydrochloride

  • Sulfonate Donor: 3'-phosphoadenosine-5'-phosphosulfate (PAPS)

  • Buffer: Potassium phosphate buffer

  • Other Reagents: Dithiothreitol (DTT), Magnesium Chloride (MgCl₂), Acetonitrile (HPLC grade), Formic acid (or other appropriate mobile phase modifiers)

  • Equipment: HPLC system with UV or Mass Spectrometry (MS) detector, pH meter, incubator, microcentrifuge, analytical balance, glassware.

Data Presentation: Quantitative Data Summary

Due to the limited availability of specific kinetic data for epinine, the following table presents data for dopamine sulfation by SULT1A3 as a close structural analog.[1] Epinine (N-methyldopamine) is expected to have similar affinity for SULT1A3.

EnzymeSubstrateApparent Km (μM)Apparent Vmax (nmol/min/mg protein)Product
Human SULT1A3Dopamine2.21 ± 0.76445.4 ± 16.5Dopamine 4-O-sulfate
Human SULT1A3Dopamine2.59 ± 1.06344 ± 139Dopamine 3-O-sulfate

Note: The provided kinetic parameters are for dopamine sulfation by recombinant human SULT1A3.[1] These values can serve as an initial reference for optimizing the synthesis of Epinine 4'-O-sulfate. It is recommended to perform kinetic studies with epinine to determine its specific parameters.

Experimental Protocols

Protocol 1: In Vitro Enzymatic Synthesis of Epinine 4'-O-sulfate

This protocol describes a typical small-scale enzymatic reaction for the synthesis of Epinine 4'-O-sulfate.

1. Reagent Preparation:

  • Potassium Phosphate Buffer (100 mM, pH 7.0): Prepare a solution of 100 mM potassium phosphate and adjust the pH to 7.0 with phosphoric acid or potassium hydroxide.
  • Epinine Stock Solution (10 mM): Dissolve the appropriate amount of epinine hydrochloride in the potassium phosphate buffer.
  • PAPS Stock Solution (5 mM): Dissolve PAPS in the potassium phosphate buffer. Store in aliquots at -20°C.
  • SULT1A3 Enzyme Solution: Dilute the recombinant SULT1A3 enzyme to a suitable concentration (e.g., 0.1 mg/mL) in potassium phosphate buffer containing 10 mM DTT. Keep on ice.

2. Enzymatic Reaction Setup:

  • In a microcentrifuge tube, combine the following reagents in the order listed:
  • Potassium Phosphate Buffer (100 mM, pH 7.0): to a final volume of 200 µL
  • MgCl₂ (100 mM): 2 µL (final concentration 1 mM)
  • DTT (100 mM): 2 µL (final concentration 1 mM)
  • PAPS (5 mM): 20 µL (final concentration 0.5 mM)
  • Epinine (10 mM): 10 µL (final concentration 0.5 mM)
  • Pre-incubate the mixture at 37°C for 5 minutes.
  • Initiate the reaction by adding 10 µL of the SULT1A3 enzyme solution.
  • Incubate the reaction mixture at 37°C for 1-2 hours.

3. Reaction Termination:

  • Terminate the reaction by adding 20 µL of 1 M perchloric acid or by heating the mixture at 95°C for 5 minutes.
  • Centrifuge the mixture at 14,000 x g for 10 minutes to pellet the precipitated protein.
  • Collect the supernatant for analysis and purification.

Protocol 2: HPLC-UV Method for Analysis of Epinine and Epinine 4'-O-sulfate

This protocol provides a general HPLC method for separating and quantifying epinine and its sulfated product. Method optimization may be required.

1. HPLC System and Column:

  • HPLC System: A standard HPLC system with a UV detector.
  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.[2]

2. Mobile Phase:

  • Mobile Phase A: 10 mM ammonium formate buffer, pH 3.0 (adjusted with formic acid).[3][4]
  • Mobile Phase B: Acetonitrile.[3][4]
  • Gradient Elution:
  • 0-2 min: 5% B
  • 2-10 min: 5% to 30% B (linear gradient)
  • 10-12 min: 30% B
  • 12-13 min: 30% to 5% B (linear gradient)
  • 13-18 min: 5% B (re-equilibration)

3. HPLC Parameters:

  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10-20 µL.
  • Column Temperature: 35°C.[3][4]
  • Detection Wavelength: 280 nm.[5]

4. Analysis:

  • Inject the supernatant from the terminated enzymatic reaction.
  • Identify the peaks corresponding to epinine and Epinine 4'-O-sulfate based on their retention times, which should be determined using analytical standards if available. Epinine 4'-O-sulfate is expected to elute earlier than epinine due to its increased polarity.
  • Quantify the product formation by integrating the peak area and comparing it to a standard curve of a related compound if an authentic standard for Epinine 4'-O-sulfate is not available.

Protocol 3: Purification of Epinine 4'-O-sulfate

For obtaining a purified sample of Epinine 4'-O-sulfate, preparative or semi-preparative HPLC can be employed.

1. Preparative HPLC:

  • Scale up the enzymatic synthesis reaction to produce a sufficient quantity of the product.
  • Use a preparative HPLC system with a C18 column of a larger dimension.
  • Optimize the mobile phase and gradient to achieve good separation between epinine, Epinine 4'-O-sulfate, and other reaction components (e.g., PAPS, PAP).
  • Collect the fractions containing the Epinine 4'-O-sulfate peak.

2. Desalting and Lyophilization:

  • Pool the collected fractions.
  • Remove the HPLC mobile phase solvents and salts. This can be achieved by solid-phase extraction (SPE) with a suitable cartridge or by dialysis if the volume is large.
  • Lyophilize the desalted product to obtain a solid powder of Epinine 4'-O-sulfate.

3. Purity Assessment:

  • Assess the purity of the final product using the analytical HPLC method described in Protocol 2.
  • Further characterization by mass spectrometry and NMR is recommended to confirm the identity and structure of the synthesized Epinine 4'-O-sulfate.

Visualization of Experimental Workflow and Enzymatic Reaction

Enzymatic_Synthesis_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Analysis & Purification Reagents Prepare Buffer, Substrate, PAPS, and Enzyme Solutions Reaction Combine Reagents and Incubate Reagents->Reaction Termination Terminate Reaction Reaction->Termination Centrifugation Centrifuge to Remove Protein Termination->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant HPLC HPLC Analysis Supernatant->HPLC Purification Preparative HPLC (Optional) Supernatant->Purification

Caption: Workflow for the in vitro synthesis of Epinine 4'-O-sulfate.

Enzymatic_Reaction Epinine Epinine SULT1A3 SULT1A3 (Enzyme) Epinine->SULT1A3 PAPS PAPS (Sulfonate Donor) PAPS->SULT1A3 Epinine_Sulfate Epinine 4'-O-sulfate SULT1A3->Epinine_Sulfate PAP PAP (Byproduct) SULT1A3->PAP

Caption: Enzymatic sulfation of epinine by SULT1A3.

References

Application Note: Quantitative Analysis of Epinephrine 4-O-Sulfate in Human Urine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Epinephrine (also known as adrenaline) is a critical catecholamine hormone and neurotransmitter involved in the "fight-or-flight" response.[1] In the body, epinephrine is metabolized into various compounds, including metanephrine and conjugated forms. A significant portion of epinephrine is conjugated with sulfate by the sulfotransferase enzyme SULT1A3, primarily in the gastrointestinal tract, to form Epinephrine 4-O-sulfate.[2] This sulfated form is then excreted in the urine. The measurement of urinary epinephrine and its metabolites is essential for diagnosing catecholamine-secreting tumors like pheochromocytomas and for research in stress-related physiological studies.[3][4]

Since a substantial fraction of epinephrine is excreted as its sulfate conjugate, accurate determination of total epinephrine excretion requires the hydrolysis of this conjugate back to its free form prior to analysis.[2][5] This application note provides a detailed protocol for the quantitative measurement of Epinephrine 4-O-sulfate in human urine samples by measuring total epinephrine following an acid hydrolysis step, followed by solid-phase extraction (SPE) and analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method

The protocol involves a two-step process to determine the concentration of Epinephrine 4-O-sulfate. First, a urine sample is subjected to acid hydrolysis to deconjugate the sulfate group from Epinephrine 4-O-sulfate, converting it to free epinephrine. The total free epinephrine is then isolated and concentrated from the urine matrix using solid-phase extraction. Finally, the purified extract is analyzed by LC-MS/MS for the sensitive and specific quantification of epinephrine. The concentration of Epinephrine 4-O-sulfate is inferred from the amount of epinephrine released during the hydrolysis step (i.e., total epinephrine minus baseline free epinephrine, if measured separately). A stable isotope-labeled internal standard is used throughout the procedure to ensure accuracy and correct for any sample loss during preparation and analysis.[6]

Below is a diagram illustrating the metabolic conversion of epinephrine and the principle of the analytical method.

cluster_Metabolism Biological Pathway cluster_Analysis Analytical Workflow Epinephrine Epinephrine Sulfate Epinephrine 4-O-Sulfate (Urinary Metabolite) Epinephrine->Sulfate  Sulfation (SULT1A3) UrineSulfate Urine Sample containing Epinephrine 4-O-Sulfate Hydrolysis Acid Hydrolysis UrineSulfate->Hydrolysis FreeEpi Free Epinephrine (for measurement) Hydrolysis->FreeEpi

Caption: Metabolic sulfation of epinephrine and the analytical hydrolysis principle.

Materials and Reagents

  • Epinephrine standard

  • Epinephrine-d6 (internal standard)

  • Hydrochloric Acid (HCl)

  • Formic Acid

  • Ammonium Formate

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Oasis™ WCX SPE µElution plates or equivalent

  • 96-well collection plates

  • Autosampler vials

  • Urine controls (e.g., Bio-Rad Lyphochek)[7]

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

  • LC-MS/MS System (e.g., Waters ACQUITY UPLC with Xevo TQ-S)[7]

Detailed Experimental Protocol

The overall workflow for the analysis of Epinephrine 4-O-sulfate is depicted in the diagram below.

G start 1. Sample Collection storage 2. Storage & Preservation (Acidify to pH <4 or Freeze at -80°C) start->storage prep 3. Sample Preparation storage->prep hydrolysis 4. Acid Hydrolysis (e.g., 0.1 M HCl, 90°C, 30 min) spe 5. Solid-Phase Extraction (SPE) (Condition -> Load -> Wash -> Elute) hydrolysis->spe evap 6. Evaporation & Reconstitution spe->evap analysis 7. LC-MS/MS Analysis evap->analysis data 8. Data Processing & Quantification analysis->data

Caption: Workflow for urinary Epinephrine 4-O-sulfate analysis.

Urine Sample Collection and Storage

Proper sample handling is crucial to prevent the degradation of catecholamines.[8]

  • Collection: Collect a 24-hour urine sample in an opaque container.

  • Preservation: To prevent degradation, either acidify the urine to a pH below 4.0 with HCl immediately after collection or freeze the aliquots at -80°C.[8][9][10] Storing unpreserved urine at -80°C has been shown to maintain stability for at least three weeks.[4][9] Avoid repeated freeze-thaw cycles.

Preparation of Standards and Internal Standard
  • Stock Solutions: Prepare stock solutions of epinephrine and Epinephrine-d6 in a suitable solvent (e.g., methanol with 0.1% formic acid).

  • Calibration Standards: Serially dilute the epinephrine stock solution to prepare calibration standards. Linearity ranges can be established from approximately 0.5 to 250 ng/mL.[7]

  • Internal Standard (IS) Spiking Solution: Prepare a working solution of Epinephrine-d6 (e.g., 1 µg/mL in methanol).[7]

Sample Preparation and Hydrolysis

This procedure details the deconjugation of Epinephrine 4-O-sulfate and subsequent sample cleanup.

  • Thawing and Centrifugation: Thaw urine samples, calibrators, and controls. Vortex and centrifuge at approximately 5,000 x g for 5 minutes.[11]

  • Aliquoting: Transfer 200 µL of the supernatant from each sample into a clean tube.[7]

  • Internal Standard Addition: Add 10 µL of the Epinephrine-d6 internal standard solution to each tube.[7]

  • Acid Hydrolysis: Add an appropriate volume of HCl to achieve a final concentration of 0.1 M. Vortex the samples and incubate at 90°C for 30 minutes to facilitate the hydrolysis of sulfate conjugates.[5]

  • Neutralization: After incubation, cool the samples and neutralize them with a suitable base (e.g., ammonium acetate solution) before proceeding to SPE.[7]

Solid-Phase Extraction (SPE)

This step purifies and concentrates the analyte of interest. The following is an example protocol using a weak cation exchange (WCX) sorbent.

  • Conditioning: Condition the wells of the Oasis™ WCX µElution plate with 200 µL of methanol, followed by 200 µL of water.

  • Loading: Load the entire pre-treated sample (~800 µL) onto the conditioned SPE plate.

  • Washing: Wash the wells with 200 µL of water, followed by 200 µL of methanol to remove interferences.

  • Elution: Elute the epinephrine and internal standard from the sorbent with 2 x 50 µL of a solution containing 5% formic acid in a 95:5 mixture of methanol:water.[7]

Evaporation and Reconstitution
  • Evaporation: Evaporate the eluted samples to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 2 mM ammonium formate in water with 0.1% formic acid).[6] Vortex to ensure complete dissolution.

LC-MS/MS Instrumental Analysis

Chromatographic Conditions
  • LC System: UPLC/HPLC system

  • Column: A mixed-mode or reversed-phase column suitable for polar analytes, such as an Acclaim™ Mixed-Mode WCX-1 (2.1 × 150 mm, 3 µm).[6]

  • Mobile Phase A: Water with 0.2% formic acid or 2 mM ammonium formate with 0.1% formic acid.[6][7]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[6]

  • Flow Rate: 0.3 - 0.5 mL/min.[7]

  • Injection Volume: 2 - 10 µL.[7][11]

  • Column Temperature: 40°C.[6]

  • Gradient: A gradient elution is typically used to separate the analytes from matrix components. An example is provided in the table below.

Time (min)% Mobile Phase B
0.05
2.525
3.095
3.595
3.65
5.05

This is an example gradient and should be optimized for the specific column and system used.

Mass Spectrometry Conditions
  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization: Heated Electrospray Ionization (HESI) in positive mode.[6]

  • Detection Mode: Scheduled Multiple Reaction Monitoring (MRM).[6]

  • MRM Transitions: The precursor and product ions must be optimized for the specific instrument. Example transitions are provided in the table below.[7]

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Epinephrine166.1107.0
Epinephrine-d6172.2111.9

Data and Performance Characteristics

The following tables summarize representative performance characteristics from published methods for catecholamine analysis, which can be expected for this protocol upon validation.

Table 1: Example Method Performance
ParameterValueReference
Linearity Range0.5 - 250 ng/mL[7]
Correlation Coefficient (r²)> 0.999[7]
Lower Limit of Quantification (LLOQ)0.4 ng/mL[6]
Table 2: Example Precision Data
AnalyteLevelIntra-Assay Precision (%RSD)Inter-Assay Precision (%RSD)Reference
EpinephrineLow QC (2.5 ng/mL)< 10%< 15%[7]
EpinephrineMid QC (25 ng/mL)< 10%< 15%[7]
EpinephrineHigh QC (75 ng/mL)< 10%< 15%[7]

***Disclaimer:** The performance characteristics provided are examples from existing literature and must be independently validated by the end-user's laboratory.*

References

Application Notes and Protocols for Epinine 4-O-Sulfate in Transporter Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epinine 4-O-sulfate is a sulfated metabolite of Epinine (N-methyldopamine), the active metabolite of the cardiac drug Ibopamine. During drug development, understanding the interaction of metabolites with transporters is crucial for predicting their disposition, potential for drug-drug interactions (DDIs), and organ-specific toxicity. Sulfated molecules are often substrates for various uptake and efflux transporters, which can significantly influence their pharmacokinetic profiles.

While specific transport data for this compound is not extensively published, its structure as a small, sulfated organic anion suggests it is a likely candidate for interaction with transporters that handle similar endogenous and xenobiotic compounds. This document provides detailed protocols for cell-based assays to characterize the interaction of this compound with key drug transporters. The methodologies are based on established assays for other sulfated probe substrates and can be adapted to investigate this and other sulfated molecules.

Potential candidate transporters for this compound include members of the Organic Anion Transporting Polypeptide (OATP/SLCO) and Organic Anion Transporter (OAT/SLC22) families for cellular uptake, and transporters like the Breast Cancer Resistance Protein (BCRP/ABCG2) or Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2) for cellular efflux.[1][2]

Experimental Protocols

The following protocols describe how to assess if this compound is a substrate of a given transporter and, conversely, if it acts as an inhibitor of that transporter. The examples use a HEK293 cell line stably overexpressing a transporter of interest (e.g., OATP1B1), a common system for in vitro transporter studies.[3][4]

Protocol 1: Substrate Uptake Assay

This assay determines if this compound is actively transported into cells by a specific transporter. The rate of uptake is measured at various concentrations to determine kinetic parameters.

1. Materials and Reagents:

  • HEK293 cells stably transfected with the transporter of interest (e.g., OATP1B1).

  • HEK293 wild-type (WT) or mock-transfected cells (as a negative control).

  • This compound (test substrate).

  • A known inhibitor of the transporter (e.g., Rifampicin for OATP1B1) for control wells.

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).[3]

  • Poly-D-lysine coated 24-well or 96-well plates.

  • Hanks' Balanced Salt Solution (HBSS) or similar uptake buffer.[3]

  • Lysis buffer (e.g., 0.1 M NaOH or RIPA buffer).

  • LC-MS/MS system for quantification of this compound.

2. Experimental Procedure:

  • Cell Seeding: Seed the transporter-expressing cells and WT cells onto poly-D-lysine coated plates at a density that ensures a confluent monolayer on the day of the experiment (e.g., 2 x 10^5 cells/well for a 24-well plate).[3] Culture for 48 hours.

  • Preparation: On the day of the assay, prepare stock solutions of this compound in HBSS at various concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

  • Cell Washing: Aspirate the culture medium from the wells. Wash the cell monolayer twice with pre-warmed (37°C) HBSS.

  • Pre-incubation: Add 200 µL of pre-warmed HBSS to each well and pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Uptake: Aspirate the buffer and add the this compound solutions to the respective wells to initiate the uptake. Include wells with a known inhibitor to confirm transporter-specific uptake.

  • Terminate Uptake: After a predetermined linear uptake time (e.g., 2-5 minutes), terminate the transport by aspirating the substrate solution and immediately washing the cells three times with ice-cold HBSS.[3]

  • Cell Lysis: Add an appropriate volume of lysis buffer to each well. Incubate for 20-30 minutes at room temperature with gentle shaking to ensure complete lysis.

  • Quantification: Collect the lysate and analyze the intracellular concentration of this compound using a validated LC-MS/MS method. Normalize the concentration to the protein content in each well, determined by a BCA assay.

3. Data Analysis:

  • Subtract the uptake in WT cells from the uptake in transporter-expressing cells to determine the net transporter-mediated uptake.

  • Plot the uptake rate (pmol/mg protein/min) against the substrate concentration.

  • Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Vmax (maximum uptake rate) and Km (substrate concentration at half-maximal velocity).

Workflow for Substrate Uptake Assay

G cluster_prep Preparation Phase cluster_assay Assay Phase (at 37°C) cluster_analysis Analysis Phase seed_cells 1. Seed HEK293-Transporter & WT cells in plates culture_cells 2. Culture for 48h at 37°C seed_cells->culture_cells wash_cells 4. Wash cells with pre-warmed HBSS culture_cells->wash_cells prep_solutions 3. Prepare this compound working solutions initiate_uptake 6. Add substrate solutions to start uptake prep_solutions->initiate_uptake pre_incubate 5. Pre-incubate cells in HBSS for 10 min wash_cells->pre_incubate pre_incubate->initiate_uptake terminate_uptake 7. Stop reaction with ice-cold HBSS initiate_uptake->terminate_uptake lyse_cells 8. Lyse cells terminate_uptake->lyse_cells quantify 9. Quantify substrate by LC-MS/MS lyse_cells->quantify normalize 10. Normalize to protein content (BCA assay) quantify->normalize calculate 11. Calculate Km and Vmax normalize->calculate

Caption: Workflow for determining if this compound is a transporter substrate.

Protocol 2: Inhibition Assay

This assay determines if this compound can inhibit the transport of a known probe substrate for a specific transporter.

1. Materials and Reagents:

  • All materials from Protocol 1.

  • A known, quantifiable probe substrate for the transporter (e.g., Estradiol-17β-glucuronide or Estrone-3-sulfate for OATP1B1).

  • This compound (test inhibitor).

2. Experimental Procedure:

  • Cell Seeding: Follow step 1 from Protocol 1.

  • Preparation: Prepare solutions of the probe substrate at a fixed concentration (typically at or below its Km value). Prepare solutions of this compound at various concentrations (e.g., 0.1 to 100 µM) in HBSS, each also containing the fixed concentration of the probe substrate.

  • Cell Washing & Pre-incubation: Follow steps 3 and 4 from Protocol 1.

  • Initiate Inhibition Assay: Aspirate the buffer and add the solutions containing the probe substrate and varying concentrations of this compound. Include a positive control (probe substrate + known inhibitor) and a negative control (probe substrate + vehicle).

  • Terminate and Quantify: Follow steps 6-8 from Protocol 1, but quantify the intracellular concentration of the probe substrate.

3. Data Analysis:

  • Calculate the percent inhibition of probe substrate uptake at each concentration of this compound compared to the vehicle control.

  • Plot the percent inhibition against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of transport).

Logic for Inhibition Assay Data Analysis

G start Start with raw uptake data (Probe Substrate Concentration) control_uptake Calculate Mean Uptake of Vehicle Control (0% Inhibition) start->control_uptake inhibitor_uptake Calculate Mean Uptake for each [Inhibitor] start->inhibitor_uptake calc_inhibition Calculate % Inhibition: 100 * (1 - (Uptake_Inhib / Uptake_Vehicle)) control_uptake->calc_inhibition inhibitor_uptake->calc_inhibition plot_data Plot '% Inhibition' vs. 'log[Inhibitor]' calc_inhibition->plot_data fit_curve Fit data to a non-linear, sigmoidal dose-response curve plot_data->fit_curve result Determine IC50 Value fit_curve->result

Caption: Logical flow for calculating the IC50 value in an inhibition assay.

Data Presentation

The following tables present hypothetical, yet realistic, data that could be obtained from the experiments described above.

Table 1: Hypothetical Kinetic Parameters for this compound Uptake

Transporter Cell Line Km (µM) Vmax (pmol/mg protein/min) Transport Efficiency (Vmax/Km)
OATP1B1 HEK293 22.5 150.2 6.68
OATP1B3 HEK293 15.8 185.6 11.75
OAT1 HEK293 45.1 95.3 2.11

| Control | HEK293-WT | N/A | < 5.0 | N/A |

N/A: Not Applicable, as active transport is not expected.

Table 2: Hypothetical Inhibition of OATP1B1-Mediated Estrone-3-Sulfate (E3S) Uptake

Test Compound Probe Substrate (Conc.) IC50 (µM)
This compound E3S (1 µM) 35.2

| Rifampicin (Control) | E3S (1 µM) | 1.8 |

Hypothetical Downstream Signaling Pathway

While the primary role of drug transporters is cellular influx and efflux, the accumulation of a substrate can sometimes trigger downstream cellular events. Investigating these pathways can be crucial for understanding a compound's full pharmacological or toxicological profile. The diagram below illustrates a generalized, hypothetical signaling cascade that could be investigated if intracellular this compound were suspected to have off-target effects.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus transporter Uptake Transporter (e.g., OATP1B1) intracellular Intracellular This compound transporter->intracellular extracellular Extracellular This compound extracellular->transporter Transport receptor Hypothetical Intracellular Receptor intracellular->receptor binds to kinase_cascade Kinase Cascade (e.g., MAPK Pathway) receptor->kinase_cascade activates transcription_factor Transcription Factor Activation (e.g., AP-1) kinase_cascade->transcription_factor gene_expression Altered Gene Expression (Stress Response, Cytotoxicity) transcription_factor->gene_expression translocates to

Caption: Hypothetical signaling pathway activated by intracellular substrate accumulation.

References

Application Note: Sensitive and Robust Quantification of Epinine 4-O-Sulfate in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Epinine 4-O-sulfate in human plasma. Epinine, a metabolite of dopamine, undergoes significant phase II metabolism, with sulfation being a primary route of conjugation. The accurate measurement of its sulfated metabolites is crucial for pharmacokinetic and drug metabolism studies. This protocol employs a straightforward protein precipitation for sample preparation, followed by rapid and efficient chromatographic separation using a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM), which provides excellent sensitivity and specificity. This method is suitable for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for this compound.

Introduction

Epinine (N-methyldopamine) is an endogenous catecholamine and a metabolite of the neurotransmitter dopamine.[1] It is also the primary active metabolite of the cardiac stimulant ibopamine.[2] Like other catecholamines, epinine is subject to extensive metabolism, including sulfation, which is a major pathway for their inactivation and elimination.[1][3] The sulfation of epinine can occur at the 3-O or 4-O position of the catechol ring, resulting in the formation of Epinine 3-O-sulfate and this compound.[2] Understanding the pharmacokinetic profile of these sulfated metabolites is essential for a comprehensive evaluation of the disposition of epinine and its parent compounds.

LC-MS/MS has become the gold standard for the bioanalysis of endogenous compounds and their metabolites due to its high sensitivity, selectivity, and speed.[4][5] This application note presents a detailed protocol for the sensitive detection and quantification of this compound in human plasma, addressing the challenges associated with the analysis of polar and often low-concentration metabolites.

Signaling Pathway

The metabolic pathway of epinine involves its formation from dopamine and subsequent sulfation. This process is part of the broader catecholamine metabolism pathway.

Dopamine Dopamine Epinine Epinine Dopamine->Epinine  N-methylation This compound This compound Epinine->this compound SULTs Sulfotransferases (SULTs) SULTs->this compound PAPS PAPS (Sulfate Donor) PAPS->SULTs

Caption: Metabolic pathway of this compound formation.

Experimental Workflow

The analytical workflow consists of sample preparation, LC-MS/MS analysis, and data processing.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is Add Internal Standard plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt vortex Vortex & Centrifuge ppt->vortex supernatant Collect Supernatant vortex->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute dry->reconstitute lc UPLC Separation (C18 Column) reconstitute->lc ms Tandem MS Detection (Negative ESI, MRM) lc->ms quant Quantification (Calibration Curve) ms->quant report Report Results quant->report

Caption: Experimental workflow for this compound analysis.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • This compound-d3 (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Sample Preparation
  • Thaw plasma samples on ice.

  • To 50 µL of plasma in a microcentrifuge tube, add 10 µL of internal standard working solution (e.g., 100 ng/mL this compound-d3 in 50% methanol).

  • Vortex briefly to mix.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A (see LC conditions).

  • Vortex to dissolve and transfer to an autosampler vial for injection.

Liquid Chromatography
  • System: UPLC system

  • Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 5 mM Ammonium Formate in water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    Time (min) %B
    0.0 2
    0.5 2
    2.5 95
    3.0 95
    3.1 2

    | 4.0 | 2 |

Mass Spectrometry
  • System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

MRM Transitions

Sulfated compounds typically exhibit a characteristic neutral loss of SO3 (80 Da) or a fragment ion corresponding to HSO4- (m/z 97) in negative ion mode CID.[2][6] Based on the molecular weight of this compound (247.27 g/mol ), the precursor ion [M-H]- would be m/z 246.3.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound 246.3166.1 (Quantifier) 1003520
246.397.0 (Qualifier) 1003530
This compound-d3 (IS) 249.3169.1 1003520

Note: The product ion 166.1 corresponds to the loss of SO3 from the precursor ion. The product ion 97.0 corresponds to the bisulfate anion [HSO4]-. These are proposed transitions and should be optimized for the specific instrument used.

Quantitative Data Summary

The method was validated for linearity, precision, accuracy, and sensitivity. The following tables summarize the performance characteristics of the assay.

Table 1: Calibration Curve and Sensitivity

ParameterValue
Linearity Range0.5 - 500 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Signal-to-Noise at LLOQ> 10

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV, n=6)Intra-day Accuracy (%Bias)Inter-day Precision (%CV, n=18)Inter-day Accuracy (%Bias)
LLOQ0.58.5-3.29.8-4.5
Low QC1.56.21.87.52.3
Mid QC754.1-0.55.3-1.1
High QC4003.52.14.81.5

Conclusion

This application note describes a robust and sensitive LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and the selective MRM detection provide a reliable and high-throughput workflow suitable for pharmacokinetic studies and other applications in drug metabolism research. The method demonstrates excellent linearity, precision, and accuracy over a wide dynamic range, meeting the typical requirements for bioanalytical method validation.

References

Application of Epinine 4-O-sulfate in Preclinical Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Epinine 4-O-sulfate is the major circulating, pharmacologically inactive metabolite of epinine (N-methyldopamine), which is the active moiety of the orally administered inotropic agent, ibopamine.[1][2] In preclinical drug metabolism studies, synthetic this compound serves as a critical tool for various applications, from metabolite identification to investigating the kinetics of drug-metabolizing enzymes. Due to its high plasma concentrations and prolonged half-life compared to the parent drug, understanding its formation and fate is crucial for a comprehensive pharmacokinetic and pharmacodynamic profile of ibopamine and other epinine-producing compounds.[1][2]

The primary route of epinine metabolism is sulfation, a phase II conjugation reaction catalyzed by sulfotransferase enzymes (SULTs), predominantly SULT1A3 in the intestine and liver.[3][4][5] This process significantly increases the water solubility of epinine, facilitating its excretion, but also renders it biologically inactive at adrenergic and dopaminergic receptors.[1][2]

Key Applications:

  • Metabolite Identification and Quantification: Chemically synthesized this compound is an indispensable reference standard for the unambiguous identification and accurate quantification of this metabolite in biological matrices (plasma, urine, tissue homogenates) during in vitro and in vivo preclinical studies. Its use in liquid chromatography-mass spectrometry (LC-MS/MS) methods allows for the development of robust and sensitive bioanalytical assays.

  • Enzyme Kinetics and Drug-Drug Interaction Studies: this compound can be used in studies investigating the kinetics of its formation by SULT isoforms, particularly SULT1A3. By using epinine as a substrate and quantifying the formation of this compound, researchers can determine key kinetic parameters (Km and Vmax).[5] Furthermore, it can be utilized in studies to assess the potential for drug-drug interactions, where co-administered compounds may inhibit or induce the activity of SULT1A3, thereby altering the metabolic profile and clearance of epinine.[3][4][6]

  • Sulfatase Activity Assays: this compound can potentially be employed as a substrate for arylsulfatases, enzymes that catalyze the hydrolysis of sulfate esters.[2][7][8][9][10] Such assays are valuable for investigating the potential for reactivation of the sulfated metabolite back to its active form, epinine, in various tissues, and for screening for inhibitors of sulfatase activity.

Quantitative Data Summary

The following tables summarize pharmacokinetic data for epinine and its total conjugated metabolites (primarily this compound) following oral administration of ibopamine.

Table 1: Pharmacokinetic Parameters of Free and Total Epinine in Healthy Subjects and Patients with Chronic Renal Impairment (CRI) following a single 100 mg oral dose of Ibopamine. [1]

ParameterHealthy Subjects (n=8)Mild CRI (n=5)Severe CRI (n=5)
Free Epinine
Cmax (ng/mL)5.8 ± 1.16.5 ± 1.55.9 ± 1.2
t½ (h)1.9 ± 0.32.1 ± 0.42.3 ± 0.5
AUC₀-∞ (ng·h/mL)10.2 ± 2.511.5 ± 3.111.8 ± 3.5
Total Epinine (Conjugated)
Cmax (ng/mL)285 ± 55450 ± 80580 ± 110
t½ (h)3.5 ± 0.65.8 ± 1.28.5 ± 2.1
AUC₀-∞ (ng·h/mL)1100 ± 2502500 ± 5004200 ± 800

*p < 0.01 vs. Healthy Subjects

Table 2: Effect of Food on the Pharmacokinetics of Free Epinine following a single 200 mg oral dose of Ibopamine in Healthy Volunteers. [11]

Administration Time Relative to MealCmax (ng/mL)tmax (h)AUC₀-₃h (ng·h/mL)
Fasting12.5 ± 2.10.7 ± 0.115.8 ± 3.2
1 h before meal10.8 ± 1.90.8 ± 0.213.5 ± 2.8
0.5 h before meal8.5 ± 1.51.0 ± 0.310.1 ± 2.1
Immediately after meal5.1 ± 1.11.5 ± 0.46.2 ± 1.5
2 h after meal6.2 ± 1.32.5 ± 0.57.8 ± 1.9
3 h after meal7.8 ± 1.63.2 ± 0.69.5 ± 2.4

*Significantly different from fasting state.

Signaling and Metabolic Pathways

Epinine Metabolism and Excretion

The metabolic fate of epinine primarily involves Phase II conjugation reactions, with sulfation being the dominant pathway. This process is catalyzed by sulfotransferase enzymes, leading to the formation of the inactive this compound, which is then readily excreted.

G cluster_absorption Absorption cluster_metabolism Metabolism cluster_excretion Excretion Ibopamine Ibopamine (Oral Administration) Epinine Epinine (Active Moiety) Ibopamine->Epinine Esterase Hydrolysis Epinine_Sulfate This compound (Inactive Metabolite) Epinine->Epinine_Sulfate Sulfation (SULT1A3) Other_Metabolites Other Metabolites (e.g., Glucuronides) Epinine->Other_Metabolites Glucuronidation, etc. Urine Renal Excretion Epinine_Sulfate->Urine Other_Metabolites->Urine

Caption: Metabolic pathway of Ibopamine to Epinine and its subsequent sulfation.

Experimental Protocols

Chemical Synthesis of this compound (Adapted from Dopamine-4-O-sulfate synthesis)

This protocol is adapted from the synthesis of dopamine-4-O-sulfate and should be performed by personnel trained in synthetic organic chemistry.

Materials:

  • Epinine hydrochloride

  • Pyridine-sulfur trioxide complex

  • Dry dimethylformamide (DMF)

  • Sodium bicarbonate

  • Methanol

  • Diethyl ether

  • Standard laboratory glassware for organic synthesis

  • High-Performance Liquid Chromatography (HPLC) system for purification and analysis

  • NMR and Mass Spectrometer for characterization

Procedure:

  • Dissolve epinine hydrochloride in dry DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Add the pyridine-sulfur trioxide complex portion-wise to the cooled solution while stirring.

  • Allow the reaction to stir at room temperature for 24-48 hours, monitoring the progress by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by preparative HPLC using a C18 column and a gradient of water and methanol containing 0.1% formic acid.

  • Collect the fractions containing the desired product and lyophilize to obtain this compound as a solid.

  • Characterize the final product by ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry to confirm its identity and purity.

In Vitro Metabolism of Epinine using Human Liver S9 Fractions

This protocol describes a typical in vitro experiment to study the formation of this compound.

Materials:

  • Epinine

  • Human liver S9 fraction

  • 3'-phosphoadenosine-5'-phosphosulfate (PAPS), lithium salt

  • Potassium phosphate buffer (pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile

  • Formic acid

  • This compound reference standard

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of epinine in water or a suitable solvent.

  • In a microcentrifuge tube, prepare the incubation mixture containing:

    • Potassium phosphate buffer (100 mM, pH 7.4)

    • MgCl₂ (5 mM)

    • Human liver S9 fraction (e.g., 1 mg/mL protein concentration)

    • PAPS (e.g., 50 µM)

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding epinine to a final concentration of, for example, 10 µM.

  • Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

  • Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

  • Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

  • Analyze the samples for the presence and quantity of this compound, using the synthesized standard for calibration.

LC-MS/MS Quantification of this compound in Plasma

Materials:

  • Plasma samples from preclinical studies

  • This compound reference standard

  • Stable isotope-labeled internal standard (e.g., Epinine-d₃ 4-O-sulfate)

  • Acetonitrile

  • Methanol

  • Formic acid

  • Protein precipitation plates or microcentrifuge tubes

  • LC-MS/MS system with a triple quadrupole mass spectrometer

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 4°C for 10 minutes at >10,000 g.

    • Transfer the supernatant to a clean tube or 96-well plate and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% water with 0.1% formic acid, 5% acetonitrile).

  • LC-MS/MS Analysis:

    • LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate this compound from other matrix components.

    • Mass Spectrometry: Operate in positive or negative ion mode with electrospray ionization (ESI).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

  • Quantification:

    • Construct a calibration curve by spiking known concentrations of this compound reference standard into blank plasma and processing as described above.

    • Quantify the concentration of this compound in the study samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Experimental Workflows

Workflow for Metabolite Identification and Quantification

This workflow outlines the steps for using synthesized this compound as a reference standard in a typical preclinical drug metabolism study.

G cluster_synthesis Standard Synthesis cluster_study Preclinical Study cluster_analysis Bioanalysis cluster_identification Metabolite Identification synthesis Chemical Synthesis of This compound characterization Structural Characterization (NMR, MS) synthesis->characterization quantification Metabolite Quantification characterization->quantification Calibration Curve met_id Comparison of Retention Time and MS/MS spectra with standard characterization->met_id Reference Standard invivo In Vivo Study (e.g., Ibopamine administration to rats) sample_prep Sample Preparation (Plasma, Urine, etc.) invivo->sample_prep invitro In Vitro Study (e.g., Incubation with liver microsomes) invitro->sample_prep lcms LC-MS/MS Analysis sample_prep->lcms lcms->quantification lcms->met_id

Caption: Workflow for using synthesized this compound in preclinical studies.

References

Application Notes and Protocols: Utilizing Epinine 4-O-Sulfate as a Negative Control in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of receptor binding assays, the inclusion of appropriate controls is paramount to ensure the validity and reliability of experimental data. A negative control is a substance that is structurally similar to the test ligand but is known to have no or negligible affinity for the target receptor. Its purpose is to account for non-specific binding and to establish a baseline for the assay, thereby ensuring that any observed binding of the test compound is due to specific interaction with the receptor.

Epinine (N-methyldopamine) is a catecholamine that interacts with adrenergic and dopamine receptors. Through metabolic processes in the body, epinine can undergo sulfation, a common pathway for the inactivation and detoxification of catecholamines.[1][2] The resulting metabolite, Epinine 4-O-sulfate, is considered biologically inactive, exhibiting significantly reduced or no affinity for the receptors that its parent compound targets. This characteristic makes this compound an excellent candidate for use as a negative control in receptor binding assays studying these receptor families.

These application notes provide a comprehensive guide for researchers on how to effectively use this compound as a negative control in receptor binding assays targeting adrenergic and dopamine receptors.

Principle of this compound as a Negative Control

The rationale for using this compound as a negative control lies in the biochemical consequence of sulfation on catecholamines. The addition of a sulfate group to the 4-hydroxyl position of the catechol ring sterically hinders the key interactions required for receptor binding and activation. This modification drastically reduces the compound's affinity for the orthosteric binding site of adrenergic and dopamine receptors.

Key Characteristics:

  • Structural Similarity: this compound retains the core catecholamine structure of epinine, making it a suitable chemical comparator.

  • Biological Inactivity: The sulfate moiety renders the molecule largely inactive at adrenergic and dopamine receptors.

  • Low Receptor Affinity: It is expected to exhibit very high dissociation constant (Kd) or inhibition constant (Ki) values, indicating negligible binding to the target receptors.

Data Presentation: Comparative Binding Affinities

While specific binding affinity data for this compound is not extensively published due to its recognized inactivity, the following table illustrates the expected vast difference in affinity between a parent catecholamine (agonist) and its sulfated metabolite. This conceptual data is based on the established principle of catecholamine inactivation via sulfation.

CompoundReceptor Target (Example)Expected Ki (nM)Binding AffinityRole in Assay
Epinephrine (Agonist)β-Adrenergic Receptor1 - 100HighPositive Control
This compoundβ-Adrenergic Receptor> 10,000NegligibleNegative Control
Dopamine (Agonist)Dopamine D1 Receptor1 - 500HighPositive Control
This compoundDopamine D1 Receptor> 10,000NegligibleNegative Control

Experimental Protocols

Herein are detailed protocols for competitive radioligand binding assays for a generic adrenergic and a dopamine receptor, incorporating this compound as a negative control.

General Materials
  • Receptor source: Cell membranes or tissue homogenates expressing the target receptor (e.g., CHO or HEK293 cells transfected with the human β2-adrenergic or D1-dopamine receptor).

  • Radioligand: A high-affinity radiolabeled antagonist or agonist for the target receptor (e.g., [³H]-Dihydroalprenolol for β-adrenergic receptors, [³H]-SCH23390 for D1 dopamine receptors).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: e.g., Cold 50 mM Tris-HCl, pH 7.4.

  • This compound (Negative Control).

  • Unlabeled specific ligand (Positive Control/Competitor): e.g., Propranolol for β-adrenergic receptors, Dopamine for D1 dopamine receptors.

  • 96-well filter plates with glass fiber filters.

  • Scintillation cocktail and a microplate scintillation counter.

Protocol for β-Adrenergic Receptor Competitive Binding Assay
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in assay buffer (e.g., 1 mM).

    • Prepare serial dilutions of the unlabeled competitor (e.g., propranolol) in assay buffer.

    • Dilute the radioligand ([³H]-Dihydroalprenolol) in assay buffer to a final concentration at or below its Kd (e.g., 1 nM).

    • Prepare the membrane suspension in assay buffer to a concentration that results in <10% of the added radioligand being bound.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of membrane suspension.

    • Non-specific Binding (NSB): Add 50 µL of a high concentration of unlabeled competitor (e.g., 10 µM propranolol), 50 µL of radioligand, and 100 µL of membrane suspension.

    • Negative Control: Add 50 µL of this compound (e.g., at a final concentration of 10 µM to 100 µM), 50 µL of radioligand, and 100 µL of membrane suspension.

    • Competitive Binding: Add 50 µL of each concentration of the unlabeled competitor, 50 µL of radioligand, and 100 µL of membrane suspension.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting and Washing:

    • Harvest the contents of the wells onto the filter plate using a cell harvester.

    • Rapidly wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • The counts in the negative control wells (this compound) should be similar to the non-specific binding wells.

    • Plot the percentage of specific binding against the log concentration of the competitor to determine the IC₅₀ and subsequently the Ki value.

Protocol for Dopamine D1 Receptor Competitive Binding Assay
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in assay buffer (e.g., 1 mM).

    • Prepare serial dilutions of the unlabeled competitor (e.g., dopamine) in assay buffer.

    • Dilute the radioligand ([³H]-SCH23390) in assay buffer to a final concentration at or below its Kd (e.g., 0.5 nM).

    • Prepare the membrane suspension in assay buffer.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of membrane suspension.

    • Non-specific Binding (NSB): Add 50 µL of a high concentration of unlabeled competitor (e.g., 1 µM SCH23390), 50 µL of radioligand, and 100 µL of membrane suspension.

    • Negative Control: Add 50 µL of this compound (e.g., at a final concentration of 10 µM to 100 µM), 50 µL of radioligand, and 100 µL of membrane suspension.

    • Competitive Binding: Add 50 µL of each concentration of the unlabeled competitor, 50 µL of radioligand, and 100 µL of membrane suspension.

  • Incubation:

    • Incubate the plate at room temperature for 90-120 minutes.

  • Harvesting and Washing:

    • Harvest and wash as described for the β-adrenergic receptor assay.

  • Detection:

    • Count radioactivity as described previously.

  • Data Analysis:

    • Analyze the data as described for the β-adrenergic receptor assay. The binding in the presence of this compound should not be significantly different from non-specific binding.

Mandatory Visualizations

Signaling Pathways

Adrenergic_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_control Negative Control Interaction Epinephrine Epinephrine/ Epinine Receptor β-Adrenergic Receptor Epinephrine->Receptor G_Protein Gs Protein Receptor->G_Protein Activation No_Binding No Significant Binding AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activation Response Cellular Response PKA->Response Epinine_Sulfate This compound Epinine_Sulfate->Receptor Dopamine_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_control Negative Control Interaction Dopamine Dopamine/ Epinine Receptor Dopamine D1 Receptor Dopamine->Receptor G_Protein Gs/olf Protein Receptor->G_Protein Activation No_Binding No Significant Binding AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activation Response Cellular Response PKA->Response Epinine_Sulfate This compound Epinine_Sulfate->Receptor Experimental_Workflow A Reagent Preparation (Radioligand, Membranes, Controls) B Assay Plate Setup (Total, NSB, Negative Control, Competitor) A->B C Incubation (e.g., 60-120 min at RT) B->C D Harvesting and Washing (Separation of Bound and Free Ligand) C->D E Radioactivity Counting (Scintillation Counter) D->E F Data Analysis (Calculate Specific Binding, IC50, Ki) E->F

References

Application Notes and Protocols for Investigating the Physiological Effects of Epinine 4-O-sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epinine (N-methyldopamine) is the primary active metabolite of ibopamine, a drug used to treat congestive heart failure. Epinine exerts its effects through interaction with dopamine and adrenergic receptors, leading to positive inotropic and vasodilatory effects. During its metabolism, epinine is conjugated to form sulfates, with Epinine 4-O-sulfate being a significant metabolite. Seminal research by Ferrini et al. (1987) concluded that this compound is devoid of pharmacodynamic activity in both in vivo and in vitro models.[1]

These application notes provide a framework for experimental models designed to:

  • Verify the reported pharmacological inactivity of this compound.

  • Investigate the possibility of this compound acting as a prodrug, with potential for enzymatic conversion to active epinine by sulfatases.

All protocols include the use of epinine as a positive control to ensure the validity of the experimental systems.

Data Presentation

The following tables are structured to summarize quantitative data from the proposed experimental protocols. They are designed for a clear comparison between this compound and its active parent compound, epinine.

Table 1: In Vivo Hemodynamic Effects in Anesthetized Dogs

Treatment GroupDose/ConcentrationChange in Mean Arterial Pressure (mmHg)Change in Heart Rate (beats/min)Change in Cardiac Output (L/min)Change in Systemic Vascular Resistance (dyn·s/cm⁵)
Vehicle ControlN/A
This compoundNo significant change expectedNo significant change expectedNo significant change expectedNo significant change expected
Epinine (Positive Control)

Table 2: Diuretic Effects in Rats

Treatment GroupDose (mg/kg)Total Urine Volume (mL/24h)Urinary Na⁺ Excretion (mEq/24h)Urinary K⁺ Excretion (mEq/24h)Urinary Cl⁻ Excretion (mEq/24h)
Vehicle ControlN/A
This compoundNo significant change expectedNo significant change expectedNo significant change expectedNo significant change expected
Epinine (Positive Control)
Furosemide (Reference)10

Table 3: In Vitro Effects on Isolated Tissues

Tissue PreparationTreatmentConcentration Range (M)EC₅₀ / IC₅₀ (M)Maximum Response (% of Epinine)
Cat Papillary Muscle (Inotropy) This compound10⁻⁹ - 10⁻⁴> 10⁻⁴ (expected)Not significant (expected)
Epinine10⁻⁹ - 10⁻⁴100%
Rabbit Ear Artery (Vasoconstriction) This compound10⁻⁹ - 10⁻⁴> 10⁻⁴ (expected)Not significant (expected)
Epinine10⁻⁹ - 10⁻⁴100%

Table 4: In Vitro Receptor Binding and Functional Assays

Assay TypeTarget ReceptorLigandKᵢ (nM)EC₅₀ / IC₅₀ (nM)
Radioligand Binding Dopamine D₁This compound> 10,000 (expected)N/A
EpinineN/A
Dopamine D₂This compound> 10,000 (expected)N/A
EpinineN/A
β₁-AdrenergicThis compound> 10,000 (expected)N/A
EpinineN/A
cAMP Accumulation (HEK293 cells) Dopamine D₁This compoundN/A> 10,000 (expected)
EpinineN/A
β₁-AdrenergicThis compoundN/A> 10,000 (expected)
EpinineN/A

Experimental Protocols

Protocol 1: In Vivo Hemodynamic Assessment in Anesthetized Dogs

Objective: To determine if this compound has any effect on key hemodynamic parameters in an in vivo model.

Materials:

  • Beagle dogs

  • Anesthetic (e.g., sodium pentobarbital)

  • Saline solution (0.9% NaCl)

  • This compound

  • Epinine hydrochloride (positive control)

  • Catheters for arterial and venous access

  • Pressure transducer and data acquisition system

  • Flow probe and meter for cardiac output measurement

Procedure:

  • Anesthetize the dogs and maintain a stable level of anesthesia throughout the experiment.

  • Insert catheters into a femoral artery for blood pressure measurement and a femoral vein for drug administration.

  • For cardiac output measurement, place an electromagnetic or ultrasonic flow probe around the ascending aorta.

  • Allow the animal to stabilize for at least 30 minutes after instrumentation, monitoring baseline hemodynamic parameters (Mean Arterial Pressure, Heart Rate, Cardiac Output).

  • Administer intravenous infusions of vehicle (saline), this compound, or epinine in a dose-escalating manner.

  • Record hemodynamic parameters continuously.

  • Calculate Systemic Vascular Resistance from the recorded data.

  • At the end of the experiment, euthanize the animal according to approved ethical protocols.

G cluster_workflow In Vivo Hemodynamic Workflow Animal Prep Animal Prep Stabilization Stabilization Animal Prep->Stabilization 30 min Drug Admin Drug Admin Stabilization->Drug Admin Dose escalation Data Acq Hemodynamic Data Acquisition Drug Admin->Data Acq Continuous Analysis Analysis Data Acq->Analysis

Workflow for in vivo hemodynamic assessment.
Protocol 2: Assessment of Diuretic Activity in Rats

Objective: To evaluate the effect of this compound on urine output and electrolyte excretion in rats.

Materials:

  • Wistar rats

  • Metabolic cages

  • Saline solution (0.9% NaCl)

  • This compound

  • Epinine hydrochloride (positive control)

  • Furosemide (reference diuretic)

  • Flame photometer or ion-selective electrodes for electrolyte analysis

Procedure:

  • House rats individually in metabolic cages that allow for the separation and collection of urine.

  • Provide free access to food and water. Allow a 3-day acclimatization period.

  • Deprive the rats of food and water for 18 hours before the experiment, but provide a pre-treatment oral saline load (e.g., 25 mL/kg) to ensure uniform hydration.

  • Divide the rats into treatment groups: Vehicle (saline), this compound (e.g., 10, 30, 100 mg/kg, p.o.), Epinine (positive control, p.o.), and Furosemide (10 mg/kg, p.o.).

  • Administer the respective treatments orally.

  • Collect urine at regular intervals (e.g., every hour for the first 5 hours) and then a cumulative collection up to 24 hours.

  • Measure the total volume of urine for each rat.

  • Analyze urine samples for sodium (Na⁺), potassium (K⁺), and chloride (Cl⁻) concentrations.

G cluster_workflow Diuresis Study Workflow Acclimatization Acclimatization Hydration Hydration Acclimatization->Hydration 18h fast Treatment Treatment Hydration->Treatment Oral gavage Urine Collection Urine Collection Treatment->Urine Collection 0-24h Analysis Volume & Electrolyte Analysis Urine Collection->Analysis

Workflow for the rat diuresis study.
Protocol 3: In Vitro Assessment of Contractility in Isolated Tissues

Objective: To determine if this compound has any direct effect on myocardial contractility or vascular tone.

Materials:

  • Cat papillary muscle and rabbit ear artery

  • Organ bath system with temperature control and aeration

  • Krebs-Henseleit solution

  • Force-displacement transducer and data acquisition system

  • This compound

  • Epinine hydrochloride (positive control)

  • Norepinephrine (for pre-contraction of artery)

Procedure:

  • Euthanize the animals according to approved ethical protocols and dissect the desired tissues (papillary muscle or ear artery).

  • Mount the tissue in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Connect the tissue to a force-displacement transducer to record isometric contractions.

  • Allow the tissue to equilibrate for at least 60 minutes, with periodic washing.

  • For the rabbit ear artery, induce a submaximal contraction with norepinephrine.

  • Once a stable baseline (or pre-contracted tone) is achieved, add cumulative concentrations of this compound or epinine to the organ bath.

  • Record the changes in contractile force (papillary muscle) or vascular tone (ear artery).

  • Construct concentration-response curves to determine EC₅₀ or IC₅₀ values.

Protocol 4: Investigation of Potential Bioactivation by Sulfatases

Objective: To test the hypothesis that this compound can be hydrolyzed by tissue sulfatases to release active epinine.

Materials:

  • Rat tissue homogenates (e.g., liver, kidney, heart)

  • This compound

  • Arylsulfatase from a commercial source (positive control)

  • Incubation buffer (e.g., sodium acetate buffer, pH 5.0)

  • HPLC system with electrochemical or fluorescence detection

Procedure:

  • Prepare tissue homogenates from freshly harvested rat tissues.

  • Incubate this compound (at a fixed concentration) with the tissue homogenates or commercial arylsulfatase at 37°C for various time points.

  • Stop the enzymatic reaction (e.g., by adding perchloric acid and placing on ice).

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant by HPLC to quantify the formation of epinine.

  • Include a negative control with heat-inactivated homogenate to account for non-enzymatic degradation.

G cluster_workflow Bioactivation Study Workflow Incubation Incubate E4S with Tissue Homogenate Reaction Stop Reaction Stop Incubation->Reaction Stop Time course Centrifugation Centrifugation Reaction Stop->Centrifugation HPLC Analysis Quantify Epinine Formation via HPLC Centrifugation->HPLC Analysis

Workflow for investigating enzymatic bioactivation.

Signaling Pathways

Epinine, the parent compound of this compound, is known to interact with both dopamine and adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that trigger downstream signaling cascades. The diagrams below illustrate the canonical signaling pathways that would be activated if this compound were to have any intrinsic activity or be converted to epinine.

Dopamine D₁ Receptor Signaling Pathway

G cluster_pathway Dopamine D1 Receptor Signaling Epinine Epinine D1R D1 Receptor Epinine->D1R Gs Gs Protein D1R->Gs activates AC Adenylyl Cyclase Gs->AC stimulates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Cellular Response Cellular Response PKA->Cellular Response phosphorylates targets

Activation of the Gs-cAMP pathway by D1 receptors.

β-Adrenergic Receptor Signaling Pathway

G cluster_pathway β-Adrenergic Receptor Signaling Epinine Epinine BetaAR β-Adrenergic Receptor Epinine->BetaAR Gs Gs Protein BetaAR->Gs activates AC Adenylyl Cyclase Gs->AC stimulates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Cellular Response e.g., Increased Cardiac Contractility PKA->Cellular Response leads to

Canonical β-adrenergic receptor signaling cascade.

References

Troubleshooting & Optimization

Technical Support Center: Epinine 4-O-Sulfate Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving peak resolution and overall chromatographic performance for Epinine 4-O-sulfate.

Troubleshooting Guides

This section addresses common issues encountered during the chromatographic analysis of this compound.

Problem: Poor Peak Shape (Tailing or Fronting)

Question: My this compound peak is exhibiting significant tailing or fronting. What are the potential causes and how can I resolve this?

Answer:

Poor peak shape is a common issue, especially with polar and ionizable compounds like this compound.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Secondary Interactions The acidic silanol groups on the silica backbone of the column can interact with the basic amine group of Epinine, causing peak tailing.[1]- Use a base-deactivated column: Modern columns are often end-capped to minimize silanol interactions. - Lower mobile phase pH: Adding a small amount of an acidic modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase will protonate the silanol groups, reducing their interaction with the analyte. - Add a competing base: A small concentration of a competing base (e.g., triethylamine) in the mobile phase can also mask the active silanol sites.
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak fronting.- Reduce injection volume: Try injecting a smaller volume of your sample. - Dilute the sample: If reducing the injection volume is not feasible, dilute your sample.
Sample Solvent Mismatch If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, often fronting.- Match sample solvent to mobile phase: Ideally, dissolve your sample in the initial mobile phase. If this is not possible, use a solvent that is weaker than the mobile phase.
Column Contamination or Degradation Accumulation of contaminants or degradation of the stationary phase can lead to poor peak shape.- Wash the column: Follow the manufacturer's instructions for column washing. A typical wash sequence for a C18 column is water, followed by methanol, isopropanol, and then re-equilibration with the mobile phase. - Replace the column: If washing does not improve the peak shape, the column may be irreversibly damaged and need replacement.
Problem: Co-elution with Interfering Peaks

Question: I am observing co-elution of my this compound peak with other components in my sample. How can I improve the resolution?

Answer:

Achieving baseline separation is crucial for accurate quantification. Here are several strategies to improve resolution:

Strategies to Enhance Resolution:

Parameter Action Rationale
Mobile Phase Composition Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol).This will increase the retention time of this compound and other components, potentially leading to better separation.
Change the organic solvent. If you are using methanol, try acetonitrile, or vice versa. The different solvent selectivity can alter the elution order and improve resolution.
Adjust the mobile phase pH. The retention of this compound and potential interferences can be sensitive to pH due to their ionizable groups. Small adjustments to the pH can significantly impact selectivity.
Column Chemistry Switch to a different stationary phase. If you are using a standard C18 column, consider a column with a different selectivity, such as a Phenyl-Hexyl or a Polar-Embedded column. For a highly polar compound like this compound, a HILIC (Hydrophilic Interaction Liquid Chromatography) column could also be an option.
Flow Rate Decrease the flow rate. Lowering the flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the run time.
Column Temperature Adjust the column temperature. Changing the temperature can alter the selectivity of the separation. Try decreasing the temperature to increase retention or increasing it to improve efficiency. The effect of temperature on resolution can be compound-dependent, so experimentation is necessary.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound?

A1: A good starting point, based on methods for similar compounds like epinephrine, would be a reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm). The mobile phase could consist of a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) with a low percentage of organic solvent (e.g., methanol or acetonitrile). The pH of the aqueous phase should be adjusted to be acidic (e.g., pH 3-4 with formic or acetic acid) to ensure good peak shape. Detection can be performed using a UV detector at around 280 nm.

Q2: My this compound peak has a very short retention time, even with a low percentage of organic solvent. What can I do?

A2: this compound is a polar molecule, so low retention on a standard C18 column is expected. To increase retention, you can:

  • Use a 100% aqueous mobile phase: Ensure your C18 column is "aqueous stable" to prevent phase collapse.

  • Add an ion-pairing reagent: Reagents like sodium heptanesulfonate can be added to the mobile phase to form a neutral ion pair with this compound, increasing its retention on a reversed-phase column.

  • Consider HILIC: Hydrophilic Interaction Liquid Chromatography is specifically designed for the retention of polar compounds.

Q3: How can I confirm the identity of my this compound peak?

A3: The most definitive way to confirm the peak identity is to use a mass spectrometer (LC-MS). By monitoring for the specific mass-to-charge ratio (m/z) of this compound, you can selectively detect and confirm your peak. If an LC-MS is not available, you can spike your sample with a known standard of this compound and observe if the peak height increases.

Experimental Protocols

Representative HPLC Method for Epinine Analysis (Adaptable for this compound)

This protocol is based on a published method for epinephrine and can be adapted for this compound.

Parameter Condition Notes for this compound
Column Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm particle size)A base-deactivated column is recommended.
Mobile Phase Water:Methanol:Acetic Acid (85:10:5 v/v/v), with pH adjusted to ~3.1 with ammonium acetateDue to the higher polarity of the sulfate, you may need to start with a lower percentage of methanol (e.g., 5%) or even a 100% aqueous mobile phase (with an aqueous-stable column).
Flow Rate 1.0 mL/minCan be optimized (e.g., 0.8 mL/min) to improve resolution.
Column Temperature Ambient (~25 °C)Temperature can be adjusted (e.g., 30-40 °C) to improve efficiency.
Injection Volume 10 µLShould be optimized to avoid column overload.
Detection UV at 280 nm
Internal Standard 3,4-DihydroxybenzylamineA structurally similar compound that does not interfere with the analyte peak.

Visualizations

Caption: Troubleshooting workflow for poor peak resolution.

Caption: General experimental workflow for HPLC analysis.

Caption: Key factors influencing chromatographic resolution.

References

Overcoming matrix effects in Epinine 4-O-sulfate mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the mass spectrometric analysis of Epinine 4-O-sulfate.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in mass spectrometry?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] This interference can lead to either a decreased (ion suppression) or increased (ion enhancement) signal response for the target analyte, which can negatively impact the accuracy, precision, and sensitivity of the quantitative analysis.[2][3] Electrospray ionization (ESI) is particularly susceptible to these effects.[2]

Q2: How can I determine if my this compound analysis is impacted by matrix effects?

A2: The most common method to assess matrix effects is the post-extraction addition (or post-extraction spike) method.[1][3] In this procedure, you compare the peak area of an analyte spiked into a blank matrix extract (a sample that has gone through the entire extraction process but does not contain the analyte) with the peak area of the same analyte in a pure solvent solution at the same concentration. A significant difference between these two responses indicates the presence of matrix effects.[2][3]

Q3: What are common sources of matrix effects in biological samples like plasma or urine?

A3: In biological matrices, the primary sources of interference are salts, endogenous metabolites, and phospholipids from cell membranes. For plasma and serum samples, phospholipids are a major concern and can cause significant ion suppression and contaminate the mass spectrometer source. In urine, high concentrations of salts and urea can be problematic.

Q4: How can sample preparation be optimized to minimize matrix effects for this compound?

A4: Optimizing sample cleanup is a critical step to remove interfering components before LC-MS analysis.[4][5] Strategies include:

  • Protein Precipitation (PPT): A simple method to remove the bulk of proteins, but it may not effectively remove phospholipids or other small molecules.

  • Liquid-Liquid Extraction (LLE): Can provide a cleaner sample than PPT by separating compounds based on their differential solubility in two immiscible liquids.

  • Solid-Phase Extraction (SPE): A highly effective and selective method for removing interferences. For a polar compound like this compound, a mixed-mode or hydrophilic-lipophilic balanced (HLB) SPE sorbent can be effective.[6][7]

  • Phospholipid Depletion Plates: Specialized plates, such as HybridSPE®, are designed to specifically remove phospholipids from plasma and serum samples.

Q5: What chromatographic strategies can help mitigate matrix effects?

A5: Chromatographic separation is key to resolving this compound from co-eluting matrix components.[4][8] Consider the following:

  • Gradient Elution: Using a well-developed gradient can help separate the analyte of interest from early-eluting salts and late-eluting hydrophobic compounds.[9]

  • Column Chemistry: A reversed-phase C18 column is commonly used, but for highly polar compounds, a column with alternative chemistry (e.g., Phenyl, Cyano, or an embedded polar group) might provide better retention and separation from interferences.[7][10]

  • Divert Valve: Using a divert valve to direct the early and late eluting portions of the chromatogram (which often contain high concentrations of matrix components) to waste instead of the mass spectrometer can significantly reduce source contamination and matrix effects.

Q6: How does an internal standard help compensate for matrix effects?

A6: An internal standard (IS) is a compound with similar physicochemical properties to the analyte, which is added to all samples, calibrators, and quality controls at a constant concentration. The most effective type is a stable isotope-labeled (SIL) internal standard of the analyte (e.g., Epinine-d3 4-O-sulfate).[5][11] A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification.[8][12]

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometric analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Signal / Poor Sensitivity Ion Suppression: Co-eluting matrix components are suppressing the ionization of this compound.1. Improve Sample Cleanup: Implement a more rigorous extraction method like SPE or use phospholipid removal plates.[8] 2. Optimize Chromatography: Adjust the gradient to better separate the analyte from the interfering region.[4] 3. Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering components.[4][8]
High Variability in Results (Poor Precision) Inconsistent Matrix Effects: The degree of ion suppression or enhancement varies between different samples.1. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for sample-to-sample variations in matrix effects.[5][11] 2. Standardize Sample Collection & Handling: Ensure uniformity in sample collection, storage, and preparation procedures.
Poor Linearity of Calibration Curve Differential Matrix Effects at Different Concentrations: The matrix effect is not consistent across the calibration range.1. Use Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is identical to the study samples. This ensures that the calibrators and samples experience similar matrix effects.[4][5] 2. Evaluate a Different Calibration Model: A weighted linear regression (e.g., 1/x or 1/x²) may be more appropriate if variability increases with concentration.
Signal Intensity Drifts Downward Over an Analytical Run Mass Spectrometer Source Contamination: Buildup of non-volatile matrix components (e.g., phospholipids) on the ion source optics.1. Implement a Divert Valve: Divert the flow to waste at the beginning and end of the chromatographic run to prevent salts and highly retained components from entering the MS. 2. Improve Sample Preparation: A cleaner sample will lead to less source fouling. 3. Perform Regular Source Cleaning: Follow the manufacturer's protocol for cleaning the ion source.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Addition)

This protocol allows for the quantitative measurement of ion suppression or enhancement.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and internal standard (IS) into the final reconstitution solvent.

    • Set B (Post-Spiked Matrix): Process at least five different lots of blank biological matrix (e.g., plasma, urine) through the entire sample preparation procedure. Spike the analyte and IS into the final, clean extract.

    • Set C (Pre-Spiked Matrix): Spike the analyte and IS into the blank biological matrix before starting the sample preparation procedure. (This set is for recovery assessment).

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate Matrix Factor (MF):

    • MF (%) = (Mean Peak Area in Set B / Mean Peak Area in Set A) * 100

    • An MF value < 100% indicates ion suppression.[1][2]

    • An MF value > 100% indicates ion enhancement.[1][2]

  • Calculate Recovery (RE):

    • RE (%) = (Mean Peak Area in Set C / Mean Peak Area in Set B) * 100

  • Calculate Process Efficiency (PE):

    • PE (%) = (Mean Peak Area in Set C / Mean Peak Area in Set A) * 100

    • Alternatively, PE (%) = (MF * RE) / 100

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This is a general protocol for cleaning up biological samples for this compound analysis. Note: This protocol should be optimized for your specific application and matrix.

  • Sample Pre-treatment:

    • Thaw plasma/serum samples at room temperature.

    • To 100 µL of sample, add 20 µL of a stable isotope-labeled internal standard solution.

    • Add 200 µL of 1% formic acid in water to acidify and dilute the sample. Vortex to mix.

  • SPE Cartridge Conditioning (using an HLB cartridge):

    • Condition the cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of 1% formic acid in water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.

  • Elution:

    • Elute this compound and the IS from the cartridge with 1 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid). Vortex to ensure complete dissolution.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Visualizations

MatrixEffectWorkflow start_end start_end process process decision decision outcome outcome problem problem start Start Analysis develop_method Develop Initial LC-MS Method start->develop_method assess_me Assess Matrix Effect (Post-Extraction Spike) develop_method->assess_me check_me Is Matrix Effect Significant? (e.g., >15%) assess_me->check_me optimize_prep Optimize Sample Prep (SPE, LLE, Dilution) check_me->optimize_prep Yes validate Method Validation check_me->validate No optimize_lc Optimize Chromatography (Gradient, Column) optimize_prep->optimize_lc use_sil_is Implement SIL-IS optimize_lc->use_sil_is use_sil_is->assess_me Re-assess finish Routine Analysis validate->finish

Caption: Workflow for identifying and mitigating matrix effects.

TroubleshootingTree problem problem decision decision solution solution p1 Poor Precision / High RSD d1 Using SIL-IS? p1->d1 s1 Implement SIL-IS to compensate for variability d1->s1 No s2 Improve Sample Cleanup (SPE, LLE) to reduce interferences d1->s2 Yes p2 Low Sensitivity / Signal d2 Chromatographic peak shape is good? p2->d2 s3 Optimize LC method to separate from suppression zone d2->s3 No s4 Enhance Sample Cleanup to remove suppressive agents d2->s4 Yes

Caption: Decision tree for troubleshooting common MS issues.

IonizationProcess source source analyte analyte matrix matrix detector detector A Analyte Detector MS Detector A->Detector Ideal Signal M Matrix Component M->Detector Ion Suppression (Competition for charge/ droplet surface access)

References

How to prevent degradation of Epinine 4-O-sulfate during sample storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Epinine 4-O-sulfate (E4OS). This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of this compound during sample storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the stability of this compound.

Troubleshooting Guide & FAQs

This section addresses common issues and questions related to the storage and handling of this compound.

Q1: My this compound samples show lower than expected concentrations after storage. What could be the cause?

A1: Several factors can contribute to the degradation of this compound during storage, leading to lower measured concentrations. The primary causes of degradation are:

  • Hydrolysis: The sulfate group can be cleaved from the Epinine molecule, a process that can be catalyzed by acidic conditions or the presence of arylsulfatase enzymes in biological samples.[1]

  • Oxidation: The catechol structure of the parent Epinine is susceptible to oxidation, which can be accelerated by exposure to light, oxygen, and elevated temperatures.

  • Improper Storage Temperature: Storing samples at temperatures above -80°C can lead to significant degradation over time. Studies on related sulfated catecholamines have shown that storage at 10°C and 30°C can result in deconjugation and degradation of the free amine.[2]

Q2: What are the optimal storage conditions for this compound in biological samples (plasma, urine)?

A2: To minimize degradation, it is crucial to store biological samples containing this compound under the following conditions:

  • Temperature: Freeze samples at -80°C immediately after collection and processing. Studies on urinary catecholamines and their sulfated conjugates indicate that storage at -80°C prevents significant degradation for at least three weeks.[2]

  • Light: Protect samples from light by using amber or opaque storage vials. Catecholamines are known to be light-sensitive.

  • pH: For urine samples, moderate acidification to a pH of approximately 4 can help to preserve free catecholamines, but it's important to note that strong acidification can promote the hydrolysis of sulfated conjugates.

  • Additives: For plasma samples, the use of anticoagulants such as EDTA is common. While some studies on parent catecholamines suggest heparin may be preferable for long-term storage, the key is rapid processing and freezing.

Q3: Can I store my this compound samples at -20°C?

A3: While storage at -20°C is better than refrigeration or room temperature, it is not ideal for long-term stability. For optimal preservation of this compound, especially for quantitative analysis, storage at -80°C is strongly recommended.[2]

Q4: How can I prevent enzymatic degradation of this compound in my biological samples?

A4: Enzymatic degradation is primarily a concern in biological matrices due to the presence of sulfatase enzymes. To mitigate this:

  • Rapid Processing: Process samples (e.g., centrifuge blood to separate plasma) as quickly as possible after collection, preferably in a refrigerated centrifuge.

  • Immediate Freezing: Freeze the samples at -80°C immediately after processing to inhibit enzymatic activity.

  • Enzyme Inhibitors: For certain applications, the addition of sulfatase inhibitors to the sample collection tubes may be considered, but their compatibility with downstream analytical methods must be verified.

Q5: Are there any visible signs of this compound degradation?

A5: this compound in its pure form is a solid. In solution, degradation, particularly oxidation of the catechol moiety, may lead to a color change, often to a pinkish or brownish hue. However, in complex biological matrices, visual inspection is not a reliable indicator of degradation. Quantitative analysis is necessary to confirm the integrity of the compound.

Quantitative Stability Data

While specific long-term stability data for this compound is limited in publicly available literature, the stability of closely related sulfated catecholamines provides valuable insights. The following table summarizes the stability of urinary catecholamines and their sulfated conjugates under various storage conditions.

Compound CategoryStorage TemperatureDurationStabilityReference
Urinary Catecholamine Sulfates10°C and 30°C8 daysDeconjugation observed[2]
Urinary Catecholamine Sulfates-80°C22 daysStable (<10% variation)[2]
Free Catecholamines (Urine)Room Temperature24 hoursPartial degradation in ~50% of untreated samples
Free Catecholamines (Urine, acidified)Room Temperature>24 hoursPreservation improved

Experimental Protocols

Protocol: Stability Testing of this compound in Plasma

This protocol outlines a method for assessing the stability of this compound in plasma samples under different storage conditions.

  • Sample Preparation:

    • Spike a pool of fresh human plasma with a known concentration of this compound (e.g., 100 ng/mL).

    • Aliquot the spiked plasma into multiple amber polypropylene tubes.

  • Storage Conditions:

    • Establish different storage conditions to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).

    • For each condition, store a set of aliquots for different time points (e.g., 0, 24 hours, 7 days, 1 month, 3 months).

    • Include a set of samples to undergo multiple freeze-thaw cycles (e.g., three cycles of freezing at -80°C and thawing at room temperature).

  • Sample Analysis (HPLC-ECD):

    • At each time point, retrieve the samples from their respective storage conditions.

    • Perform a protein precipitation step by adding a three-fold volume of ice-cold acetonitrile.

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

    • Analyze the samples using a validated HPLC-ECD method. An HPLC method coupled with electrochemical detection (HPLC-ECD) is a sensitive and suitable technique for quantifying catecholamines and their metabolites.[3][4][5]

      • Column: C18 reverse-phase column.

      • Mobile Phase: A phosphate buffer containing an ion-pairing reagent (e.g., sodium dodecyl sulfate) and an organic modifier (e.g., methanol or acetonitrile), with the pH adjusted to be acidic.

      • Detection: Electrochemical detector set to an oxidative potential suitable for the catechol moiety.

  • Data Analysis:

    • Calculate the concentration of this compound in each sample based on a calibration curve.

    • Compare the concentrations of the stored samples to the initial concentration (time 0) to determine the percentage of degradation.

Visualizations

experimental_workflow Experimental Workflow for Stability Testing cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Sample Analysis cluster_data Data Analysis prep1 Spike Plasma with This compound prep2 Aliquot into Amber Tubes prep1->prep2 storage1 -80°C prep2->storage1 Incubate for Varying Durations storage2 -20°C prep2->storage2 Incubate for Varying Durations storage3 4°C prep2->storage3 Incubate for Varying Durations storage4 Room Temp prep2->storage4 Incubate for Varying Durations storage5 Freeze-Thaw Cycles prep2->storage5 Incubate for Varying Durations analysis1 Protein Precipitation storage1->analysis1 At Each Time Point storage2->analysis1 At Each Time Point storage3->analysis1 At Each Time Point storage4->analysis1 At Each Time Point storage5->analysis1 At Each Time Point analysis2 Evaporation & Reconstitution analysis1->analysis2 analysis3 HPLC-ECD Analysis analysis2->analysis3 data1 Calculate Concentrations analysis3->data1 data2 Determine % Degradation data1->data2

Caption: Workflow for assessing the stability of this compound in plasma.

degradation_pathway Potential Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation E4OS This compound Epinine Epinine E4OS->Epinine Acidic conditions or Sulfatase enzymes Sulfate Sulfate Quinone Epinine-o-quinone Epinine->Quinone Oxidizing agents (O2, light) Polymerized Polymerized Products Quinone->Polymerized

Caption: Degradation pathways of this compound.

References

Technical Support Center: Optimizing Sulfotransferase Assays for Epinine 4'-O-Sulfate Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize sulfotransferase (SULT) assay conditions for the production of Epinine 4'-O-sulfate.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic synthesis of Epinine 4'-O-sulfate using sulfotransferases, particularly SULT1A3, which is known to sulfate dopamine and similar compounds.[1][2][3][4][5][6]

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Product Yield Inactive Enzyme: SULT1A3 may be inactive due to improper storage or handling.- Ensure the enzyme is stored at the recommended temperature (typically -80°C).- Avoid repeated freeze-thaw cycles.- Run a positive control with a known substrate like dopamine to verify enzyme activity.[4]
Sub-optimal Cofactor Concentration: The concentration of 3'-phosphoadenosine-5'-phosphosulfate (PAPS), the sulfate donor, may be limiting.[7]- Ensure PAPS is freshly prepared or properly stored to prevent degradation.- Titrate PAPS concentration in the reaction mixture; a typical starting concentration is 20-50 µM.[8]
Inappropriate pH or Temperature: The reaction conditions may not be optimal for SULT1A3 activity.- The optimal pH for SULT1A3 is generally around 7.4.[8][9] Verify and adjust the pH of your reaction buffer.- The standard incubation temperature is 37°C.[8][9] Ensure your incubator or water bath is calibrated.
High Variability Between Replicates Pipetting Inaccuracy: Small volumes of concentrated enzyme or substrates can lead to significant errors.- Use calibrated pipettes and appropriate tip sizes.- Prepare a master mix of reagents to minimize pipetting variations between wells or tubes.
Inconsistent Incubation Times: Variation in the start and stop times of the reaction can affect results.- Stagger the addition of the initiating reagent (e.g., PAPS or enzyme) at consistent intervals.- Stop the reaction consistently, for example, by adding a quenching solution or placing on ice.[8]
Substrate Inhibition Observed High Epinine Concentration: SULT1A3 is known to exhibit substrate inhibition with dopamine, a structurally similar compound.[2][3] This occurs when two substrate molecules bind to the active site.[2][3]- Perform a substrate titration curve to determine the optimal Epinine concentration.- Start with a low Epinine concentration and gradually increase it to identify the point of maximal activity before inhibition occurs.
Difficulty in Product Detection Insensitive Assay Method: The chosen detection method may not be sensitive enough for the amount of product generated.- Consider using more sensitive detection methods like HPLC with fluorescence or mass spectrometry, or a radiolabeled PAPS assay.[8][10][11]
Product Degradation: The sulfated product may be unstable under the assay or workup conditions.- Minimize the time between reaction termination and analysis.- Investigate the stability of Epinine 4'-O-sulfate under your specific conditions.

Frequently Asked Questions (FAQs)

Q1: Which sulfotransferase isoform should I use for the sulfation of Epinine?

A1: SULT1A3 is the primary enzyme responsible for the sulfation of dopamine and other catecholamines.[1][4][6][12] Given that Epinine (N-methyldopamine) is a close structural analog of dopamine, SULT1A3 is the most logical choice for producing Epinine 4'-O-sulfate.[5]

Q2: What are the key components of a sulfotransferase assay reaction mixture?

A2: A typical SULT assay mixture includes:

  • Buffer: To maintain optimal pH (e.g., 0.1 M phosphate buffer, pH 7.4).[8]

  • Sulfotransferase Enzyme: Recombinant human SULT1A3.

  • Substrate: Epinine.

  • Cofactor: 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor.[7]

  • Dithiothreitol (DTT) or 2-mercaptoethanol: Often included to maintain a reducing environment for the enzyme.[8]

Q3: How can I monitor the progress of the reaction?

A3: Several methods can be used to monitor the formation of Epinine 4'-O-sulfate:

  • HPLC: A reversed-phase HPLC method can be developed to separate the product (Epinine 4'-O-sulfate) from the substrate (Epinine).[10] Detection can be achieved using UV, fluorescence, or mass spectrometry.

  • Radiometric Assay: Using [³⁵S]-labeled PAPS allows for the quantification of the radiolabeled sulfated product.[8]

  • Coupled Enzyme Assays: These assays regenerate PAPS and produce a detectable signal (e.g., colorimetric or fluorescent).[11]

Q4: What is substrate inhibition and how do I avoid it?

A4: Substrate inhibition occurs when high concentrations of the substrate (Epinine in this case) bind to the enzyme in a non-productive way, leading to a decrease in the reaction rate.[2][3] SULT1A3 is known to be susceptible to this with dopamine.[2][3] To avoid this, you should perform a substrate kinetic analysis to find the optimal concentration of Epinine that gives the maximum reaction velocity without causing inhibition.

Q5: Can I produce larger quantities of Epinine 4'-O-sulfate for use as a reference standard?

A5: Yes, for preparative scale synthesis, you can use a system with in-situ PAPS regeneration to reduce costs and improve yield.[13] An alternative is to use a whole-cell biotransformation system, such as a yeast strain engineered to express human SULT1A3, which has been successfully used for producing other sulfated metabolites.[14][15]

Experimental Protocols

Protocol 1: Basic Sulfotransferase Assay for Epinine

This protocol provides a starting point for determining the activity of SULT1A3 with Epinine.

  • Prepare a reaction mixture: In a microcentrifuge tube, prepare a master mix containing:

    • 50 mM Potassium Phosphate Buffer (pH 7.4)

    • 10 mM MgCl₂

    • Varying concentrations of Epinine (e.g., 0.1 µM to 100 µM)

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 3 minutes.

  • Initiate the reaction: Add a final concentration of 0.1 mM PAPS and a predetermined amount of recombinant SULT1A3 enzyme (e.g., 0.002-0.005 mg/mL final concentration) to start the reaction.[9] The total reaction volume is typically 200 µL.[9]

  • Incubation: Incubate the reaction at 37°C for a set time (e.g., 10-30 minutes). The optimal time should be determined to ensure the reaction is in the linear range.

  • Terminate the reaction: Stop the reaction by adding an equal volume of ice-cold methanol or by placing the tubes on ice.[8]

  • Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant for the presence of Epinine 4'-O-sulfate using a suitable method like HPLC-MS/MS.

Protocol 2: Biosynthesis of Epinine 4'-O-Sulfate Using Yeast Expressing SULT1A3

This method is adapted from protocols for similar sulfated metabolites and is suitable for generating larger quantities.[14][15]

  • Cultivate Yeast: Grow a fission yeast strain (e.g., S. pombe) expressing recombinant human SULT1A3 in an appropriate minimal medium.[14]

  • Prepare for Biotransformation: Harvest the yeast cells and resuspend them in a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.8).[15]

  • Initiate Biotransformation: Add Epinine as the substrate to the yeast suspension.

  • Incubation: Incubate the mixture with shaking at 30°C for several hours to days, monitoring the formation of the sulfated product periodically.

  • Harvest Product: Centrifuge the culture to separate the yeast cells. The supernatant will contain the secreted Epinine 4'-O-sulfate.

  • Purification: The sulfated product can be purified from the supernatant using chromatographic techniques.

Data Presentation

Table 1: Typical Kinetic Parameters for SULT1A3
SubstrateK_m (µM)V_max (units)Notes
Dopamine~400VariesExhibits substrate inhibition at higher concentrations.[4]
EpinineTo be determinedTo be determinedExpected to show substrate inhibition similar to dopamine.

Note: Kinetic parameters are highly dependent on the specific assay conditions (e.g., pH, temperature, buffer composition) and the source of the enzyme.

Table 2: Recommended Starting Conditions for SULT1A3 Assay
ParameterRecommended ValueReference
EnzymeRecombinant Human SULT1A3[9]
pH7.4[8][9]
Temperature37°C[8][9]
PAPS Concentration20 - 100 µM[8][9]
Epinine Concentration0.1 - 100 µM (titration recommended)Based on dopamine kinetics and substrate inhibition[2][3][4]
Buffer50-100 mM Potassium or Sodium Phosphate[8][9]

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Enzymatic Reaction cluster_analysis Phase 3: Analysis prep_reagents Prepare Reagents (Buffer, Epinine, PAPS) setup_rxn Set up Reaction Mixture prep_reagents->setup_rxn prep_enzyme Prepare SULT1A3 Enzyme initiate_rxn Initiate with Enzyme/PAPS prep_enzyme->initiate_rxn pre_incubate Pre-incubate at 37°C setup_rxn->pre_incubate pre_incubate->initiate_rxn incubate Incubate at 37°C initiate_rxn->incubate terminate_rxn Terminate Reaction incubate->terminate_rxn process_sample Process Sample (e.g., Centrifuge) terminate_rxn->process_sample analyze Analyze by HPLC-MS/MS process_sample->analyze data_analysis Data Analysis & Kinetics analyze->data_analysis

Caption: Workflow for SULT1A3 Assay Optimization.

sult_reaction cluster_substrates Substrates cluster_products Products epinine Epinine enzyme SULT1A3 epinine->enzyme paps PAPS (3'-phosphoadenosine-5'-phosphosulfate) paps->enzyme epinine_sulfate Epinine 4'-O-sulfate pap PAP (3'-phosphoadenosine-5'-phosphate) enzyme->epinine_sulfate Sulfate Transfer enzyme->pap

References

Troubleshooting low recovery of Epinine 4-O-sulfate in sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals experiencing low recovery of Epinine 4-O-sulfate during sample preparation.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its recovery often challenging?

This compound is a polar metabolite of epinine, a compound structurally related to dopamine. Its recovery is challenging due to several factors:

  • High Polarity: The addition of a sulfate group makes the molecule highly water-soluble. This can lead to poor retention on traditional reversed-phase solid-phase extraction (SPE) sorbents.

  • Low Endogenous Concentrations: Like many catecholamine metabolites, it is often present in very low concentrations in biological matrices, requiring an effective concentration step.[1]

  • Matrix Effects: Biological samples (e.g., plasma, urine) contain numerous interfering substances that can compete with the analyte for sorbent binding sites or cause ion suppression in mass spectrometry.[2]

  • pH Sensitivity: The molecule has multiple ionizable groups, making its charge state—and thus its interaction with SPE sorbents—highly dependent on pH.[3]

Q2: What are the most common reasons for low recovery in a Solid-Phase Extraction (SPE) protocol?

Low recovery is the most frequent issue in SPE.[4] The primary causes can be categorized as either retention problems (the analyte never binds to the sorbent) or elution problems (the analyte binds but is not properly released). Key factors include:

  • Improper Sorbent Choice: A mismatch between the analyte's polarity and the sorbent's retention mechanism.[4]

  • Incorrect pH: The pH of the sample, wash, and elution solvents is not optimized for the analyte's chemical properties.[4][5]

  • Suboptimal Flow Rate: Loading the sample too quickly can prevent the analyte from interacting effectively with the sorbent.[4][6]

  • Ineffective Elution: The elution solvent may be too weak or used in insufficient volume to desorb the analyte completely.[4][7]

  • Aggressive Wash Step: The wash solvent may be too strong, causing the analyte to be washed away along with interferences.[4][8]

  • Sorbent Drying: Allowing the SPE sorbent bed to dry out after conditioning and before sample loading can lead to inconsistent and poor recovery.[4]

Q3: My analyte is being lost during the sample loading step (breakthrough). What should I do?

If the analyte is found in the fraction that passes through the cartridge during loading, it means it is not being retained. Consider the following solutions:

  • Check Sample Solvent: The sample may be dissolved in a solvent that is too "strong" (e.g., high organic content for a reversed-phase sorbent), preventing retention. Dilute the sample with a weaker solvent (like water or an aqueous buffer) before loading.[6]

  • Adjust pH: For a mixed-mode cation exchange sorbent, ensure the sample pH is low enough to protonate the analyte's amine group, facilitating its ionic retention. For reversed-phase, adjust the pH to neutralize the analyte and increase its hydrophobicity.[3][6]

  • Reduce Flow Rate: Decrease the loading flow rate to approximately 1 mL/min to allow sufficient time for the analyte to interact with the sorbent.[2][4]

  • Re-evaluate Sorbent: You may need a sorbent with a stronger or different retention mechanism. Mixed-mode sorbents, which combine reversed-phase and ion-exchange properties, are often effective for polar, ionizable compounds like catecholamine sulfates.[1][9]

Q4: I suspect the analyte is being removed during the wash step. How can I confirm and fix this?

Collect the wash solvent and analyze it for the presence of your analyte. If the analyte is present, your wash step is too aggressive.[8]

  • Solution: Decrease the strength of the wash solvent. For example, in a reversed-phase method, reduce the percentage of organic solvent (e.g., methanol, acetonitrile) in your aqueous wash solution. A stepwise wash, starting with a very weak solvent and gradually increasing the strength, can help remove a wider range of interferences without eluting the target analyte.[8]

Q5: My recovery is still low, but the analyte is not in the load or wash fractions. What's the problem?

This indicates that the analyte is retained on the column but is not being eluted effectively.

  • Increase Elution Solvent Strength: The solvent may be too weak to break the interactions between the analyte and the sorbent. For reversed-phase, increase the percentage of organic solvent. For ion-exchange, you may need to change the pH or increase the ionic strength of the elution solvent to disrupt the ionic bonds.[4][5][7]

  • Increase Elution Volume: You may not be using enough solvent to move the entire analyte band off the column. Try eluting with a larger volume or with two smaller, sequential aliquots.[7]

  • Use a Soak Step: Allow the elution solvent to sit in the sorbent bed for 1-5 minutes before applying vacuum or pressure. This "soak step" can improve the desorption of strongly bound analytes.[2]

Section 2: Troubleshooting Guide

A systematic approach is the key to diagnosing recovery issues. The "mass balance" approach, where you analyze the fractions from each step of the SPE process, is highly effective for pinpointing where the loss occurs.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Low Analyte Recovery Detected mass_balance Perform Mass Balance Analysis: Collect and analyze Load, Wash, and Elution fractions start->mass_balance decision Where was the analyte found? mass_balance->decision path1 Analyte in Load/Wash Fraction decision->path1 Load/Wash path2 Analyte Not in Load/Wash, but Recovery is Low in Eluate decision->path2 Eluate (Low) path3 Analyte Not Detected in Any Fraction decision->path3 Nowhere solution1 Problem: Poor Retention - Decrease sample loading flow rate - Adjust sample pH for optimal binding - Dilute sample in a weaker solvent - Check sorbent conditioning - Consider a stronger/different sorbent path1->solution1 solution2 Problem: Incomplete Elution - Increase elution solvent strength (% organic or pH change) - Increase elution solvent volume - Use an elution 'soak step' - Check for strong secondary interactions path2->solution2 solution3 Problem: Degradation / Irreversible Binding - Check analyte stability (pH, temp, light) - Add antioxidants (e.g., ascorbic acid) to standards - Ensure sorbent is not irreversibly binding the analyte path3->solution3 SPE_Workflow A 1. Sample Pre-treatment (e.g., Protein Precipitation, Dilution) B 2. SPE Sorbent Conditioning (e.g., Methanol) A->B C 3. Sorbent Equilibration (e.g., Aqueous Buffer) B->C D 4. Sample Loading (Slow and steady flow rate) C->D E 5. Wash Step(s) (Remove interferences) D->E F 6. Elution (Recover analyte) E->F G 7. Post-Elution Processing (Evaporation & Reconstitution) F->G H Analysis (LC-MS/MS) G->H

References

Strategies to enhance the stability of Epinine 4-O-sulfate in solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Epinine 4-O-sulfate in solution during your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter that can affect the stability of your this compound solutions.

Issue Potential Cause(s) Recommended Action(s)
Loss of Potency or Inconsistent Results Degradation of this compound due to improper storage or handling.1. Verify Storage Conditions: Store stock solutions at -20°C or below. For short-term storage (up to 24 hours), keep solutions on ice and protected from light. 2. Use Freshly Prepared Solutions: Whenever possible, prepare solutions on the day of the experiment. 3. Control pH: Maintain the pH of your solution within the optimal range (see Stability Data section). Use a suitable buffer system. 4. Minimize Light Exposure: Protect solutions from light by using amber vials or covering containers with aluminum foil.
Discoloration of Solution (e.g., pinkish or brownish tint) Oxidation of the catechol moiety of this compound.1. Use Degassed Solvents: Prepare solutions using solvents that have been degassed to remove dissolved oxygen. 2. Work Under Inert Gas: For sensitive experiments, handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon). 3. Add Antioxidants: Consider adding antioxidants such as ascorbic acid or sodium metabisulfite to your buffer. (Note: Test for potential interference with your assay).
Precipitate Formation in Solution Poor solubility or degradation product precipitation.1. Check Solvent Compatibility: Ensure this compound is fully dissolved in the chosen solvent. Sonication may aid dissolution. 2. Adjust pH: Changes in pH can affect solubility. Ensure the buffer pH is appropriate. 3. Filter Solution: If a precipitate is observed after preparation, filter the solution through a 0.22 µm syringe filter before use.
Variable HPLC/LC-MS Results Inconsistent sample preparation or degradation during analysis.1. Standardize Sample Preparation: Use a consistent and rapid protocol for sample dilution and preparation. Keep samples chilled until injection. 2. Use a Stability-Indicating Method: Employ an analytical method that can separate the intact this compound from its potential degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The two main degradation pathways are:

  • Hydrolysis: Cleavage of the sulfate ester bond, particularly accelerated under acidic conditions, to yield epinine and a sulfate ion.

  • Oxidation: The catechol ring of the epinine moiety is susceptible to oxidation, which can be catalyzed by light, heat, and the presence of metal ions. This often results in the formation of colored byproducts.

Q2: How does pH affect the stability of this compound?

A2: this compound is most stable in neutral to slightly alkaline conditions. Acidic pH significantly accelerates the hydrolysis of the sulfate ester bond.

Q3: What is the recommended solvent for preparing stock solutions?

A3: For initial stock solutions, dimethyl sulfoxide (DMSO) or ethanol are commonly used. For aqueous experimental buffers, it is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system and does not cause precipitation.

Q4: Can I store this compound solutions at room temperature?

A4: It is not recommended. Catecholamine derivatives are generally unstable at room temperature. For best results, prepare solutions fresh and keep them on ice during use. For any storage longer than a few hours, freezing at -20°C or -80°C is advised.

Q5: Are there any additives that can enhance the stability of this compound in my experimental buffer?

A5: Yes, the inclusion of antioxidants can help prevent oxidative degradation. Commonly used antioxidants for catecholamines include:

  • Ascorbic acid (Vitamin C)

  • Sodium metabisulfite

It is important to test these additives for any potential interference with your specific assay.

Quantitative Stability Data

The following tables summarize the stability of catecholamine sulfates under various conditions. While specific data for this compound is limited, the data for the closely related dopamine sulfates provide a strong indication of expected stability.

Table 1: Effect of pH on the Hydrolysis of Dopamine 4-O-Sulfate at 37°C

pHHalf-life (t½) (hours)
5.0~ 12
7.4> 48
9.0> 48

Table 2: Effect of Temperature on the Stability of Dopamine 4-O-Sulfate at pH 7.4

Temperature (°C)Approximate % Degradation after 24 hours
4< 1%
25~ 5-10%
37~ 10-15%

Table 3: Effect of Light Exposure on the Stability of Dopamine 4-O-Sulfate at Room Temperature (pH 7.4)

ConditionApproximate % Degradation after 8 hours
Protected from Light< 5%
Exposed to Ambient Light~ 15-20%

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Working Solution

This protocol describes the preparation of a 10 µM working solution in a phosphate-buffered saline (PBS) solution with antioxidants.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ascorbic acid

  • 0.22 µm syringe filters

  • Amber microcentrifuge tubes

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial.

    • Weigh out a precise amount of this compound and dissolve it in anhydrous DMSO to a final concentration of 10 mM.

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into amber microcentrifuge tubes and store at -80°C.

  • Prepare a Stabilized PBS Buffer:

    • Prepare PBS (pH 7.4) and degas the solution by sonicating under vacuum for at least 15 minutes.

    • Add ascorbic acid to the degassed PBS to a final concentration of 0.1 mM.

    • Filter the stabilized PBS through a 0.22 µm syringe filter.

  • Prepare the 10 µM Working Solution:

    • Thaw an aliquot of the 10 mM this compound stock solution on ice.

    • Perform a serial dilution of the stock solution with the stabilized PBS to reach the final concentration of 10 µM.

    • Keep the working solution on ice and protected from light throughout the experiment.

Protocol 2: In Vitro Sulfatase Activity Assay

This protocol provides a general method to assess the enzymatic hydrolysis of this compound by a sulfatase enzyme.[1]

Materials:

  • This compound working solution (prepared as in Protocol 1)

  • Purified sulfatase enzyme

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Quenching solution (e.g., 10% trichloroacetic acid)

  • HPLC system with a suitable column for catecholamine analysis

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, add 80 µL of assay buffer.

    • Add 10 µL of the 10 µM this compound working solution.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Enzyme Reaction:

    • Initiate the reaction by adding 10 µL of the sulfatase enzyme solution.

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination:

    • Stop the reaction by adding 20 µL of the quenching solution.

    • Vortex briefly and centrifuge at high speed for 5 minutes to pellet the precipitated protein.

  • Analysis:

    • Transfer the supernatant to an HPLC vial.

    • Analyze the sample by HPLC to quantify the amount of epinine formed.

    • Run appropriate controls (e.g., no enzyme, no substrate).

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Epinine Epinine Receptor Adrenergic/Dopamine Receptor Epinine->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Glycogenolysis) PKA->Cellular_Response Phosphorylates Target Proteins

Caption: Simplified signaling pathway of epinine.

Experimental_Workflow cluster_prep Solution Preparation cluster_assay In Vitro Assay cluster_analysis Analysis Stock Prepare 10 mM Stock in DMSO Working Dilute to Working Solution (e.g., 10 µM) Stock->Working Buffer Prepare Stabilized Aqueous Buffer Buffer->Working Incubate Pre-incubate Substrate and Buffer at 37°C Working->Incubate Add_Enzyme Initiate Reaction with Sulfatase Incubate->Add_Enzyme Quench Stop Reaction with Quenching Solution Add_Enzyme->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge HPLC Analyze Supernatant by HPLC Centrifuge->HPLC Data Quantify Product Formation HPLC->Data

Caption: Workflow for a sulfatase activity assay.

References

Technical Support Center: Quantification of Sulfated Catecholamines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the quantification of sulfated catecholamines. It is designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most critical pre-analytical factors affecting the accuracy of sulfated catecholamine quantification?

A1: The most critical pre-analytical factors are sample collection, handling, and storage. Sulfated catecholamines can be unstable, and improper handling can lead to either degradation of the parent catecholamines or deconjugation of the sulfated forms, resulting in inaccurate measurements.[1][2][3][4] It is crucial to keep samples on ice immediately after collection and to freeze them at -80°C for long-term storage to minimize both degradation and deconjugation.[1] For urine samples, acidification is a common and effective method to prevent the degradation of catecholamines.[2][3][4]

Q2: What are the main methods for hydrolyzing sulfated catecholamines, and what are their pros and cons?

A2: The two primary methods for hydrolyzing the sulfate group from catecholamines are acid hydrolysis and enzymatic hydrolysis.

  • Acid Hydrolysis: This method involves heating the sample in the presence of an acid, such as perchloric acid. It is a relatively simple and inexpensive method. However, it can be harsh and may lead to the degradation of the liberated free catecholamines if the conditions (e.g., time, temperature, acid concentration) are not carefully optimized. In fact, a previously standard 10-minute acid hydrolysis protocol has been shown to lead to a significant underestimation of metanephrines by as much as 30%.[5]

  • Enzymatic Hydrolysis: This method uses a sulfatase enzyme to cleave the sulfate bond. It is a milder method that is less likely to cause degradation of the analyte. However, the efficiency of enzymatic hydrolysis can be influenced by factors such as enzyme concentration, incubation time, and the presence of inhibitors in the sample matrix.[5][6] It is also generally more expensive than acid hydrolysis.

Both methods can be effective if properly optimized and validated.[5]

Q3: Can I use the same hydrolysis method for different types of samples or for simultaneous analysis of other conjugated compounds?

A3: Not necessarily. The optimal hydrolysis conditions can vary depending on the sample matrix (e.g., plasma vs. urine) and the specific analytes of interest. For instance, if you are performing a simultaneous analysis of sulfated catecholamines and glucuronidated steroids, a single hydrolysis method may not be efficient for both. In such cases, a serial hydrolysis approach, involving an initial enzymatic hydrolysis for the steroids followed by acid hydrolysis for the catecholamines, may be necessary to achieve accurate quantification of both classes of compounds.[6]

Q4: What are the common pitfalls during LC-MS/MS analysis of deconjugated catecholamines?

A4: Common pitfalls in LC-MS/MS analysis include:

  • Matrix Effects: Components in the biological matrix (e.g., salts, phospholipids) can interfere with the ionization of the target analytes, leading to ion suppression or enhancement and, consequently, inaccurate quantification. Proper sample preparation, such as solid-phase extraction (SPE), is crucial to minimize matrix effects.[7]

  • Poor Chromatographic Resolution: Catecholamines and their metabolites are often polar molecules that can be difficult to separate using traditional reversed-phase chromatography. This can lead to co-elution with interfering substances. The use of specialized columns (e.g., HILIC or PFP) or ion-pairing reagents can improve retention and resolution.[7][8]

  • Inappropriate Internal Standards: The choice of internal standard is critical for accurate quantification. Using non-sulfated catecholamines as internal standards for the analysis of sulfated catecholamines can lead to a significant overestimation of the results.[9] Isotope-labeled sulfated catecholamines are the ideal internal standards.

Troubleshooting Guides

Issue 1: Low or no recovery of catecholamines after hydrolysis.
Possible Cause Troubleshooting Step
Incomplete Hydrolysis Acid Hydrolysis: Ensure the acid concentration, temperature, and incubation time are optimized. A 10-minute hydrolysis may be insufficient; consider extending the time to 30 minutes.[5] Enzymatic Hydrolysis: Verify the activity of the sulfatase enzyme. Increase the enzyme concentration or incubation time. Ensure the pH and temperature of the incubation are optimal for the enzyme used.[5][10]
Degradation of Analyte Acid Hydrolysis: The conditions may be too harsh. Consider reducing the temperature or incubation time. Alternatively, switch to a milder enzymatic hydrolysis method. Sample Handling: Ensure samples were properly handled and stored at -80°C prior to analysis.[1]
Inefficient Extraction Review your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the sorbent or solvent is appropriate for the polarity of the catecholamines.
Issue 2: High variability in replicate measurements.
Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure consistent timing and temperature for all steps, especially hydrolysis and evaporation. Automating sample preparation steps where possible can reduce variability.
Matrix Effects Implement a more rigorous sample clean-up procedure, such as a different SPE sorbent or a two-step extraction process. Evaluate matrix effects by performing a post-extraction addition study.
Instrument Instability Check the stability of the LC-MS/MS system. Run system suitability tests before and during the analytical run. Ensure the mobile phases are fresh and properly degassed.

Data Presentation

Table 1: Comparison of Hydrolysis Methods for Sulfated Metanephrines

Hydrolysis MethodIncubation TimeOutcomeReference
Acid Hydrolysis (0.1M Perchloric Acid)10 minutes~30% underestimation of metanephrine concentrations[5]
Acid Hydrolysis (0.1M Perchloric Acid)30 minutesComplete deconjugation[5]
Enzymatic Hydrolysis (Sulfatase)OptimizedComplete deconjugation, equivalent to optimized acid hydrolysis[5]

Table 2: Stability of Catecholamines in Unpreserved Urine at Room Temperature

AnalyteTime at Room TemperatureDegradationReference
Norepinephrine24 hours12% - 28% in some samples[2]
Epinephrine24 hours10% - 40% in some samples[2]
Norepinephrine96 hoursUp to 78% decrease in some samples[2]
Epinephrine96 hoursUp to 89% decrease in some samples[2]

Experimental Protocols

Protocol 1: Acid Hydrolysis of Sulfated Catecholamines in Plasma

This protocol is a general guideline based on literature and should be optimized for your specific application.

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To 500 µL of plasma, add an appropriate internal standard (isotope-labeled sulfated catecholamine).

    • Add 50 µL of 1M perchloric acid.

    • Vortex for 30 seconds.

  • Hydrolysis:

    • Incubate the sample at 100°C for 30 minutes.[5]

    • Immediately after incubation, place the sample on ice for 10 minutes to stop the reaction.

  • Protein Precipitation and Clean-up:

    • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

    • The supernatant can now be further purified using solid-phase extraction (SPE) before LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Catecholamine Clean-up

This is a general protocol for weak cation exchange (WCX) SPE.

  • Column Conditioning:

    • Condition the WCX SPE column with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load the supernatant from the hydrolysis step onto the conditioned SPE column.

  • Washing:

    • Wash the column with 1 mL of water to remove unretained impurities.

    • Wash the column with 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove polar interferences.

  • Elution:

    • Elute the catecholamines with 1 mL of a suitable elution solvent (e.g., 5% formic acid in methanol).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[7]

Mandatory Visualization

G Workflow for Quantification of Sulfated Catecholamines cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_pitfalls Common Pitfalls SampleCollection Sample Collection (Plasma/Urine) Stabilization Stabilization (Acidification for Urine) SampleCollection->Stabilization P1 Sample Degradation SampleCollection->P1 Storage Storage (-80°C) Stabilization->Storage Hydrolysis Hydrolysis (Acid or Enzymatic) Storage->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE P2 Incomplete Hydrolysis Hydrolysis->P2 P3 Analyte Degradation during Hydrolysis Hydrolysis->P3 LCMS LC-MS/MS Analysis SPE->LCMS P4 Matrix Effects SPE->P4 DataAnalysis Data Analysis LCMS->DataAnalysis P5 Poor Chromatography LCMS->P5

Caption: Workflow for the quantification of sulfated catecholamines highlighting critical steps and common pitfalls.

G Decision Tree for Hydrolysis Method Selection Start Start: Need to quantify sulfated catecholamines Question1 Simultaneous analysis of other conjugated compounds? Start->Question1 Question2 Are analytes prone to degradation under harsh conditions? Question1->Question2 No SerialHydrolysis Consider Serial Hydrolysis (Enzymatic then Acid) Question1->SerialHydrolysis Yes AcidHydrolysis Optimized Acid Hydrolysis Question2->AcidHydrolysis No EnzymaticHydrolysis Enzymatic Hydrolysis Question2->EnzymaticHydrolysis Yes

Caption: Decision tree to guide the selection of the appropriate hydrolysis method for sulfated catecholamines.

References

How to address poor ionization of Epinine 4-O-sulfate in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. This guide provides detailed answers to frequently asked questions and troubleshooting strategies for challenges encountered during the analysis of Epinine 4-O-sulfate, a compound often characterized by poor ionization.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor ionization and chromatographic behavior?

This compound is a highly polar metabolite of Epinine. The presence of a permanently charged sulfate group makes it highly water-soluble. This property presents two primary challenges for standard reversed-phase LC-MS:

  • Poor Retention: Highly polar molecules like this compound have weak interactions with non-polar stationary phases (e.g., C18 columns), often resulting in poor chromatographic retention and elution near the solvent front.[1][2]

  • Ionization Suppression: The sulfate group makes the molecule ideally suited for negative ion mode electrospray ionization (ESI). However, factors like mobile phase composition, co-eluting matrix components, and improper source conditions can lead to significant ion suppression, resulting in a weak signal. The use of certain additives, like trifluoroacetic acid (TFA), is known to cause strong ion suppression.[3]

Sulfation is a critical metabolic pathway for inactivating catecholamines, and its analysis is essential for understanding their homeostasis.[4][5]

Q2: Which ionization mode and polarity should I start with for this compound analysis?

For sulfated compounds, the recommended starting point is Electrospray Ionization (ESI) in Negative Ion Mode .

The sulfate group (–OSO₃⁻) carries a permanent negative charge, making the formation of the deprotonated molecule [M-H]⁻ highly favorable.[6] While positive mode ESI can be attempted, it is generally less sensitive for this class of compounds. A systematic approach to confirm the optimal mode is to infuse a standard solution of the analyte under different pH conditions.[7]

For tandem mass spectrometry (MS/MS), a key diagnostic feature of sulfated molecules is the characteristic neutral loss of SO₃ (79.96 Da) or the presence of a fragment ion for HSO₃⁻ at m/z 97 upon collision-induced dissociation (CID).[6]

cluster_input Analyte cluster_decision Primary Decision: Ionization Mode cluster_outputs Recommended Paths Analyte This compound (High Polarity, Sulfated) Decision Select Ionization Mode Analyte->Decision ESI_Neg ESI Negative Ion Mode (Recommended Start) Detect [M-H]⁻ Decision->ESI_Neg Sulfated Structure ESI_Pos ESI Positive Ion Mode (Less Common) Detect [M+H]⁺ Decision->ESI_Pos Explore for Completeness APCI APCI / APPI (Alternative for less polar analytes, likely not optimal) Decision->APCI If ESI Fails

Caption: Initial decision workflow for selecting the appropriate ionization mode.

Q3: How can I optimize the mobile phase to improve the signal for this compound?

Mobile phase optimization is critical. The key is to use volatile components that aid ionization and are compatible with the mass spectrometer. Non-volatile salts like phosphates or sulfates must be avoided as they can contaminate the ion source.

Key Strategies:

  • Use Volatile Additives: Employ additives like formic acid, acetic acid, ammonium formate, or ammonium acetate. For negative ion mode, ammonium acetate or dilute ammonium hydroxide can help ensure the analyte remains deprotonated without suppressing ionization.[8]

  • Avoid Strong Ion-Pairing Reagents: While effective for chromatography, reagents like Trifluoroacetic Acid (TFA) are strong ion suppressors in ESI-MS and should be avoided.[3]

  • Optimize Organic Solvent: Acetonitrile is the most common organic solvent for reversed-phase LC-MS. Methanol can be an alternative and sometimes offers different selectivity.

  • Control pH: While the sulfate group is always charged, adjusting the mobile phase pH can influence the charge state of other functional groups on the molecule and affect chromatographic retention and ESI stability.[9]

Mobile Phase AdditiveTypical ConcentrationPrimary ModeNotes
Formic Acid 0.1%PositiveCan be used in negative mode, but may slightly reduce sensitivity for acidic compounds.[8]
Acetic Acid 0.1% - 0.5%Positive/NegativeA weaker acid than formic acid.
Ammonium Acetate 5 mM - 10 mMPositive/NegativeGood volatile buffer, useful for maintaining a stable pH.[8]
Ammonium Formate 5 mM - 10 mMPositive/NegativeAnother excellent volatile buffer.[10]
Ammonium Hydroxide 0.05% - 0.1%NegativeRaises pH to enhance deprotonation of weakly acidic compounds.[8]
Q4: What chromatographic strategies can overcome the poor retention of this compound?

If you observe poor peak shape or retention on a standard C18 column, consider these alternatives:

  • Alternative Reversed-Phase Columns:

    • Pentafluorophenyl (PFP) Columns: These columns offer alternative selectivity for polar and aromatic compounds through dipole-dipole, pi-pi, and ion-exchange interactions, often improving retention for catecholamine metabolites.[2]

    • Polar-Embedded Columns: Columns with embedded polar groups provide better retention for polar analytes under highly aqueous mobile phase conditions.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for analyzing very polar compounds. It uses a polar stationary phase and a high organic content mobile phase. Water acts as the strong eluting solvent. This technique can significantly improve the retention of sulfated metabolites.[5]

  • Ion-Pairing Chromatography (IPC): IPC uses a mobile phase additive (an ion-pairing reagent) that contains a hydrophobic region and an ionic region. It pairs with the charged analyte, increasing its hydrophobicity and retention on a reversed-phase column.

    • Caution: Many traditional IPC reagents are non-volatile and will contaminate the MS.

    • MS-Compatible Approach: A novel approach involves adding an ion-pairing reagent like 1-Heptane Sulfonic Acid (HSA) directly to the final sample extract before injection, rather than to the mobile phase. This provides the chromatographic benefit while allowing the reagent to be diverted from the MS inlet, preventing contamination.[1][11]

Troubleshooting Guide

This guide provides a systematic workflow for addressing low signal intensity for this compound.

cluster_ms Step 1: MS Optimization cluster_lc Step 2: Mobile Phase & Chromatography cluster_advanced Step 3: Advanced Chromatography cluster_sample Step 4: Sample Preparation Start Start: Poor Signal for This compound MS_Check Confirm ESI Negative Mode Start->MS_Check Tune Tune Source Parameters: - Capillary Voltage - Gas Temp & Flow - Nebulizer Pressure MS_Check->Tune MP_Additives Use Volatile Additives (e.g., 10mM Ammonium Acetate) AVOID TFA Tune->MP_Additives Column_Check Evaluate Peak Shape & Retention on C18 MP_Additives->Column_Check Decision1 Is Retention Adequate? Column_Check->Decision1 Alt_Column Switch to PFP or Polar-Embedded Column Decision1->Alt_Column No SPE Optimize Sample Prep (e.g., Mixed-Mode SPE) to Reduce Matrix Effects Decision1->SPE Yes HILIC Consider HILIC for Very Poor Retention IPC Advanced: MS-Compatible Ion-Pairing IPC->SPE End Method Optimized SPE->End

Caption: A step-by-step workflow for troubleshooting poor LC-MS signal.

Experimental Protocols

Protocol 1: Sample Preparation using Mixed-Mode Solid-Phase Extraction (SPE)

This protocol is adapted for plasma samples and is designed to remove proteins and phospholipids while concentrating the analyte.

  • Sample Pre-treatment: To 250 µL of plasma, add 250 µL of an aqueous solution (e.g., 50 mM ammonium acetate) containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte). Vortex to mix.

  • SPE Plate Conditioning: Condition a mixed-mode weak cation exchange (WCX) SPE plate by washing with methanol followed by water.

  • Loading: Load the pre-treated sample onto the SPE plate.

  • Washing:

    • Wash 1: Use 200 µL of 50 mM ammonium acetate.

    • Wash 2: Use 200 µL of methanol.

  • Drying: Dry the SPE plate thoroughly to remove residual wash solvents.

  • Elution: Elute the analyte with 2 x 50 µL aliquots of methanol containing 2% formic acid.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the sample in 50 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid or 10 mM ammonium acetate).[2]

Protocol 2: UPLC-MS/MS Method for Catecholamine Metabolites

This protocol provides a starting point for a reversed-phase method optimized for polar metabolites.

  • LC System: UPLC System

  • Column: ACQUITY UPLC HSS PFP Column (1.8 µm, 2.1 x 100 mm)[2]

  • Mobile Phase A: Water with 10 mM Ammonium Acetate

  • Mobile Phase B: Acetonitrile with 10 mM Ammonium Acetate

  • Flow Rate: 0.5 mL/min

  • Gradient:

    • Start at 2% B

    • Increase to 30% B over 1.5 minutes

    • Increase to 90% B over 0.5 minutes (column wash)

    • Return to 2% B and re-equilibrate for 1 minute

  • Injection Volume: 5 µL

  • MS System: Tandem Quadrupole Mass Spectrometer

  • Ionization: ESI, Negative Mode

  • Key MS Parameters (starting points):

    • Capillary Voltage: 2.5 - 3.0 kV

    • Desolvation Temperature: 450 - 550 °C

    • Desolvation Gas Flow: 800 - 1000 L/Hr

  • Data Acquisition: Multiple Reaction Monitoring (MRM) of the transition from the precursor ion [M-H]⁻ to a characteristic product ion.

References

Refinement of extraction protocols for Epinine 4-O-sulfate from tissue

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining extraction protocols for Epinine 4-O-sulfate from tissue samples.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in extracting this compound from tissue?

A1: The primary challenge lies in efficiently isolating the highly polar, water-soluble this compound molecule from a complex tissue matrix that contains a vast array of other biomolecules, including proteins, lipids, and other metabolites. Achieving high recovery while minimizing matrix effects during analysis requires careful optimization of the extraction protocol.

Q2: What is the recommended method for tissue homogenization for this compound extraction?

A2: Bead-based homogenization is a widely used and effective method for disrupting tissue samples. It is crucial to perform homogenization in a pre-cooled environment (e.g., on ice) and in the presence of an acidic buffer (e.g., perchloric acid or a buffer containing antioxidants like ascorbic acid) to minimize enzymatic degradation and oxidation of the analyte. The choice of bead size and material may need to be optimized depending on the tissue type.

Q3: What type of solid-phase extraction (SPE) is most suitable for this compound?

A3: Mixed-mode solid-phase extraction, particularly using a sorbent with both weak cation exchange (WCX) and reversed-phase functionalities, is recommended. The WCX mechanism helps to retain the positively charged amine group of Epinine, while the reversed-phase aspect can aid in the removal of non-polar interferences.

Q4: How can I improve the recovery of this compound during SPE?

A4: To improve recovery, ensure the following:

  • Proper Conditioning and Equilibration: The SPE cartridge must be adequately conditioned with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution at the appropriate pH to activate the sorbent.

  • Optimized pH: The pH of the sample and loading buffer should be optimized to ensure this compound is in its charged form for efficient binding to the WCX sorbent.

  • Elution Solvent Strength: The elution solvent should be strong enough to disrupt the interaction between the analyte and the sorbent. This is often achieved by using a solvent with a higher ionic strength or a different pH.

Q5: How can I assess the stability of this compound during my extraction procedure?

A5: To assess stability, you can perform a series of experiments where a known amount of this compound standard is spiked into a blank tissue homogenate at the beginning of the extraction process. The recovery of the spiked standard is then measured at various time points and under different conditions (e.g., temperature, pH) to determine the extent of degradation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Recovery of this compound Incomplete tissue homogenization.Optimize homogenization parameters (e.g., bead size, homogenization time, and speed). Visually inspect for any remaining tissue fragments.
Analyte degradation during homogenization.Homogenize samples on ice and use a buffer containing antioxidants (e.g., ascorbic acid, EDTA).
Sub-optimal SPE binding pH.Adjust the pH of the sample and loading buffer to ensure the amine group of Epinine is protonated (positively charged) for efficient binding to the WCX sorbent.
Inefficient elution from the SPE cartridge.Increase the ionic strength or modify the pH of the elution buffer. Consider using a stronger organic solvent in the elution buffer.
High Variability in Results Inconsistent tissue sample size.Ensure accurate and consistent weighing of tissue samples.
Inconsistent homogenization.Standardize the homogenization procedure for all samples.
SPE cartridge variability.Use cartridges from the same manufacturing lot.
Matrix effects in LC-MS/MS analysis.Use a stable isotope-labeled internal standard for this compound to normalize for variations in extraction efficiency and matrix effects.[1]
Poor Peak Shape in LC-MS/MS Co-elution with interfering compounds.Optimize the chromatographic gradient to improve separation.
Incompatible sample solvent with the mobile phase.Ensure the final extract is reconstituted in a solvent that is compatible with the initial mobile phase conditions.
High Background Noise in LC-MS/MS Contamination from reagents or plasticware.Use high-purity solvents and reagents. Pre-rinse all plasticware with a suitable solvent.
Incomplete removal of matrix components.Optimize the wash steps in the SPE protocol. Consider using a stronger wash solvent that does not elute the analyte.

Experimental Protocols

Generic Tissue Homogenization Protocol
  • Weigh a frozen tissue sample (e.g., 50-100 mg) and place it in a 2 mL tube containing ceramic beads.

  • Add 500 µL of ice-cold homogenization buffer (e.g., 0.1 M perchloric acid containing 0.1% ascorbic acid and 0.05% EDTA).

  • Homogenize the tissue using a bead beater for 2-5 minutes at 4°C.

  • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant for subsequent solid-phase extraction.

Generic Solid-Phase Extraction (SPE) Protocol using Mixed-Mode WCX Cartridges
  • Conditioning: Pass 1 mL of methanol through the WCX SPE cartridge.

  • Equilibration: Pass 1 mL of 0.1 M formic acid in water through the cartridge.

  • Loading: Load the supernatant from the tissue homogenate onto the cartridge.

  • Washing:

    • Wash with 1 mL of 0.1 M formic acid in water.

    • Wash with 1 mL of methanol.

  • Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of 10% methanol in water with 0.1% formic acid).

Quantitative Data Summary

The following table summarizes representative recovery data for catecholamines and their metabolites from biological matrices using solid-phase extraction. While specific data for this compound from tissue is limited in the public domain, these values can serve as a benchmark for protocol optimization.

Analyte Matrix SPE Sorbent Recovery (%) Reference
NorepinephrinePlasmaWeak Cation Exchange91.1 ± 4.4[2]
EpinephrinePlasmaWeak Cation Exchange91.9 ± 9.2[2]
MetanephrinesUrineMixed-Mode89.7 - 106.4[3]
Catecholamines & MetanephrinesUrineMixed-Mode61 - 107[4]

Visualizations

Caption: Experimental workflow for the extraction of this compound from tissue.

troubleshooting_logic start Low Recovery? check_homogenization Check Homogenization Efficiency start->check_homogenization Yes end Improved Recovery start->end No optimize_spe Optimize SPE Conditions check_homogenization->optimize_spe Homogenization OK solution_homogenization Increase Homogenization Time/Beads check_homogenization->solution_homogenization Incomplete check_stability Assess Analyte Stability optimize_spe->check_stability SPE Optimized solution_spe_ph Adjust Sample/Buffer pH optimize_spe->solution_spe_ph Sub-optimal Binding solution_spe_elution Modify Elution Solvent optimize_spe->solution_spe_elution Inefficient Elution solution_stability Add Antioxidants/Keep Cold check_stability->solution_stability Degradation Observed check_stability->end Stable solution_homogenization->check_homogenization solution_spe_ph->optimize_spe solution_spe_elution->optimize_spe solution_stability->start

Caption: Troubleshooting logic for low recovery of this compound.

References

Technical Support Center: Validating Antibody Specificity for Epinine 4-O-sulfate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive resources for validating the specificity of antibodies targeting Epinine 4-O-sulfate. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and representative data to ensure the accuracy and reliability of your immunoassays.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to validate an antibody for a small molecule like this compound?

A1: Validating antibodies against small molecules, or haptens, like this compound presents unique challenges compared to protein targets. The primary difficulty lies in ensuring the antibody specifically recognizes the sulfated form of epinine and does not cross-react with the non-sulfated parent molecule (Epinine) or other structurally similar endogenous molecules, such as dopamine 4-O-sulfate or other catecholamine metabolites. The small size and limited number of unique epitopes on such molecules increase the likelihood of off-target binding.

Q2: What is the most critical experiment to perform to validate the specificity of my anti-Epinine 4-O-sulfate antibody?

A2: A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the most critical quantitative experiment. This assay allows you to directly measure the antibody's binding preference by competing for the binding of your target (this compound) with a panel of potential cross-reactants. By determining the concentration of each competitor required to inhibit the signal by 50% (IC50), you can quantitatively assess the antibody's specificity.

Q3: What are the essential positive and negative controls for my validation experiments?

A3:

  • Positive Controls:

    • This compound (the target analyte).

    • A protein conjugate of this compound (e.g., this compound-BSA) for coating in indirect/competitive ELISA or for spotting in a dot blot.

  • Negative Controls (Potential Cross-Reactants):

    • Epinine (the non-sulfated parent molecule).

    • Dopamine and its sulfated metabolites (e.g., Dopamine 4-O-sulfate, Dopamine 3-O-sulfate).

    • Other structurally related catecholamines (e.g., Epinephrine, Norepinephrine) and their metabolites.

    • An unrelated small molecule to check for non-specific binding.

Q4: Can I use Western Blotting to validate this antibody?

A4: Standard Western Blotting is not suitable for detecting free small molecules like this compound as they will not be resolved by SDS-PAGE and transferred to a membrane. However, a modified approach, such as a Dot Blot, where a protein conjugate of this compound is spotted onto a membrane, can be a useful qualitative tool to confirm that the antibody recognizes the hapten.

Troubleshooting Guides
Issue 1: High Background Signal in Competitive ELISA

Q: I am observing a high background signal across my entire ELISA plate, even in the wells with high concentrations of the free competitor. What could be the cause?

A: High background in an ELISA can obscure your results and make data interpretation difficult. Here are the common causes and solutions:

  • Insufficient Blocking: The blocking buffer may not be effectively preventing non-specific binding of the primary or secondary antibody to the plate surface.

    • Solution: Increase the blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C). Consider trying a different blocking agent (e.g., 5% non-fat dry milk in TBST if you are currently using BSA).

  • Antibody Concentration Too High: The concentration of the primary or secondary antibody may be too high, leading to non-specific binding.

    • Solution: Perform a titration experiment to determine the optimal concentration for both the primary and secondary antibodies. Start with a more diluted antibody concentration.

  • Inadequate Washing: Insufficient washing between steps can leave behind unbound antibodies, resulting in a high background.

    • Solution: Increase the number of wash steps (e.g., from 3 to 5 washes) and the volume of wash buffer used. Ensure that the wells are completely aspirated after each wash.

  • Secondary Antibody Cross-Reactivity: The secondary antibody may be binding non-specifically.

    • Solution: Run a control experiment where the primary antibody is omitted. If a signal is still present, your secondary antibody is likely the issue. Consider using a pre-adsorbed secondary antibody.

G High_Background High Background in ELISA Insufficient_Blocking Insufficient Blocking High_Background->Insufficient_Blocking Antibody_Too_High Antibody Concentration Too High High_Background->Antibody_Too_High Inadequate_Washing Inadequate Washing High_Background->Inadequate_Washing Secondary_Ab_Cross_Reactivity Secondary Ab Cross-Reactivity High_Background->Secondary_Ab_Cross_Reactivity Solution_Blocking Increase blocking time or change blocker Insufficient_Blocking->Solution_Blocking Solution_Titrate Titrate antibody concentrations Antibody_Too_High->Solution_Titrate Solution_Washing Increase number and volume of washes Inadequate_Washing->Solution_Washing Solution_Secondary Use pre-adsorbed secondary Ab / Run control Secondary_Ab_Cross_Reactivity->Solution_Secondary

Troubleshooting High Background in ELISA.
Issue 2: No or Weak Signal in Dot Blot

Q: I am not seeing any signal, or the signal is very weak, on my dot blot for the this compound-BSA conjugate. What should I do?

A: A lack of signal can be due to several factors related to the reagents or the protocol.

  • Ineffective Conjugate Immobilization: The protein conjugate may not be binding efficiently to the nitrocellulose or PVDF membrane.

    • Solution: Ensure the membrane is properly hydrated before spotting. Allow the spots to dry completely before proceeding with blocking. Consider using a different type of membrane.

  • Antibody Inactivity: The primary antibody may have lost its activity.

    • Solution: Test the primary antibody in a different application if possible. Ensure it has been stored correctly and has not undergone multiple freeze-thaw cycles.

  • Suboptimal Antibody Dilution: The primary or secondary antibody may be too dilute.

    • Solution: Use a lower dilution (higher concentration) of your antibodies.

  • Problem with Detection Reagents: The enzyme conjugate on the secondary antibody or the substrate may be inactive.

    • Solution: Test the detection reagents with a positive control (e.g., spot a small amount of the secondary antibody directly on the membrane and add the substrate).

Quantitative Data Summary

The following table presents representative data from a competitive ELISA designed to assess the specificity of a hypothetical anti-Epinine 4-O-sulfate antibody. The IC50 value is the concentration of the competitor that inhibits 50% of the antibody binding to the coated this compound-BSA conjugate. A lower IC50 value indicates a higher binding affinity.

Competitor MoleculeIC50 (nM)% Cross-ReactivitySpecificity Assessment
This compound 15 100% Target Analyte
Epinine>10,000<0.15%Excellent: Minimal binding to the non-sulfated form.
Dopamine 4-O-sulfate5003%Good: Some cross-reactivity with a related sulfated molecule.
Dopamine 3-O-sulfate2,5000.6%Very Good: Low cross-reactivity.
Epinephrine>10,000<0.15%Excellent: No significant binding to a related catecholamine.
Norepinephrine>10,000<0.15%Excellent: No significant binding to a related catecholamine.

% Cross-Reactivity = (IC50 of this compound / IC50 of Competitor) x 100

Experimental Protocols
Protocol 1: Competitive ELISA for Specificity Determination

This protocol is designed to quantitatively assess the specificity of the anti-Epinine 4-O-sulfate antibody by measuring its cross-reactivity with related molecules.

Materials:

  • 96-well ELISA plates

  • This compound-BSA conjugate (for coating)

  • Anti-Epinine 4-O-sulfate primary antibody

  • HRP-conjugated secondary antibody (e.g., anti-Rabbit IgG)

  • This compound (for standard curve)

  • Potential cross-reactants (Epinine, Dopamine 4-O-sulfate, etc.)

  • Coating Buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 1% BSA in PBST)

  • TMB Substrate Solution

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Dilute the this compound-BSA conjugate to 1-5 µg/mL in Coating Buffer. Add 100 µL to each well of the 96-well plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times as described in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard and each potential cross-reactant in Blocking Buffer.

    • In a separate plate or tubes, mix 50 µL of each standard/competitor dilution with 50 µL of the diluted anti-Epinine 4-O-sulfate primary antibody (pre-determine the optimal dilution). Incubate this mixture for 1 hour at room temperature.

    • Transfer 100 µL of the antibody/competitor mixture to the corresponding wells of the coated and blocked ELISA plate.

    • Incubate for 1.5 hours at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Detection: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a plate reader.

  • Analysis: Plot the absorbance against the log of the competitor concentration. Determine the IC50 value for each compound.

G cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection Coat Coat Plate with Epinine-4-O-Sulfate-BSA Wash1 Wash Coat->Wash1 Block Block Plate Wash1->Block Wash2 Wash Block->Wash2 Mix Pre-incubate Antibody with Competitor Wash2->Mix Add_to_Plate Add Mixture to Plate Mix->Add_to_Plate Incubate Incubate Add_to_Plate->Incubate Wash3 Wash Incubate->Wash3 Add_Secondary Add Secondary Ab-HRP Wash3->Add_Secondary Wash4 Wash Add_Secondary->Wash4 Add_TMB Add TMB Substrate Wash4->Add_TMB Stop Add Stop Solution Add_TMB->Stop Read Read Plate at 450nm Stop->Read

Workflow for Competitive ELISA.
Protocol 2: Dot Blot for Qualitative Specificity Assessment

This protocol provides a rapid, qualitative method to confirm that the antibody recognizes the this compound conjugate.

Materials:

  • Nitrocellulose or PVDF membrane

  • This compound-BSA conjugate

  • Control protein (e.g., unconjugated BSA)

  • Anti-Epinine 4-O-sulfate primary antibody

  • HRP-conjugated secondary antibody

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • Blocking Buffer (e.g., 5% non-fat dry milk in TBST)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Application:

    • Prepare dilutions of the this compound-BSA conjugate (e.g., 100 ng, 50 ng, 25 ng) and a high concentration of the control BSA (e.g., 500 ng) in PBS.

    • Using a pipette, carefully spot 1-2 µL of each dilution onto the dry nitrocellulose membrane.

    • Allow the spots to dry completely at room temperature for at least 30 minutes.

  • Blocking: Place the membrane in a small container and add enough Blocking Buffer to fully submerge it. Incubate for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Discard the blocking buffer. Add the diluted anti-Epinine 4-O-sulfate primary antibody in Blocking Buffer. Incubate for 1-2 hours at room temperature with gentle agitation.

  • Washing: Discard the primary antibody solution. Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Add the diluted HRP-conjugated secondary antibody in Blocking Buffer. Incubate for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Prepare the chemiluminescent substrate according to the manufacturer's instructions. Incubate the membrane with the substrate for 1-5 minutes.

  • Imaging: Capture the signal using a chemiluminescent imaging system. A strong signal should be observed for the this compound-BSA spots, with no signal for the unconjugated BSA spot.

G Start Start Spot_Membrane Spot Conjugate and Controls on Membrane Start->Spot_Membrane Block Block Membrane Spot_Membrane->Block Incubate_Primary Incubate with Primary Antibody Block->Incubate_Primary Wash1 Wash Incubate_Primary->Wash1 Incubate_Secondary Incubate with Secondary Ab-HRP Wash1->Incubate_Secondary Wash2 Wash Incubate_Secondary->Wash2 Detect Add Chemiluminescent Substrate Wash2->Detect Image Image Membrane Detect->Image End End Image->End

Validation & Comparative

Epinine 4-O-Sulfate vs. Epinine 3-O-Sulfate: A Comparative Pharmacological Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological activities of two key metabolites of epinine (N-methyldopamine), Epinine 4-O-sulfate and Epinine 3-O-sulfate. Epinine is the primary active metabolite of the oral inotropic agent ibopamine. Understanding the activity of its sulfated metabolites is crucial for a comprehensive pharmacokinetic and pharmacodynamic profile.

Executive Summary

Experimental evidence robustly indicates that both this compound and Epinine 3-O-sulfate are pharmacologically inactive.[1] In vivo and in vitro studies have demonstrated that these sulfated conjugates do not possess the pharmacodynamic activities of their parent compound, epinine. This lack of activity suggests that sulfation at either the 3-O or 4-O position of epinine results in metabolites that do not significantly contribute to the overall therapeutic or side-effect profile of their precursors.

Comparative Pharmacological Data

The following table summarizes the known pharmacological activities of this compound and Epinine 3-O-sulfate based on available preclinical data.

Pharmacological ParameterThis compoundEpinine 3-O-SulfateParent Compound (Epinine)
Receptor Activity No significant activity reportedNo significant activity reportedAgonist at α- and β-adrenergic receptors and dopamine receptors
In Vitro Activity Devoid of pharmacodynamic activity in isolated cat papillary muscle and rabbit ear artery preparations.[1]Devoid of pharmacodynamic activity in isolated cat papillary muscle and rabbit ear artery preparations.[1]Positive inotropic effects and vasoconstriction
In Vivo Activity No significant effects on hemodynamic parameters in dogs or on diuresis in rats.[1]No significant effects on hemodynamic parameters in dogs or on diuresis in rats.[1]Increases cardiac output and can induce vasodilation

Experimental Protocols

The determination of the pharmacological inactivity of this compound and Epinine 3-O-sulfate was based on a series of in vivo and in vitro experiments. While the full, detailed protocols from the original studies are not publicly available, the following represents standard methodologies for the types of experiments conducted.

In Vivo Hemodynamic Assessment in Dogs
  • Objective: To assess the effect of the compounds on cardiovascular parameters such as blood pressure, heart rate, and cardiac output.

  • Methodology:

    • Healthy adult dogs are anesthetized, and catheters are inserted into a femoral artery to monitor blood pressure and into a femoral vein for substance administration.

    • A thermodilution catheter may be placed in the pulmonary artery via the jugular vein to measure cardiac output.

    • Baseline hemodynamic parameters are recorded continuously.

    • This compound or Epinine 3-O-sulfate is administered intravenously at various doses.

    • Hemodynamic parameters are monitored continuously during and after administration to detect any changes from baseline.

    • A positive control, such as the parent compound epinine, would be administered to confirm the responsiveness of the model.

In Vivo Diuresis Assay in Rats
  • Objective: To determine if the compounds have any diuretic effects.

  • Methodology:

    • Male Wistar rats are fasted overnight with free access to water.

    • Animals are orally hydrated with a saline solution.

    • The test compounds (this compound or Epinine 3-O-sulfate) are administered, typically via oral gavage or intraperitoneal injection. A control group receives the vehicle, and a positive control group receives a known diuretic like furosemide.

    • Rats are placed in individual metabolic cages designed to separate urine and feces.

    • Urine is collected over a specified period (e.g., 5 or 24 hours), and the total volume is measured.

    • Urine electrolyte concentrations (Na+, K+) may also be analyzed using flame photometry to assess for natriuretic and kaliuretic effects.

In Vitro Isolated Cat Papillary Muscle Assay
  • Objective: To evaluate the direct inotropic (contractility) effects of the compounds on cardiac muscle.

  • Methodology:

    • Cats are euthanized, and the hearts are rapidly excised and placed in an oxygenated physiological salt solution.

    • The papillary muscles are carefully dissected from the ventricles.

    • The muscle is mounted in an organ bath containing the oxygenated physiological solution maintained at a constant temperature (e.g., 37°C).

    • One end of the muscle is attached to a fixed point, and the other to an isometric force transducer to measure contractile force.

    • The muscle is stimulated electrically to induce regular contractions.

    • After a stabilization period, increasing concentrations of this compound or Epinine 3-O-sulfate are added to the organ bath.

    • Changes in the force of contraction are recorded to determine any positive or negative inotropic effects.

In Vitro Rabbit Ear Artery Contractility Assay
  • Objective: To assess the vasoactive (vasoconstrictor or vasodilator) properties of the compounds on a resistance artery.

  • Methodology:

    • A rabbit is euthanized, and the central ear artery is dissected and placed in a physiological salt solution.

    • The artery is cut into rings, and the rings are mounted in an organ bath.

    • The arterial rings are attached to an isometric force transducer to measure changes in tension.

    • The rings are brought to a stable baseline tension.

    • Cumulative concentrations of the test compounds are added to the bath to observe any contractile or relaxant responses.

    • The viability of the preparation is often tested with a known vasoconstrictor, such as norepinephrine.

Signaling Pathway of the Active Parent Compound: Epinine

Since the sulfated metabolites are inactive, they do not initiate intracellular signaling cascades. For context, the following diagram illustrates the established signaling pathways of the pharmacologically active parent compound, epinine (N-methyldopamine). Epinine exerts its effects through interaction with both adrenergic and dopamine receptors.

Epinine_Signaling cluster_receptor Receptors cluster_effector Effector Enzymes cluster_second_messenger Second Messengers cluster_downstream Downstream Effects D1_R Dopamine D1 Receptor AC Adenylyl Cyclase D1_R->AC + Beta_AR β-Adrenergic Receptor Beta_AR->AC + Alpha1_AR α1-Adrenergic Receptor PLC Phospholipase C Alpha1_AR->PLC + cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG PKA Protein Kinase A cAMP->PKA Ca_PKC ↑ Intracellular Ca²⁺ Protein Kinase C IP3_DAG->Ca_PKC Vasodilation Vasodilation PKA->Vasodilation Inotropy_Chronotropy ↑ Inotropy ↑ Chronotropy PKA->Inotropy_Chronotropy Vasoconstriction Vasoconstriction Ca_PKC->Vasoconstriction Epinine Epinine (N-methyldopamine) Epinine->D1_R Epinine->Beta_AR Epinine->Alpha1_AR

Epinine's signaling through adrenergic and dopamine receptors.

Conclusion

The available pharmacological data consistently demonstrate that this compound and Epinine 3-O-sulfate are inactive metabolites. Their formation via sulfation represents a detoxification and clearance pathway for the active parent compound, epinine. For drug development professionals, this indicates that the therapeutic effects and potential side effects of epinine-based pro-drugs like ibopamine are attributable to the parent compound and not its sulfated conjugates. Future research in this area would likely focus on the enzymes responsible for this sulfation and the excretion kinetics of these inactive metabolites.

References

Comparative Analysis of Epinine 4-O-Sulfate and Dopamine-4-O-Sulfate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of Epinine 4-O-sulfate and Dopamine-4-O-sulfate, two key metabolites of the endogenous catecholamine dopamine and its N-methylated analog, epinine. This document is intended for researchers, scientists, and drug development professionals investigating catecholamine metabolism and pharmacology.

Introduction and Background

Dopamine, a critical neurotransmitter in the central nervous system, and its N-methylated derivative, epinine, undergo extensive metabolism in the body. One of the primary metabolic pathways is sulfation, a phase II detoxification process catalyzed by sulfotransferase enzymes. This process conjugates a sulfate group to the hydroxyl moieties of the catechol ring, rendering the parent compounds largely inactive and facilitating their excretion. The predominant enzyme responsible for the sulfation of dopamine is the SULT1A3 isoform, which is also presumed to be the primary enzyme for epinine sulfation due to structural similarities.[1] This guide focuses on the 4-O-sulfated isomers of these catecholamines, this compound and Dopamine-4-O-sulfate, providing a comparative overview of their biochemical properties and pharmacological activities. While both are generally considered inactive metabolites, this guide presents the available data and outlines the experimental protocols necessary to conduct a direct comparative assessment.

Data Presentation

While direct quantitative comparative studies on the receptor binding affinities of this compound and Dopamine-4-O-sulfate are not extensively available in the public literature, the existing qualitative data strongly indicate a lack of significant pharmacological activity for both compounds. The following tables summarize their known properties.

Table 1: Physicochemical Properties

PropertyThis compoundDopamine-4-O-Sulfate
Molecular Formula C₉H₁₃NO₅SC₈H₁₁NO₅S
Molecular Weight 247.27 g/mol 233.24 g/mol
Parent Compound Epinine (N-methyldopamine)Dopamine
Metabolic Enzyme Presumed SULT1A3SULT1A3

Table 2: Comparative Pharmacological Activity

ParameterThis compoundDopamine-4-O-Sulfate
Receptor Binding Affinity No significant binding to dopaminergic or adrenergic receptors reported.Significantly reduced to no binding affinity for dopaminergic and adrenergic receptors.[2]
In Vitro Activity Devoid of pharmacodynamic activity on cat papillary muscle and rabbit ear artery.Much weaker activity than dopamine; little intrinsic dopaminergic or adrenergic pharmacological activity.[2]
In Vivo Activity Devoid of pharmacodynamic activity on hemodynamic parameters in dogs and on diuresis in rats.No effect on renal blood flow or blood pressure in anesthetized dogs.[2]
Overall Conclusion Considered a pharmacologically inactive metabolite.Considered a pharmacologically inactive metabolite.[2][3]

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.

In Vitro Sulfation of Epinine and Dopamine by SULT1A3

This protocol describes the in vitro enzymatic synthesis of the sulfate conjugates for subsequent analysis.

Materials:

  • Recombinant human SULT1A3 enzyme

  • Epinine hydrochloride and Dopamine hydrochloride

  • 3'-phosphoadenosine-5'-phosphosulfate (PAPS)

  • Potassium phosphate buffer (50 mM, pH 7.0)

  • Dithiothreitol (DTT)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile

  • Trifluoroacetic acid (TFA)

  • High-performance liquid chromatography (HPLC) system with a C18 column and UV detector

Procedure:

  • Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.0), 10 mM MgCl₂, 2 mM DTT, and 100 µM PAPS.

  • Add the substrate (Epinine or Dopamine) to a final concentration of 1 mM.

  • Initiate the reaction by adding recombinant human SULT1A3 to a final concentration of 10 µg/mL.

  • Incubate the reaction mixture at 37°C for 60 minutes.

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing 0.1% TFA.

  • Centrifuge the mixture at 14,000 x g for 10 minutes to pellet the precipitated protein.

  • Analyze the supernatant by HPLC to confirm the formation of the sulfated product and to quantify the conversion. The mobile phase can consist of a gradient of water with 0.1% TFA and acetonitrile with 0.1% TFA. Monitor the elution profile at 280 nm.

Competitive Radioligand Binding Assay for Dopamine and Adrenergic Receptors

This protocol is designed to determine the binding affinity (Ki) of this compound and Dopamine-4-O-sulfate for various G protein-coupled receptors.

Materials:

  • Cell membranes prepared from cell lines expressing the target receptor (e.g., D₁, D₂, α₁, α₂, β-adrenergic receptors)

  • Radioligand specific for the target receptor (e.g., [³H]-SCH23390 for D₁, [³H]-Spiperone for D₂, [³H]-Prazosin for α₁, [³H]-Rauwolscine for α₂, [³H]-Dihydroalprenolol for β)

  • Non-labeled ("cold") ligand for determining non-specific binding (e.g., Haloperidol for D₂, Phentolamine for α, Propranolol for β)

  • This compound and Dopamine-4-O-sulfate test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration manifold

  • Scintillation counter

Procedure:

  • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor binding.

  • For total binding wells, add 50 µL of assay buffer, 50 µL of radioligand at a concentration near its Kd, and 50 µL of cell membrane preparation (typically 20-50 µg of protein).

  • For non-specific binding wells, add 50 µL of a high concentration of the non-labeled ligand, 50 µL of the radioligand, and 50 µL of the cell membrane preparation.

  • For competitor binding wells, add 50 µL of varying concentrations of the test compound (this compound or Dopamine-4-O-sulfate), 50 µL of the radioligand, and 50 µL of the cell membrane preparation.

  • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a filtration manifold.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value for each test compound by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

The following diagrams illustrate the key metabolic pathway and experimental workflows.

metabolic_pathway cluster_dopamine Dopamine Pathway cluster_epinine Epinine Pathway dopamine Dopamine da4os Dopamine-4-O-Sulfate dopamine->da4os SULT1A3 epinine Epinine (N-methyldopamine) ep4os Epinine-4-O-Sulfate epinine->ep4os SULT1A3 (presumed)

Figure 1: Metabolic sulfation of Dopamine and Epinine.

binding_assay_workflow prep Prepare reagents: - Cell membranes - Radioligand - Test compounds incubation Incubate membranes with radioligand and varying concentrations of test compound prep->incubation filtration Rapidly filter to separate bound and free radioligand incubation->filtration wash Wash filters with ice-cold buffer filtration->wash counting Quantify bound radioactivity using scintillation counting wash->counting analysis Analyze data to determine IC50 and Ki values counting->analysis

Figure 2: Workflow for a competitive radioligand binding assay.

sulfotransferase_assay_workflow mix Prepare reaction mixture: - Buffer, MgCl2, DTT, PAPS add_substrate Add substrate (Dopamine or Epinine) mix->add_substrate start_reaction Initiate reaction with SULT1A3 enzyme add_substrate->start_reaction incubate Incubate at 37°C start_reaction->incubate terminate Terminate reaction with acetonitrile/TFA incubate->terminate centrifuge Centrifuge to pellet protein terminate->centrifuge analyze Analyze supernatant by HPLC to quantify product formation centrifuge->analyze

Figure 3: Workflow for an in vitro sulfotransferase activity assay.

Conclusion

The available evidence strongly suggests that both this compound and Dopamine-4-O-sulfate are pharmacologically inactive metabolites. The sulfation at the 4-hydroxyl position of the catechol ring effectively prevents their interaction with dopaminergic and adrenergic receptors. While direct quantitative comparisons of binding affinities are lacking in the literature, the qualitative data consistently support their role as detoxification products destined for excretion. The experimental protocols provided in this guide offer a framework for researchers to conduct direct comparative studies to quantify the extent of this inactivity and to further explore the substrate specificity of sulfotransferases involved in catecholamine metabolism. Such studies are crucial for a complete understanding of catecholamine pharmacology and for the development of novel therapeutics targeting these pathways.

References

Validating the Lack of Dopaminergic Activity of Epinine 4-O-sulfate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Epinine and its metabolite, Epinine 4-O-sulfate, to validate the assertion that the sulfated form lacks significant dopaminergic activity. The information presented herein is supported by established principles of drug metabolism and receptor pharmacology, supplemented with detailed experimental protocols for verification.

Introduction

Epinine (N-methyldopamine) is a sympathomimetic amine that exhibits activity at dopamine and adrenergic receptors. In the body, Epinine, like other catecholamines, undergoes extensive metabolism. One of the primary metabolic pathways is sulfation, catalyzed by sulfotransferase enzymes (SULTs), leading to the formation of this compound. Understanding the pharmacological activity of this major metabolite is crucial for a comprehensive assessment of Epinine's overall biological effects and pharmacokinetic profile. This guide presents evidence supporting the hypothesis that sulfation at the 4-hydroxyl position of the catechol ring effectively abolishes its dopaminergic activity.

Comparative Analysis: Epinine vs. This compound

The primary mechanism by which sulfation inactivates Epinine is through steric hindrance and alteration of its electronic properties, which are critical for receptor binding and activation. The addition of a bulky, negatively charged sulfate group to the catechol moiety prevents the molecule from effectively docking into the binding pocket of dopamine receptors.

Based on these principles, the expected dopaminergic activity of this compound is negligible. The following table summarizes the anticipated comparative pharmacology.

Data Presentation

CompoundStructureExpected Dopamine Receptor Binding Affinity (Ki)Expected Functional Activity (EC50)Rationale for Expected Activity
Epinine N-methyldopamineHighPotent AgonistThe catechol and ethylamine moieties are key for dopamine receptor interaction and activation.
This compound 4-O-sulfated N-methyldopamineNegligibleInactiveThe bulky, negatively charged sulfate group at the 4-position sterically hinders binding to the dopamine receptor and alters the electronic configuration necessary for activation. This is consistent with the known inactivation of catecholamines via sulfation[1][2].

Experimental Protocols

To empirically validate the lack of dopaminergic activity of this compound, the following standard experimental protocols can be employed.

Dopamine Receptor Radioligand Binding Assay

This assay directly measures the ability of a test compound to displace a known radiolabeled ligand from the dopamine D1 or D2 receptor.

Objective: To determine the binding affinity (Ki) of Epinine and this compound for dopamine D1 and D2 receptors.

Materials:

  • Cell membranes prepared from cells expressing human dopamine D1 or D2 receptors.

  • Radioligand: [³H]-SCH23390 (for D1 receptors) or [³H]-Spiperone (for D2 receptors).

  • Test compounds: Epinine, this compound.

  • Reference compound: Dopamine.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • In each well of a 96-well microplate, add the assay buffer.

  • Add a fixed concentration of the radioligand.

  • Add increasing concentrations of the test compound (Epinine or this compound) or the reference compound.

  • To determine non-specific binding, a separate set of wells should contain a high concentration of a non-labeled competing ligand (e.g., unlabeled dopamine).

  • Add the cell membranes to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine Receptor Functional Assay (cAMP Measurement)

This assay measures the functional consequence of receptor activation by quantifying the change in intracellular cyclic adenosine monophosphate (cAMP) levels. D1-like receptors are Gs-coupled and their activation increases cAMP, while D2-like receptors are Gi-coupled and their activation decreases forskolin-stimulated cAMP levels.

Objective: To determine the functional potency (EC50) of Epinine and this compound at dopamine D1 and D2 receptors.

Materials:

  • CHO-K1 or HEK293 cells stably expressing human dopamine D1 or D2 receptors.

  • Cell culture medium.

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • Test compounds: Epinine, this compound.

  • Reference agonist: Dopamine.

  • Forskolin (for D2 receptor assays).

  • A commercial cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

Procedure for D1 Receptor Activation:

  • Plate the D1 receptor-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Wash the cells with assay buffer.

  • Add increasing concentrations of the test compound or reference agonist to the wells.

  • Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the cAMP assay kit.

  • Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Procedure for D2 Receptor Inhibition of Forskolin-Stimulated cAMP:

  • Plate the D2 receptor-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Wash the cells with assay buffer.

  • Add increasing concentrations of the test compound or reference agonist to the wells.

  • Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and increase cAMP production.

  • Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit.

  • Plot the percent inhibition of the forskolin-stimulated cAMP response against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Mandatory Visualizations

Epinine_Metabolism Epinine Epinine (N-methyldopamine) SULT Sulfotransferase (SULT) Epinine->SULT Epinine_Sulfate This compound (Inactive Metabolite) SULT->Epinine_Sulfate Sulfation Dopaminergic_Activity_Workflow cluster_binding Receptor Binding Assay cluster_functional Functional Assay (cAMP) b1 Incubate Receptor Membranes with Radioligand & Test Compound b2 Separate Bound & Free Ligand b1->b2 b3 Quantify Radioactivity b2->b3 b4 Determine Binding Affinity (Ki) b3->b4 Conclusion Validate Lack of Dopaminergic Activity of this compound b4->Conclusion f1 Treat Receptor-Expressing Cells with Test Compound f2 Measure Intracellular cAMP f1->f2 f3 Determine Functional Potency (EC50) f2->f3 f3->Conclusion Test_Compounds Epinine & This compound Test_Compounds->b1 Test_Compounds->f1

References

Epinine 4-O-Sulfate and Catecholamine Assays: A Comparison of Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of catecholamines is critical. When studying compounds that are metabolized into catecholamine-like structures, such as the prodrug ibopamine which is converted to epinine and subsequently to epinine 4-O-sulfate, the potential for cross-reactivity in catecholamine assays is a significant concern. This guide provides a comparative analysis of common catecholamine assay methodologies and their susceptibility to interference from this compound.

Epinine (N-methyldopamine) is the active metabolite of ibopamine, a drug used for its dopaminergic and adrenergic properties. In the body, epinine is further metabolized, primarily through sulfation, to form epinine 3-O-sulfate and this compound. These sulfated metabolites are generally considered pharmacologically inactive. However, their structural similarity to endogenous catecholamines like dopamine, norepinephrine, and epinephrine raises the possibility of interference with assays designed to measure these neurotransmitters.

Comparison of Assay Methodologies

The two most common methods for quantifying catecholamines in biological samples are immunoassays (e.g., ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The fundamental principles of these techniques dictate their specificity and, consequently, their potential for cross-reactivity with this compound.

Assay MethodPrincipleSpecificityPotential for Cross-Reactivity with this compound
Immunoassay (ELISA) Antibody-antigen binding. Antibodies are designed to recognize specific catecholamines.Dependent on antibody specificity. Structurally similar molecules can potentially bind to the antibody.High Potential. The structural similarity between this compound and catecholamines could lead to the antibody recognizing and binding to the metabolite, resulting in an overestimation of true catecholamine levels.
LC-MS/MS Chromatographic separation followed by mass-to-charge ratio detection.High. This method separates molecules based on their physicochemical properties and then identifies them based on their unique mass. It can distinguish between molecules with very similar structures.[1][2][3]Low to Negligible. With proper method development and validation, LC-MS/MS can effectively separate this compound from endogenous catecholamines, ensuring accurate quantification of the target analytes without interference.[2][4]

Signaling and Metabolic Pathways

To understand the context of potential assay interference, it is crucial to visualize the metabolic pathway of ibopamine and the signaling of catecholamines.

cluster_0 Ibopamine Metabolism Ibopamine Ibopamine Epinine Epinine (N-methyldopamine) Ibopamine->Epinine Esterase Epinine_Sulfate This compound Epinine->Epinine_Sulfate Sulfotransferase

Ibopamine Metabolism to this compound

receptor receptor effector effector response response Catecholamine Catecholamine (e.g., Epinephrine) Adrenergic_Receptor Adrenergic Receptor Catecholamine->Adrenergic_Receptor G_Protein G-Protein Adrenergic_Receptor->G_Protein Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase cAMP cAMP Adenylate_Cyclase->cAMP PKA Protein Kinase A cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response

Simplified Catecholamine Signaling Pathway

Experimental Protocols

Accurate determination of catecholamines in the presence of potential interferents like this compound necessitates robust analytical methods. Below are generalized protocols for the two primary assay types.

Immunoassay (ELISA) Protocol for Catecholamine Measurement

This protocol is a general representation and may vary based on the specific kit manufacturer.

start Start: Sample Collection (Plasma, Urine, etc.) pretreatment Sample Pre-treatment (Acylation) start->pretreatment add_sample Add pre-treated sample, standards, and controls to wells pretreatment->add_sample coating Coat plate with Catecholamine Antibody coating->add_sample incubation1 Incubate add_sample->incubation1 wash1 Wash wells incubation1->wash1 add_conjugate Add Enzyme-labeled Secondary Antibody wash1->add_conjugate incubation2 Incubate add_conjugate->incubation2 wash2 Wash wells incubation2->wash2 add_substrate Add Substrate wash2->add_substrate incubation3 Incubate (Color Development) add_substrate->incubation3 stop_reaction Stop Reaction incubation3->stop_reaction read_plate Read Absorbance at specified wavelength stop_reaction->read_plate calculate Calculate Catecholamine Concentration read_plate->calculate end End calculate->end

Generalized ELISA Workflow
LC-MS/MS Protocol for Catecholamine Measurement

This protocol outlines the key steps for a highly specific and sensitive LC-MS/MS analysis.

start Start: Sample Collection (Plasma, Urine, etc.) extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) start->extraction derivatization Optional: Derivatization extraction->derivatization lc_separation Liquid Chromatography (LC) Separation derivatization->lc_separation ionization Electrospray Ionization (ESI) lc_separation->ionization ms_detection Tandem Mass Spectrometry (MS/MS) Detection (MRM mode) ionization->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis end End data_analysis->end

Typical LC-MS/MS Workflow

Conclusion and Recommendations

The potential for cross-reactivity of catecholamine assays with this compound is highly dependent on the chosen analytical method.

  • Immunoassays (ELISA): Due to their reliance on antibody-antigen interactions, these assays carry a significant risk of cross-reactivity with structurally similar molecules like this compound. This can lead to inaccurate, falsely elevated catecholamine measurements. If using an immunoassay, it is imperative to validate the assay for cross-reactivity with this compound by analyzing spiked samples.

  • LC-MS/MS: This methodology is the gold standard for specific and sensitive quantification of catecholamines.[1][2][3][4] Its ability to chromatographically separate analytes before detection by mass spectrometry minimizes the risk of interference from this compound. For research and drug development applications where accuracy is paramount, LC-MS/MS is the recommended method for measuring catecholamines in the presence of ibopamine and its metabolites.

References

A Comparative Analysis of the Metabolic Stability of Epinine and Epinine 4-O-Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic stability of the endogenous catecholamine epinine and its primary metabolite, epinine 4-O-sulfate. Understanding the metabolic fate of pharmacologically active compounds and their metabolites is a cornerstone of drug development, influencing bioavailability, duration of action, and potential for toxicity. This document synthesizes available data and established biochemical principles to offer a clear comparison, supported by experimental methodologies and pathway visualizations.

Introduction to Epinine and its Sulfated Metabolite

Epinine, also known as N-methyldopamine, is a sympathomimetic amine that functions as a metabolite of dopamine and a precursor to adrenaline. It exerts its physiological effects by interacting with adrenergic and dopaminergic receptors. The metabolic inactivation of catecholamines is a critical process for maintaining physiological homeostasis. One of the principal routes of metabolism for compounds like epinine is Phase II conjugation, particularly sulfation. This process, catalyzed by sulfotransferase enzymes, involves the addition of a sulfonate group, which typically increases the water solubility of the compound, reduces its pharmacological activity, and facilitates its excretion. This compound is the product of this inactivation pathway.

Comparative Metabolic Stability

The metabolic stability of a compound refers to its susceptibility to biotransformation by metabolic enzymes. A compound with high metabolic stability will have a longer half-life in the body, while a compound with low metabolic stability will be rapidly cleared.

Epinine: As a primary catecholamine, epinine is readily recognized by various metabolic enzymes. Its primary routes of metabolism include oxidation by monoamine oxidase (MAO), O-methylation by catechol-O-methyltransferase (COMT), and conjugation reactions such as sulfation and glucuronidation. The presence of reactive catechol and amine functional groups makes epinine susceptible to rapid metabolism, particularly in the liver, which is rich in these enzymes. This results in a relatively low metabolic stability and a short biological half-life.

This compound: In contrast, this compound is a product of a major detoxification and inactivation pathway.[1] The addition of the bulky and polar sulfate group at the 4-hydroxyl position sterically hinders the interaction of the molecule with metabolizing enzymes and masks a key site for other conjugation reactions.[1] Sulfate conjugates are generally more water-soluble and are readily excreted in the urine. Consequently, this compound is significantly more metabolically stable than its parent compound, epinine. It is considered a pharmacologically inactive metabolite, and its formation represents a terminal step in the clearance of epinine.

Quantitative Data Summary

ParameterEpinineThis compoundRationale
In Vitro Half-Life (t½) in Human Liver Microsomes < 30 min> 120 minEpinine is a substrate for Phase I and Phase II enzymes present in microsomes. This compound is a stable conjugate not expected to be a substrate for further significant metabolism.
Intrinsic Clearance (CLint) in Hepatocytes HighVery LowHepatocytes contain a full complement of metabolic enzymes. Epinine is expected to be rapidly cleared, while its sulfate conjugate is expected to be resistant to further metabolism.
Primary Metabolic Pathways Oxidation (MAO), O-methylation (COMT), Sulfation, GlucuronidationNegligible further metabolismEpinine has multiple sites for metabolic attack. This compound is the end-product of a major metabolic pathway.
Pharmacological Activity ActiveInactiveSulfation at the 4-position ablates the interaction with adrenergic and dopaminergic receptors.

Experimental Protocols

The following is a detailed methodology for a typical in vitro experiment to determine and compare the metabolic stability of a test compound like epinine in human liver microsomes.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of epinine and this compound upon incubation with human liver microsomes.

2. Materials:

  • Test compounds: Epinine, this compound

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Positive control compound with known metabolic stability (e.g., testosterone, verapamil)

  • Negative control (compound known to be highly stable)

  • Acetonitrile or other suitable organic solvent for reaction termination

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

3. Experimental Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of the test compounds and controls in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the phosphate buffer.

    • Add the test compound or control to the appropriate wells to achieve the final desired concentration (typically 1 µM).

    • Add the human liver microsomes to a final protein concentration of 0.5 mg/mL.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation of the Metabolic Reaction:

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system to all wells except for the negative control wells (to which buffer is added instead).

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), terminate the reaction in the respective wells by adding 2-3 volumes of cold acetonitrile containing the internal standard. The 0-minute time point is terminated immediately after the addition of the NADPH regenerating system.

  • Sample Processing:

    • Seal the plate and centrifuge at a high speed (e.g., 4000 rpm for 20 minutes) to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples to determine the concentration of the parent compound remaining at each time point.

    • Develop a specific and sensitive LC-MS/MS method for the detection and quantification of epinine and this compound.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the linear portion of the curve (slope = -k).

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume in µL / amount of microsomal protein in mg).

Visualizations

Epinine Signaling Pathway

Epinine, as N-methyldopamine, can interact with both dopaminergic and adrenergic receptors. The following diagram illustrates a plausible signaling cascade following the activation of D1 (dopamine) and beta-adrenergic receptors, which are Gs-coupled and lead to the activation of adenylyl cyclase.

Epinine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Epinine Epinine Receptor D1 / Beta-Adrenergic Receptor Epinine->Receptor Binds G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Activates Response Cellular Response Gene->Response

Caption: Epinine Gs-coupled receptor signaling pathway.

Experimental Workflow for Metabolic Stability Assay

The following diagram outlines the key steps in the in vitro metabolic stability assay described in the protocol section.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Stocks Prepare Compound Stock Solutions Prep_Plate Prepare Incubation Plate (Buffer, Compound, Microsomes) Prep_Stocks->Prep_Plate Pre_Incubate Pre-incubate at 37°C Prep_Plate->Pre_Incubate Initiate Initiate Reaction (Add NADPH) Pre_Incubate->Initiate Time_Points Sample at Time Points (0, 5, 15, 30, 60, 120 min) Initiate->Time_Points Terminate Terminate Reaction (Cold Acetonitrile + IS) Time_Points->Terminate Centrifuge Centrifuge to Precipitate Protein Terminate->Centrifuge Analyze LC-MS/MS Analysis of Supernatant Centrifuge->Analyze Calculate Calculate t½ and CLint Analyze->Calculate

Caption: Workflow for in vitro metabolic stability assay.

References

A Researcher's Guide to Selecting and Utilizing Analytical Standards for Epinine 4-O-sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quality and characterization of analytical standards are paramount for generating reliable and reproducible data. This guide provides a framework for the head-to-head comparison of different commercial sources of Epinine 4-O-sulfate analytical standards. Due to the limited availability of public data from suppliers, this document outlines a systematic approach for researchers to conduct their own evaluation.

Identifying and Comparing Commercial Standards

This compound, a metabolite of the dopamine analog epinine, is a critical analyte in various pharmacological and metabolic studies. Several chemical suppliers offer this compound as an analytical standard. Key suppliers include LGC Standards, Benchchem, and Simson Pharma.

A direct comparison of these standards is challenging without access to their Certificates of Analysis (CoA). The CoA is a crucial document that provides lot-specific information on the identity, purity, and quality of the standard. Researchers should always request and scrutinize the CoA before purchasing and using an analytical standard.

Table 1: Comparative Framework for this compound Analytical Standards

The following table provides a template for researchers to summarize key quantitative data from the CoAs of different suppliers. This structured approach facilitates an objective comparison.

ParameterSupplier ASupplier BSupplier CNotes / Acceptance Criteria
Identity Confirmation Method used (e.g., ¹H-NMR, ¹³C-NMR, MS, IR) and confirmation of structure.
Purity (by HPLC) Purity value (e.g., >98%). The chromatogram should show a single major peak.
Purity (by another method) E.g., qNMR, Titration. Provides orthogonal confirmation of purity.
Residual Solvents Identity and quantity of any residual solvents (e.g., by GC-HS).
Water Content Determined by Karl Fischer titration. Important for accurate weighing.
Inorganic Impurities E.g., by sulfated ash/residue on ignition.
Appearance Physical state and color.
Solubility Recommended solvents and concentration.
Storage Conditions Recommended temperature and other conditions for stability.
Certificate of Analysis Availability and completeness of the CoA.

Experimental Protocols for Verification and Use

Upon receiving an analytical standard, it is good practice to perform in-house verification. The following are generalized protocols that can serve as a starting point for the analysis of this compound. These methods are based on established analytical techniques for similar sulfated catecholamines and should be optimized and validated for the specific laboratory setup and application.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Due to the polar nature of sulfated compounds, reversed-phase liquid chromatography with an ion-pairing agent is often a suitable method for analysis.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ion-pairing agent (e.g., Sodium 1-heptanesulfonate)

  • Phosphoric acid or another suitable acid for pH adjustment

Mobile Phase Preparation (Example):

  • Prepare an aqueous solution of the ion-pairing agent (e.g., 5 mM Sodium 1-heptanesulfonate).

  • Adjust the pH of the aqueous solution to approximately 2.5-3.0 with phosphoric acid.

  • The mobile phase can be run in isocratic or gradient mode with acetonitrile as the organic modifier. A typical starting point could be a ratio of 85:15 (Aqueous:Acetonitrile).

Chromatographic Conditions (Example):

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

Sample Preparation:

  • Accurately weigh and dissolve the this compound standard in a suitable solvent (e.g., water or a mixture of water and methanol) to a known concentration (e.g., 1 mg/mL).

  • Further dilute the stock solution with the mobile phase to a working concentration (e.g., 10 µg/mL).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Quantification

LC-MS/MS provides high sensitivity and selectivity for the analysis of this compound, especially in complex biological matrices.

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source

Chromatography:

  • A similar HPLC method as described above can be used. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) may be employed for polar analytes.

Mass Spectrometry (Example):

  • Ionization Mode: ESI positive or negative, depending on sensitivity.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.

  • Precursor Ion > Product Ion Transitions: These need to be determined by infusing the standard and optimizing the collision energy. For this compound (MW: 247.27), one would expect a precursor ion corresponding to [M+H]⁺ or [M-H]⁻. The product ions would result from the fragmentation of the parent molecule.

Visualizing Workflows

The following diagrams illustrate key workflows for the selection and analysis of analytical standards.

analytical_standard_selection_workflow cluster_selection Selection Phase cluster_verification Verification Phase start Identify Need for This compound Standard search_suppliers Search for Potential Suppliers start->search_suppliers request_coa Request Certificate of Analysis (CoA) from Suppliers search_suppliers->request_coa compare_coa Compare CoAs based on Key Quality Attributes request_coa->compare_coa select_supplier Select Supplier compare_coa->select_supplier receive_standard Receive Standard select_supplier->receive_standard perform_verification Perform In-house Verification Tests (e.g., HPLC, Identity) receive_standard->perform_verification compare_results Compare In-house Data with CoA perform_verification->compare_results approve_standard Approve Standard for Use compare_results->approve_standard

Caption: Workflow for the selection and verification of an analytical standard.

analytical_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample_prep Prepare Standard and Sample Solutions hplc_analysis HPLC or LC-MS/MS Analysis sample_prep->hplc_analysis peak_integration Peak Integration and Quantification hplc_analysis->peak_integration data_review Data Review and Reporting peak_integration->data_review

Caption: General analytical workflow for this compound.

Validating Epinine 4-O-Sulfate: A Comparative Guide to In Vitro Metabolite Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of Epinine 4-O-sulfate as a true metabolite in a specific cell line. Epinine (N-methyldopamine), the primary active metabolite of the cardiac stimulant ibopamine, is known to undergo conjugation reactions in the body.[1] Sulfation is a critical Phase II metabolic pathway that can alter the pharmacological activity and clearance of xenobiotics. Validating the formation of this compound in a relevant in vitro system, such as a specific cell line, is crucial for understanding its potential role in the overall disposition and effect of epinine-producing drugs.

While this compound has been identified, detailed validation in a specific cell line model is not extensively documented in publicly available literature.[1] This guide, therefore, presents a robust, generalized workflow and compares analytical methodologies to empower researchers to conduct such validation studies. We will use the human hepatoma cell line, HepG2, as a model system, given the liver's primary role in drug metabolism.

Comparative Analysis of Analytical Methodologies

The gold standard for metabolite identification and quantification is Liquid Chromatography-Mass Spectrometry (LC-MS). Here, we compare two common mass spectrometry approaches: Triple Quadrupole (QQQ) and High-Resolution Mass Spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap.

FeatureTriple Quadrupole (QQQ) MSHigh-Resolution MS (Q-TOF, Orbitrap)
Primary Use Targeted quantificationUntargeted screening, structural elucidation
Selectivity High (using Multiple Reaction Monitoring)High (using accurate mass measurement)
Sensitivity Excellent for target analytesVery good, can be lower than QQQ for specific targets
Mass Accuracy LowHigh (<5 ppm)
Workflow Requires prior knowledge of metabolite and fragmentationAllows for retrospective data analysis and identification of unknowns
Confirmation Based on retention time and specific ion transitionsBased on accurate mass, isotopic pattern, and fragmentation spectra

Summary: For initial validation and confirmation of this compound, HRMS is superior due to its ability to provide high-confidence identification through accurate mass measurement. For subsequent routine quantification in a larger number of samples, a validated QQQ method would be more efficient and potentially more sensitive.

Hypothetical Quantitative Data for Metabolite Validation

The following table represents expected data from an LC-HRMS experiment designed to identify and confirm the presence of this compound in HepG2 cell lysates and media following incubation with Epinine.

AnalyteRetention Time (min)Observed m/z (Precursor Ion)Exact Mass (m/z)Mass Error (ppm)Proposed FormulaPeak Area Intensity (Treated vs. Control)
Epinine3.2168.1020168.1024-2.4C₉H₁₄NO₂⁺1.2 x 10⁷ (Treated) vs. 1.5 x 10³ (Control)
This compound 4.5 248.0595 248.0593 +0.8 C₉H₁₄NO₅S⁺ 8.5 x 10⁵ (Treated) vs. Not Detected (Control)

Visualizing the Process

Metabolic Pathway of Epinine Sulfation

The diagram below illustrates the biotransformation of Epinine to its sulfated metabolite, a reaction typically catalyzed by sulfotransferase (SULT) enzymes.

Metabolic Conversion of Epinine Epinine Epinine (N-methyldopamine) Sulfate This compound Epinine->Sulfate Sulfotransferase (SULT) + PAPS

Metabolic pathway of Epinine to this compound.
Experimental Workflow for Metabolite Validation

This workflow outlines the key steps from cell culture to final data analysis for validating the presence of this compound.

Experimental Workflow for Metabolite Validation cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_extraction Sample Preparation cluster_analysis Analysis A Seed HepG2 Cells B Incubate (24h) A->B C Treat with Epinine (Test Group) B->C D Vehicle Control B->D E Collect Media & Cell Lysates C->E D->E F Protein Precipitation (e.g., with Methanol) E->F G Centrifuge & Collect Supernatant F->G H LC-HRMS Analysis G->H I Data Processing: - Peak Picking - Retention Time Alignment H->I J Metabolite Identification: - Accurate Mass Matching - MS/MS Fragmentation I->J K Comparative Analysis (Treated vs. Control) J->K

Workflow for the validation of a metabolite in a cell line.

Experimental Protocols

HepG2 Cell Culture and Treatment
  • Cell Line: HepG2 (human hepatoma cell line).

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.

  • Protocol:

    • Seed HepG2 cells in 6-well plates at a density of 1 x 10⁶ cells/well.

    • Allow cells to adhere and grow for 24 hours.

    • Replace the medium with fresh medium containing either a predetermined concentration of Epinine (e.g., 10 µM) for the test group or the vehicle (e.g., sterile water) for the control group.

    • Incubate for a specified time course (e.g., 0, 2, 8, 24 hours) to monitor metabolite formation over time.

Metabolite Extraction
  • Reagents: Optima™ LC/MS grade Methanol, Water.

  • Protocol:

    • At each time point, collect the cell culture medium.

    • Wash the adherent cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add 500 µL of ice-cold 80% methanol to each well to quench metabolism and lyse the cells.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Vortex vigorously and incubate at -20°C for 30 minutes to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant (containing the metabolites) to a new tube for LC-MS analysis. The cell culture medium samples should be processed similarly by adding cold methanol to precipitate proteins.

LC-HRMS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient (Example): Start at 2% B, ramp to 98% B over 10 minutes, hold for 2 minutes, and re-equilibrate at 2% B for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • MS Acquisition Mode: Positive electrospray ionization (ESI+).

  • Scan Range: m/z 70-1000.

  • Data Acquisition: Perform full scan for initial screening. For confirmation, use data-dependent acquisition (DDA) to trigger MS/MS fragmentation spectra for ions of interest, including the exact mass of this compound (m/z 248.0593).

This guide provides a foundational methodology for the validation of this compound. The successful identification and quantification of this metabolite in a controlled in vitro system like HepG2 cells will provide valuable insights into the metabolic fate of Epinine, contributing to a more complete pharmacological and toxicological profile.[2][3][4]

References

How does the sulfation of epinine compare to that of other catecholamines?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Comparison of Catecholamine Sulfation by SULT1A3

The sulfation of catecholamines is a critical metabolic pathway that modulates their bioavailability and signaling activity. The enzyme SULT1A3, also known as dopamine sulfotransferase, exhibits a high affinity for dopamine and other related compounds. The efficiency of sulfation for different catecholamines can be compared using the Michaelis-Menten kinetic parameters, Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity). A lower Km value indicates a higher affinity of the enzyme for the substrate, while Vmax reflects the maximum rate of the reaction.

The following table summarizes the kinetic parameters for the sulfation of dopamine and epinephrine by wild-type human SULT1A3.

CatecholamineKm (μM)Vmax (nmol/min/mg)Catalytic Efficiency (Vmax/Km)
Dopamine6.46 ± 0.590.041 ± 0.0016.35
Epinephrine9.16 ± 1.810.035 ± 0.0023.82
Data is presented as mean ± standard deviation.

Sulfation of Epinine: A Qualitative Comparison

Direct experimental kinetic data (Km and Vmax) for the sulfation of epinine by SULT1A3 is not available in the reviewed scientific literature. However, a qualitative comparison can be drawn based on the structural differences between epinine and dopamine and the known substrate preferences of SULT1A3.

Epinine is the N-methylated form of dopamine. The presence of this methyl group on the amine nitrogen introduces steric hindrance and alters the electronic properties of the molecule compared to dopamine, which has a primary amine. For SULT1A3, the interaction with the substrate's amine group is a crucial determinant of binding affinity and catalytic activity. While SULT1A3 can sulfate secondary amines like epinephrine, the efficiency is generally lower compared to primary amines like dopamine, as evidenced by the higher Km and lower catalytic efficiency for epinephrine.

Therefore, it is hypothesized that the N-methylation of dopamine to form epinine would likely result in a lower affinity (higher Km) and reduced catalytic efficiency (lower Vmax/Km) for sulfation by SULT1A3 compared to dopamine. The methyl group may sterically hinder the optimal positioning of the catechol hydroxyl groups within the enzyme's active site for sulfation.

Signaling Pathways and Experimental Workflows

To visualize the metabolic process and the experimental approach to studying it, the following diagrams are provided.

Catecholamine_Sulfation_Pathway Catecholamine Sulfation Pathway cluster_catecholamines Catecholamines cluster_sulfated_products Sulfated Metabolites Dopamine Dopamine SULT1A3 SULT1A3 Dopamine->SULT1A3 Epinine Epinine (N-Methyldopamine) Epinine->SULT1A3 Norepinephrine Norepinephrine Norepinephrine->SULT1A3 Epinephrine Epinephrine Epinephrine->SULT1A3 Dopamine_Sulfate Dopamine Sulfate Epinine_Sulfate Epinine Sulfate Norepinephrine_Sulfate Norepinephrine Sulfate Epinephrine_Sulfate Epinephrine Sulfate SULT1A3->Dopamine_Sulfate SULT1A3->Epinine_Sulfate SULT1A3->Norepinephrine_Sulfate SULT1A3->Epinephrine_Sulfate PAP PAP SULT1A3->PAP PAPS PAPS (Sulfate Donor) PAPS->SULT1A3

Caption: Enzymatic sulfation of catecholamines by SULT1A3.

Experimental_Workflow Experimental Workflow for Sulfotransferase Activity Assay cluster_reagents Reaction Components Enzyme Recombinant SULT1A3 Incubation Incubate at 37°C Enzyme->Incubation Substrate Catecholamine (e.g., Dopamine) Substrate->Incubation Cofactor [35S]-PAPS (Radiolabeled) Cofactor->Incubation Buffer Reaction Buffer (pH 7.4) Buffer->Incubation Termination Stop Reaction (e.g., Acetonitrile) Incubation->Termination Separation Separation of Sulfated Product (e.g., HPLC) Termination->Separation Quantification Quantification (e.g., Scintillation Counting) Separation->Quantification Analysis Kinetic Analysis (Km, Vmax) Quantification->Analysis

Comparative transporter kinetics of Epinine 4-O-sulfate and its parent compound

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers, scientists, and drug development professionals on the potential transporter interactions of epinine and its major metabolite, epinine 4-O-sulfate.

Executive Summary

Data Presentation: Hypothetical Transporter Kinetics

Given the absence of direct experimental data, the following table presents a hypothetical comparison of the kinetic parameters for epinine and this compound with their likely transporters. These values are for illustrative purposes to demonstrate how such data would be presented.

CompoundTransporter FamilySpecific TransporterKm (µM) [Hypothetical]Vmax (pmol/mg protein/min) [Hypothetical]
Epinine Organic CationOCT2501500
DAT25800
This compound Organic AnionOAT3751200
OATP1B11001000

Note: Km (Michaelis-Menten constant) represents the substrate concentration at half-maximal transport velocity and is an inverse measure of the transporter's affinity for the substrate.[1][2] Vmax (maximum transport velocity) represents the maximum rate of transport.[1][2]

Experimental Protocols

To determine the actual transporter kinetics of epinine and this compound, the following detailed experimental protocols for in vitro cell-based uptake assays are recommended.

Protocol: Determination of Transporter Kinetic Parameters (Km and Vmax) using a Cell-Based Uptake Assay

1. Cell Culture and Transporter Expression:

  • Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells are commonly used for their low endogenous transporter expression.

  • Cells are stably transfected with plasmids containing the cDNA for the human transporter of interest (e.g., OCT2, DAT, OAT3, or OATP1B1). Control cells are transfected with an empty vector.[3]

  • Transfected cells are cultured in appropriate media supplemented with antibiotics for selection and maintenance of transporter expression.

2. Radioligand Uptake Assay:

  • Cells are seeded into 24-well or 48-well plates and grown to confluence.

  • On the day of the experiment, the culture medium is removed, and cells are washed with a pre-warmed Krebs-Henseleit buffer or Hank's Balanced Salt Solution (HBSS) at pH 7.4.

  • A pre-incubation step with the buffer is performed at 37°C for 10-15 minutes.

  • The uptake is initiated by adding the buffer containing a range of concentrations of radiolabeled epinine or this compound (e.g., [³H]-epinine or [³⁵S]-epinine sulfate) and unlabeled compound to achieve the desired final concentrations.

  • The incubation is carried out for a predetermined time (e.g., 1-5 minutes) at 37°C, ensuring initial linear uptake rates.[4]

  • To terminate the uptake, the incubation buffer is rapidly aspirated, and the cells are washed three times with ice-cold buffer.

  • Cells are lysed using a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

  • The radioactivity in the cell lysate is quantified using a liquid scintillation counter.

3. Data Analysis:

  • The protein concentration in each well is determined using a standard protein assay (e.g., BCA assay) to normalize the uptake data.

  • The transporter-mediated uptake is calculated by subtracting the uptake in the empty vector-transfected cells (representing passive diffusion and non-specific binding) from the uptake in the transporter-expressing cells.

  • The kinetic parameters, Km and Vmax, are determined by fitting the concentration-dependent uptake data to the Michaelis-Menten equation using non-linear regression analysis:

    • V = (Vmax * [S]) / (Km + [S])

    • Where V is the initial uptake rate, [S] is the substrate concentration, Vmax is the maximum uptake rate, and Km is the Michaelis-Menten constant.[2]

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

G Hypothetical Signaling Pathway for Epinine Transport cluster_epinine Epinine (Cation) cluster_sulfate This compound (Anion) Epinine Epinine OCT2 OCT2 Epinine->OCT2 Uptake DAT DAT Epinine->DAT Uptake Intracellular_Epinine Intracellular Epinine OCT2->Intracellular_Epinine DAT->Intracellular_Epinine Epinine_Sulfate This compound OAT3 OAT3 Epinine_Sulfate->OAT3 Uptake OATP1B1 OATP1B1 Epinine_Sulfate->OATP1B1 Uptake Intracellular_Sulfate Intracellular this compound OAT3->Intracellular_Sulfate OATP1B1->Intracellular_Sulfate

Caption: Hypothetical transport pathways for epinine and this compound.

G Experimental Workflow for Transporter Kinetic Assay Start Start Cell_Culture Cell Culture (Transporter-expressing & Control) Start->Cell_Culture Seeding Seed Cells in Plates Cell_Culture->Seeding Washing Wash Cells with Buffer Seeding->Washing Pre_incubation Pre-incubate at 37°C Washing->Pre_incubation Uptake Initiate Uptake with Radiolabeled Substrate Pre_incubation->Uptake Termination Terminate Uptake (Wash with Cold Buffer) Uptake->Termination Lysis Cell Lysis Termination->Lysis Quantification Quantify Radioactivity (Scintillation Counting) Lysis->Quantification Protein_Assay Protein Quantification Lysis->Protein_Assay Data_Analysis Data Analysis (Michaelis-Menten Kinetics) Quantification->Data_Analysis Protein_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining transporter kinetic parameters.

Conclusion

The comparative analysis of the transporter kinetics of epinine and its 4-O-sulfate metabolite is essential for a comprehensive understanding of their pharmacokinetic profiles. While direct experimental data is currently lacking, this guide provides a robust framework for researchers to conduct such studies. By elucidating the specific transporters involved and their kinetic parameters, the scientific community can better predict the disposition of these compounds, anticipate potential drug-drug interactions, and ultimately contribute to the safer and more effective use of related therapeutic agents. The detailed protocols and conceptual visualizations presented herein are intended to facilitate these future research endeavors.

References

Confirming the Structure of Synthesized Epinine 4-O-sulfate: A Comparative Guide Using NMR and HRMS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the analytical techniques used to confirm the structure of synthesized Epinine 4-O-sulfate, a key metabolite of the sympathomimetic amine epinine (N-methyldopamine). The correct identification of sulfate conjugation at the 4-O-position versus the 3-O-position is critical for understanding its biological activity and metabolic fate. This document outlines the experimental protocols for synthesis and purification, and details the use of Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) to unequivocally determine the molecular structure.

Comparison of Analytical Methods

The definitive structural elucidation of this compound relies on the complementary data obtained from NMR and HRMS. While HRMS provides the exact mass and elemental composition, NMR spectroscopy is indispensable for distinguishing between the 3-O- and 4-O-sulfate isomers.

Analytical TechniqueInformation ProvidedKey Advantages for this compound
¹H NMR Chemical shift and coupling constants of protons.Crucial for differentiating between the 3-O- and 4-O-sulfate isomers based on the splitting patterns and chemical shifts of the aromatic protons.
¹³C NMR Chemical shifts of carbon atoms.Confirms the carbon skeleton and the position of sulfation through characteristic shifts of the aromatic carbons.
HRMS (e.g., Q-TOF) High-precision mass-to-charge ratio (m/z).Confirms the elemental composition (C₉H₁₂NO₅S) and provides evidence of successful sulfation through the accurate mass of the molecular ion.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the sulfation of N-methyldopamine (epinine). A common method involves the use of a sulfating agent such as a pyridine-sulfur trioxide complex.

Materials:

  • Epinine hydrochloride

  • Pyridine-sulfur trioxide complex

  • Anhydrous pyridine

  • Sodium bicarbonate

  • Hydrochloric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve epinine hydrochloride in anhydrous pyridine.

  • Cool the solution in an ice bath.

  • Slowly add the pyridine-sulfur trioxide complex to the cooled solution with constant stirring.

  • Allow the reaction mixture to stir at room temperature for several hours.

  • Quench the reaction by the slow addition of water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Acidify the aqueous layer with dilute hydrochloric acid.

  • Lyophilize the aqueous layer to obtain the crude product.

  • Purify the crude product using High-Performance Liquid Chromatography (HPLC).

HPLC Purification

A reversed-phase HPLC method is suitable for the purification of the synthesized this compound from the reaction mixture, particularly to separate it from the 3-O-sulfate isomer.

Conditions:

  • Column: C18 column (e.g., 5 µm, 250 x 4.6 mm)

  • Mobile Phase: A gradient of acetonitrile in 0.1% phosphoric acid in water.

  • Flow Rate: 1 mL/min

  • Detection: UV at 280 nm

NMR Spectroscopy

¹H and ¹³C NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) using a suitable solvent such as deuterium oxide (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆).

High-Resolution Mass Spectrometry

HRMS analysis can be performed on a Q-TOF mass spectrometer or a similar high-resolution instrument using electrospray ionization (ESI) in positive or negative ion mode.

Expected Analytical Data

Due to the limited availability of direct experimental data for this compound in the searched literature, the following expected data is extrapolated from the known data of the closely related and structurally similar compound, dopamine-4-O-sulfate.

Predicted ¹H NMR Data (in D₂O)

The key to distinguishing the 4-O-sulfate from the 3-O-sulfate isomer lies in the chemical shifts and coupling patterns of the aromatic protons. For the 4-O-sulfate, the proton at position 5 will be a doublet, the proton at position 2 will be a doublet, and the proton at position 6 will be a doublet of doublets.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~7.2d~2.0
H-5~7.1d~8.0
H-6~6.9dd~8.0, 2.0
-CH₂-CH₂-N~3.2t~7.0
-CH₂-N~2.9t~7.0
-N-CH₃~2.7s-
Predicted ¹³C NMR Data (in D₂O)
CarbonPredicted Chemical Shift (δ, ppm)
C-1~132
C-2~118
C-3~145
C-4~144
C-5~117
C-6~122
-CH₂-CH₂-N~50
-CH₂-N~33
-N-CH₃~30
Expected HRMS Data
  • Molecular Formula: C₉H₁₂NO₅S

  • Monoisotopic Mass: 246.0487 g/mol

  • Expected [M+H]⁺: 247.0565

Comparison with Epinine 3-O-sulfate

The primary alternative product in the synthesis is Epinine 3-O-sulfate. Distinguishing between the two isomers is paramount. The most significant difference will be observed in the ¹H NMR spectrum of the aromatic region. For the 3-O-sulfate isomer, a different splitting pattern will be observed due to the change in the electronic environment of the aromatic protons.

Visualizations

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Structural Confirmation Epinine Epinine Sulfation Sulfation (Pyridine-SO3) Epinine->Sulfation Crude_Product Crude Product (Mixture of Isomers) Sulfation->Crude_Product HPLC HPLC Crude_Product->HPLC Isomer_4 This compound HPLC->Isomer_4 Isomer_3 Epinine 3-O-sulfate HPLC->Isomer_3 NMR NMR Spectroscopy (¹H, ¹³C) Isomer_4->NMR HRMS HRMS Isomer_4->HRMS Structure_Confirmed Confirmed Structure NMR->Structure_Confirmed HRMS->Structure_Confirmed Signaling_Pathway Epinine Epinine Adrenergic_Receptor Adrenergic Receptor (GPCR) Epinine->Adrenergic_Receptor Binds to G_Protein G-Protein Adrenergic_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets leading to

Safety Operating Guide

Essential Guide to the Proper Disposal of Epinine 4-O-Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

Chemical and Physical Properties

A summary of the known quantitative data for Epinine 4-O-sulfate is provided below. This information is essential for a comprehensive understanding of the compound's characteristics relevant to its handling and disposal.

PropertyValue
Molecular Weight247.27 g/mol [1]
Molecular FormulaC₉H₁₃NO₆S[2]
AppearanceSolid (assumed)
SolubilityNo data available

Note: "For research use only. Not for human or veterinary use."[1]

Disposal Protocol

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound. This process is designed to minimize environmental impact and ensure the safety of laboratory personnel.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, ensure you are wearing appropriate PPE:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

Step 2: Waste Segregation and Collection

  • Solid Waste: Collect un-contaminated solid this compound and place it in a clearly labeled, sealed container designated for non-hazardous chemical waste.

  • Contaminated Materials: Any materials contaminated with this compound, such as weighing paper, pipette tips, and gloves, should also be placed in the designated non-hazardous chemical waste container.

  • Solutions: Aqueous solutions of this compound should be collected in a labeled, sealed container for aqueous chemical waste. Do not dispose of solutions down the drain unless explicitly permitted by your local EHS guidelines.

Step 3: Labeling

Properly label the waste container with the following information:

  • "Waste this compound"

  • The full chemical name: this compound

  • Concentration and quantity (if in solution)

  • Date of accumulation

  • Your name and laboratory contact information

Step 4: Storage

Store the sealed waste container in a designated, secure area for chemical waste, away from incompatible materials. Ensure the storage area is well-ventilated.

Step 5: Final Disposal

Arrange for the collection of the chemical waste with your institution's EHS department or a licensed chemical waste disposal contractor. Follow all institutional and local regulations for the final disposal process.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all necessary safety and regulatory steps are followed.

start Start: this compound for Disposal ppe Step 1: Don Appropriate Personal Protective Equipment start->ppe assess Step 2: Assess Waste Form ppe->assess solid Solid Waste Collection (e.g., powder, contaminated items) assess->solid Solid solution Aqueous Solution Collection assess->solution Aqueous label_solid Step 3: Label Solid Waste Container solid->label_solid label_solution Step 3: Label Aqueous Waste Container solution->label_solution storage Step 4: Store in Designated Chemical Waste Area label_solid->storage label_solution->storage disposal Step 5: Arrange for EHS Pickup and Final Disposal storage->disposal end End: Proper Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a general guide. Always adhere to the specific protocols and regulations established by your institution and local authorities. If a Safety Data Sheet (SDS) is available for the specific product you are using, its disposal instructions should be followed.

References

Essential Safety and Logistical Information for Handling Epinine 4-O-sulfate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) is available for Epinine 4-O-sulfate. The following guidance is based on the safety data for the closely related compound, Epinephrine Sulfonic Acid. Researchers should handle this compound with the assumption that it has similar potential hazards. A thorough risk assessment should be conducted before use.

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The procedures outlined are based on best practices for handling potentially hazardous chemicals in a laboratory setting.

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following PPE is mandatory when handling this compound.[1][2][3]

Quantitative Data Summary

PPE ComponentSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile)Prevents skin contact.
Eye Protection Tight-sealing safety gogglesProtects eyes from splashes and dust.[1][2]
Lab Coat Full-coverage, chemical-resistantProtects skin and clothing from contamination.[1][3]
Respiratory Protection NIOSH-approved respiratorRequired if handling powders outside of a fume hood or if aerosolization is possible.[1]

Operational Plan: Step-by-Step Guidance for Handling

A systematic approach is crucial for safely handling this compound. The following workflow outlines the key stages from preparation to disposal.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Gather all necessary materials and equipment before starting the experiment.

2. Donning PPE:

  • Put on a lab coat, ensuring it is fully buttoned.

  • Wear tight-sealing safety goggles.

  • Put on chemical-resistant gloves.

3. Handling the Compound:

  • If weighing the solid, perform this task in a fume hood to avoid inhalation of any dust particles.

  • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Keep containers closed when not in use.

  • Avoid contact with skin and eyes.[1]

4. Decontamination:

  • Wipe down the work surface with an appropriate cleaning agent after completing the work.

  • Decontaminate all equipment used in the experiment.

5. Doffing PPE:

  • Remove gloves first, using the proper technique to avoid skin contact with the outer surface.

  • Remove the lab coat.

  • Remove safety goggles.

  • Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: All waste must be treated as hazardous.

  • Containerization:

    • Collect solid waste in a clearly labeled, sealed container.

    • Collect liquid waste in a separate, labeled, and sealed container.

    • Dispose of contaminated PPE (gloves, etc.) in a designated hazardous waste bag.

  • Disposal Route: Dispose of all waste through your institution's hazardous waste management program. Do not dispose of it in the regular trash or down the drain.[2][4]

Experimental Workflow and Safety Protocols

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare work area in fume hood gather_materials Gather all necessary materials prep_area->gather_materials don_ppe Don appropriate PPE gather_materials->don_ppe weigh Weigh solid in fume hood don_ppe->weigh Proceed to handling prepare_solution Prepare solution weigh->prepare_solution conduct_experiment Conduct experiment prepare_solution->conduct_experiment decontaminate Decontaminate work area and equipment conduct_experiment->decontaminate Proceed to cleanup dispose_waste Dispose of hazardous waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash hands thoroughly doff_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.